1-Hydroxycyclobutanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-hydroxycyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-4(7)5(8)2-1-3-5/h8H,1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBNHDSVRQZWLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449476 | |
| Record name | 1-Hydroxycyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41248-13-9 | |
| Record name | 1-Hydroxycyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hydroxycyclobutanecarboxylic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Hydroxycyclobutane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic route for 1-hydroxycyclobutane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The core of this synthesis involves a two-step process: the formation of cyclobutanone cyanohydrin from cyclobutanone, followed by its hydrolysis to yield the target α-hydroxy acid. This document furnishes detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its practical application in a laboratory setting.
Introduction
1-Hydroxycyclobutane-1-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its rigid cyclobutane scaffold and the presence of both hydroxyl and carboxylic acid functional groups make it an attractive starting material for the generation of diverse molecular architectures. This guide will focus on the most prevalent and accessible synthetic methodology for its preparation.
Primary Synthetic Pathway
The most common and well-established method for the synthesis of 1-hydroxycyclobutane-1-carboxylic acid proceeds through a two-step sequence. The first step is the nucleophilic addition of a cyanide ion to cyclobutanone to form cyclobutanone cyanohydrin. The subsequent step involves the hydrolysis of the nitrile group of the cyanohydrin to a carboxylic acid.
Caption: Overall synthetic scheme for 1-hydroxycyclobutane-1-carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Cyclobutanone Cyanohydrin
This procedure is adapted from standard methods for the formation of cyanohydrins from ketones.
Reaction: Cyclobutanone + HCN → Cyclobutanone Cyanohydrin
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclobutanone | 70.09 | 10.0 g | 0.143 |
| Sodium Cyanide | 49.01 | 7.7 g | 0.157 |
| Water | 18.02 | 30 mL | - |
| Sulfuric Acid (98%) | 98.08 | 8.5 mL | ~0.157 |
Procedure:
-
In a well-ventilated fume hood, a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with a solution of sodium cyanide (7.7 g, 0.157 mol) in water (30 mL).
-
The flask is cooled in an ice bath to 0-5 °C.
-
Cyclobutanone (10.0 g, 0.143 mol) is added to the sodium cyanide solution with vigorous stirring.
-
Concentrated sulfuric acid (8.5 mL) is added dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.
-
The reaction mixture is then extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude cyclobutanone cyanohydrin.
Expected Yield: The yield for this step is anticipated to be in the range of 70-80% based on analogous reactions.
Step 2: Hydrolysis of Cyclobutanone Cyanohydrin
This procedure follows the general principles of acid-catalyzed hydrolysis of nitriles.
Reaction: Cyclobutanone Cyanohydrin + 2 H₂O + H⁺ → 1-Hydroxycyclobutane-1-carboxylic Acid + NH₄⁺
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclobutanone Cyanohydrin | 97.10 | ~11.0 g (from previous step) | ~0.113 |
| Concentrated HCl (37%) | 36.46 | 50 mL | - |
Procedure:
-
The crude cyclobutanone cyanohydrin (~11.0 g) is placed in a 250 mL round-bottom flask.
-
Concentrated hydrochloric acid (50 mL) is added to the flask.
-
The mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the solution is cooled to room temperature.
-
The mixture is then concentrated under reduced pressure to remove excess HCl and water.
-
The resulting solid residue is recrystallized from a suitable solvent system, such as ethyl acetate/hexanes, to afford pure 1-hydroxycyclobutane-1-carboxylic acid.
Expected Yield: An overall yield of 45% for the two-step synthesis of cyclobutanone from 4-chlorobutyraldehyde cyanohydrin, which includes a final hydrolysis step, has been reported.[1] The yield for the hydrolysis step alone is expected to be in the range of 60-70%.
Mechanistic Insights
Cyanohydrin Formation
The formation of cyclobutanone cyanohydrin is a nucleophilic addition reaction. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of cyclobutanone. This is followed by protonation of the resulting alkoxide intermediate by a proton source, in this case, likely water or undissociated HCN.
Nitrile Hydrolysis (Acid-Catalyzed)
The acid-catalyzed hydrolysis of the nitrile group proceeds in several steps. Initially, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers and tautomerization steps lead to the formation of an amide intermediate. This amide is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium ion.
Caption: Simplified workflow of acid-catalyzed nitrile hydrolysis.
Characterization Data
The following table summarizes the expected physical and spectroscopic properties of 1-hydroxycyclobutane-1-carboxylic acid.
| Property | Value |
| Molecular Formula | C₅H₈O₃ |
| Molar Mass | 116.12 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 78-82 °C |
| ¹H NMR | Expected signals for cyclobutane ring protons and exchangeable OH and COOH protons. |
| ¹³C NMR | Expected signals for quaternary carbon, CH₂ carbons of the cyclobutane ring, and the carboxyl carbon. |
| IR Spectroscopy | Broad O-H stretch (3300-2500 cm⁻¹), C=O stretch (1760-1690 cm⁻¹), C-O stretch (1320-1210 cm⁻¹). |
Safety Considerations
-
Sodium Cyanide and Hydrogen Cyanide: Both are highly toxic. All manipulations involving these reagents must be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is mandatory. An emergency cyanide poisoning antidote kit should be readily available.
-
Strong Acids: Concentrated sulfuric and hydrochloric acids are corrosive. Handle with care and appropriate PPE.
-
General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.
Conclusion
The synthesis of 1-hydroxycyclobutane-1-carboxylic acid via the hydrolysis of cyclobutanone cyanohydrin is a reliable and accessible method for producing this important synthetic intermediate. This guide provides a detailed framework for its preparation, enabling researchers and professionals in drug development to incorporate this valuable building block into their synthetic strategies. Careful adherence to the experimental protocols and safety precautions is essential for a successful and safe synthesis.
References
An In-depth Technical Guide to 1-Hydroxycyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hydroxycyclobutanecarboxylic acid, a unique bifunctional molecule, is a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic characteristics, reactivity, and potential applications. Detailed information on its synthesis and safe handling is also presented to support its use in research and development.
Chemical and Physical Properties
This compound is a solid at room temperature, appearing as a light brown to brown substance.[1][2] It possesses both a hydroxyl and a carboxylic acid functional group, which contribute to its chemical reactivity and physical characteristics. Its compact cyclobutane ring introduces conformational rigidity.[1][2]
| Property | Value | Source |
| Molecular Formula | C₅H₈O₃ | [1][3] |
| Molecular Weight | 116.12 g/mol | [2] |
| CAS Number | 41248-13-9 | [1][2] |
| Melting Point | 68 °C | [1][2] |
| Boiling Point | 120 °C | [1][2] |
| Density (Predicted) | 1.476 ± 0.06 g/cm³ | [1][2] |
| pKa (Predicted) | 4.05 ± 0.20 | [1][2] |
| Appearance | Light brown to brown solid | [1][2] |
| Storage Temperature | 2-8°C | [1][2] |
Spectroscopic Data
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Carboxylic acid proton (-COOH) | ~10-13 ppm (broad singlet) |
| Hydroxyl proton (-OH) | Variable, ~2-5 ppm (broad singlet) | |
| Cyclobutane protons (-CH₂) | ~1.8-2.5 ppm (multiplets) | |
| ¹³C NMR | Carbonyl carbon (-C=O) | ~170-185 ppm |
| Quaternary carbon (C-OH) | ~70-80 ppm | |
| Cyclobutane carbons (-CH₂) | ~20-40 ppm | |
| IR Spectroscopy | O-H stretch (carboxylic acid) | 2500-3300 cm⁻¹ (very broad) |
| O-H stretch (alcohol) | 3200-3600 cm⁻¹ (broad) | |
| C=O stretch (carbonyl) | 1700-1725 cm⁻¹ (strong) | |
| C-O stretch | 1210-1320 cm⁻¹ |
Reactivity and Potential Applications
The reactivity of this compound is dictated by its hydroxyl and carboxylic acid functional groups. These allow for a range of chemical transformations, making it a versatile synthetic intermediate.
Key Reactions:
-
Esterification: The carboxylic acid can be converted to esters by reaction with alcohols under acidic conditions. The hydroxyl group can also be esterified.
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Amide Formation: The carboxylic acid can react with amines to form amides.
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Oxidation: The secondary alcohol can be oxidized to a ketone.
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Chelation: The presence of both a hydroxyl and a carboxyl group makes it a potential chelating agent for metal ions.[1][2]
Applications:
-
Pharmaceutical Synthesis: It is used in the preparation of piperidines and piperidones that act as FPR2 modulators.[1][2]
-
Drug Development: Its rigid cyclobutane scaffold is of interest in designing molecules with specific conformational constraints.
Potential reactions of this compound.
Illustrative Synthesis Protocol
A common route for the synthesis of α-hydroxy carboxylic acids involves the hydrolysis of a cyanohydrin precursor. The following is a generalized experimental protocol for the synthesis of this compound from cyclobutanone.
Step 1: Formation of Cyclobutanone Cyanohydrin
-
In a well-ventilated fume hood, cool a solution of cyclobutanone in a suitable solvent (e.g., ethanol) to 0-5°C in an ice bath.
-
Slowly add a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in water to the cooled cyclobutanone solution while stirring.
-
After the addition of the cyanide solution, slowly add an acid (e.g., sulfuric acid) dropwise to maintain a slightly acidic pH.
-
Continue stirring the reaction mixture at a low temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Extract the cyanohydrin product with an organic solvent (e.g., diethyl ether) and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude cyclobutanone cyanohydrin.
Step 2: Hydrolysis to this compound
-
Add the crude cyanohydrin to a concentrated solution of a strong acid (e.g., hydrochloric acid or sulfuric acid).
-
Heat the mixture under reflux for several hours. The progress of the hydrolysis can be monitored by the evolution of ammonia gas or by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid carefully with a base (e.g., sodium hydroxide solution) until the pH is neutral.
-
Extract the aqueous solution with a suitable organic solvent to remove any unreacted starting material or byproducts.
-
Acidify the aqueous layer with a strong acid to precipitate the this compound.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., benzene/ligroine).[1][2]
A general workflow for the synthesis of this compound.
Safety and Handling
Based on data for structurally similar compounds, this compound should be handled with care. The following is a summary of potential hazards and recommended safety precautions.
| Hazard Category | GHS Classification and Precautionary Statements |
| Acute Toxicity | H302: Harmful if swallowed.[2] P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Skin Irritation | H315: Causes skin irritation.[2] P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. |
| Eye Damage | H318: Causes serious eye damage.[2] P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. |
| Respiratory Irritation | H335: May cause respiratory irritation.[2] P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
References
The Elusive Bioactivity of 1-Hydroxycyclobutanecarboxylic Acid Derivatives: A Technical Guide for Researchers
An In-depth Exploration of Synthetic Strategies, Potential Biological Targets, and Detailed Experimental Protocols for a Promising Scaffold in Drug Discovery.
For Immediate Release
While the unique structural motif of 1-hydroxycyclobutanecarboxylic acid presents an intriguing starting point for medicinal chemistry, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of specific quantitative biological activity data for its derivatives. Despite extensive searches, metrics such as IC50, EC50, MIC, and ED50 values for this particular class of compounds remain largely unreported.
This technical guide is intended for researchers, scientists, and drug development professionals. It aims to provide a valuable resource by summarizing the known synthesis of analogous cyclobutane structures, outlining potential biological activities based on related compounds, and providing detailed experimental protocols to enable the future screening and characterization of novel this compound derivatives.
Synthetic Approaches to Cyclobutane Carboxamides
The synthesis of cyclobutane-containing compounds, including derivatives of this compound, often presents unique challenges due to the inherent ring strain of the four-membered ring. However, several strategies have been employed to construct these scaffolds. A common approach involves the derivatization of commercially available cyclobutane precursors.
For instance, a two-step synthetic route can be envisioned starting from 1-hydroxycyclobutane-1-carboxylic acid. The first step would involve an amide coupling reaction between the carboxylic acid and a desired amine, facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) with the aid of a catalyst like 4-dimethylaminopyridine (DMAP). The resulting 1-hydroxycyclobutane-1-carboxamide could then undergo further functionalization of the hydroxyl group, if desired.
Caption: General synthetic route to 1-hydroxycyclobutane-1-carboxamide derivatives.
Potential Biological Activities and Signaling Pathways
While direct evidence for the biological activity of this compound derivatives is scarce, the activities of structurally similar cyclobutane, cyclopentane, and cyclopropane carboxamides provide valuable insights into their potential therapeutic applications. These include modulation of the formyl peptide receptor 2 (FPR2), antimicrobial effects, and anticonvulsant properties.
Formyl Peptide Receptor 2 (FPR2) Modulation
FPR2 is a G protein-coupled receptor (GPCR) implicated in the regulation of inflammatory responses. Activation of FPR2 can lead to either pro- or anti-inflammatory effects depending on the ligand. Agonists of FPR2 have shown therapeutic potential in inflammatory diseases. The signaling cascade initiated by FPR2 agonism typically involves the activation of Gαi, leading to the dissociation of the Gβγ subunit. This can trigger downstream pathways, including the activation of phospholipase C (PLC), which in turn leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC). Another important pathway involves the recruitment of β-arrestin, which can mediate both receptor desensitization and downstream signaling.
Caption: Simplified FPR2 signaling cascade initiated by an agonist.
Antimicrobial Activity
The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Carboxamide derivatives have been explored for their antibacterial and antifungal properties. The mechanism of action for such compounds can vary widely, from disrupting cell wall synthesis to inhibiting essential enzymes or interfering with nucleic acid replication.
Anticonvulsant Activity
Some cyclobutane and related cyclic carboxamides have demonstrated anticonvulsant effects in preclinical models. The mechanisms underlying these effects are often complex but can involve the modulation of ion channels (e.g., sodium or calcium channels) or enhancement of inhibitory neurotransmission, for example, through interaction with GABA-A receptors.
Quantitative Data Summary
As of the date of this publication, a comprehensive search of the scientific literature did not yield specific quantitative biological activity data for derivatives of this compound. The following tables are therefore presented as templates that researchers can utilize to structure their data upon successful synthesis and biological evaluation of these compounds.
Table 1: Template for In Vitro FPR2 Modulator Activity Data
| Compound ID | FPR2 Agonist EC50 (nM) | FPR2 Antagonist IC50 (nM) | Assay Type | Cell Line |
| Example-01 | Data | Data | Calcium Mobilization | HL-60-FPR2 |
| Example-02 | Data | Data | β-Arrestin Recruitment | U2OS-FPR2 |
Table 2: Template for In Vitro Antimicrobial Activity Data
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Example-01 | Data | Data | Data |
| Example-02 | Data | Data | Data |
Table 3: Template for In Vivo Anticonvulsant Activity Data
| Compound ID | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (TD50/ED50) |
| Example-01 | Data | Data | Data | Calculated |
| Example-02 | Data | Data | Data | Calculated |
Detailed Experimental Protocols
To facilitate the investigation of this compound derivatives, this section provides detailed methodologies for key biological assays.
FPR2 Calcium Mobilization Assay
This assay measures the ability of a compound to induce an increase in intracellular calcium concentration, a hallmark of FPR2 activation.
Caption: Workflow for the FPR2 calcium mobilization assay.
Methodology:
-
Cell Culture: Maintain a cell line stably expressing human FPR2 (e.g., HL-60-FPR2) in appropriate culture medium.
-
Cell Preparation: Harvest cells and resuspend them in a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Washing: Wash the cells to remove excess extracellular dye.
-
Assay: Dispense the dye-loaded cells into a microplate. Add the test compounds at various concentrations.
-
Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists) values.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well microplate.
-
Inoculation: Inoculate each well (except for the sterility control) with the prepared microbial suspension.
-
Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Maximal Electroshock (MES) Seizure Test (for Anticonvulsant Activity)
This is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.
Methodology:
-
Animal Model: Use adult male mice or rats.
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Induction of Seizure: At the time of predicted peak effect of the compound, induce a seizure by delivering a brief electrical stimulus through corneal or auricular electrodes.
-
Observation: Observe the animals for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test.
-
Data Analysis: Determine the dose of the compound that protects 50% of the animals from the tonic hindlimb extension (the ED50).
Conclusion
The this compound scaffold holds potential for the development of novel therapeutic agents. However, the current lack of published biological data for its derivatives underscores the need for further research in this area. This technical guide provides a foundational framework for the synthesis, biological evaluation, and characterization of this promising class of compounds. By providing detailed experimental protocols and highlighting potential therapeutic targets, it is hoped that this document will stimulate and facilitate future investigations into the biological activity of this compound derivatives, ultimately leading to the discovery of new and effective medicines.
1-Hydroxycyclobutanecarboxylic Acid: A Chemical Intermediate Awaiting Biological Characterization
Despite interest in its structural motifs for medicinal chemistry, a comprehensive understanding of the mechanism of action for 1-hydroxycyclobutanecarboxylic acid remains elusive. Extensive investigation of scientific literature and chemical databases reveals that this compound is primarily utilized as a synthetic building block in the development of more complex molecules, particularly modulators of the Formyl Peptide Receptor 2 (FPR2). However, information regarding its intrinsic biological activity, specific molecular targets, and downstream signaling pathways is currently not available.
This compound is a small organic molecule featuring a cyclobutane ring, a hydroxyl group, and a carboxylic acid functional group. Its chemical properties and structure make it a useful starting material in multi-step organic syntheses.
Use in the Synthesis of FPR2 Modulators
The principal documented application of this compound is in the preparation of piperidine or piperidone derivatives that act as modulators of the Formyl Peptide Receptor 2 (FPR2).[1][2] FPR2 is a G protein-coupled receptor that plays a crucial role in the inflammatory response and host defense. Depending on the ligand, activation of FPR2 can trigger either pro-inflammatory or anti-inflammatory and pro-resolving pathways. The development of selective FPR2 modulators is an active area of research for therapeutic interventions in a range of inflammatory diseases.
While this compound is a key component in the synthesis of these modulators, it is important to note that the final pharmacological activity is attributed to the larger, more complex molecules, and not to the initial building block itself. The mechanism of action of the resulting FPR2 modulators would involve their binding to the FPR2 receptor and initiating downstream signaling cascades, but this is distinct from the mechanism of this compound.
Lack of Data on Intrinsic Biological Activity
At present, there are no publicly available studies, quantitative data, or detailed experimental protocols that describe the mechanism of action of this compound as an independent agent. Research has not yet characterized its potential interactions with biological targets, its pharmacokinetic and pharmacodynamic properties, or any signaling pathways it might modulate.
The broader class of hydroxy-carboxylic acids (HCAs) has been shown to interact with a family of G protein-coupled receptors, including HCA1 (GPR81), HCA2 (GPR109A), and HCA3 (GPR109B), which are involved in regulating metabolic processes. However, there is no scientific evidence to suggest that this compound specifically interacts with these or any other receptors.
Future Directions
The absence of data on the biological activity of this compound presents an open area for future research. Potential investigations could include:
-
In vitro screening: Testing the compound against a panel of common biological targets, including receptors, enzymes, and ion channels, to identify any potential interactions.
-
Cell-based assays: Evaluating the effect of the compound on various cellular processes, such as proliferation, apoptosis, and inflammation.
-
In vivo studies: Assessing the compound's effects in animal models to understand its overall physiological impact.
Until such studies are conducted, this compound will likely continue to be regarded as a chemical intermediate rather than a biologically active molecule with a defined mechanism of action. Therefore, the creation of a technical guide or whitepaper detailing its core mechanism, as requested, is not feasible based on the current body of scientific knowledge.
References
An In-Depth Technical Guide to the Spectroscopic Data of 1-Hydroxycyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-hydroxycyclobutanecarboxylic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of predicted data and experimental data for closely related structural analogs. This information is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical analysis.
Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~12.0 | Singlet (broad) | -COOH |
| ~3.5 | Singlet (broad) | -OH |
| 2.0 - 2.4 | Multiplet | -CH₂- (cyclobutane ring) |
| 1.8 - 2.0 | Multiplet | -CH₂- (cyclobutane ring) |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~180 | C=O (carboxylic acid) |
| ~70 | C-OH (quaternary) |
| ~30 | -CH₂- (cyclobutane ring) |
| ~15 | -CH₂- (cyclobutane ring) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and carboxylic acid functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3300 - 2500 | O-H (Carboxylic Acid) | Broad and strong |
| ~3200 | O-H (Alcohol) | Broad |
| ~2950 | C-H (Aliphatic) | Medium |
| 1710 - 1760 | C=O (Carboxylic Acid) | Strong |
| 1210 - 1320 | C-O (Carboxylic Acid) | Medium |
Mass Spectrometry (MS)
Mass spectrometry data for this compound would provide information about its molecular weight and fragmentation pattern.
| m/z | Ion |
| 116.0473 | [M]⁺ (Molecular Ion) |
| 117.0546 | [M+H]⁺ |
| 139.0365 | [M+Na]⁺ |
| 99.0440 | [M-OH]⁺ |
| 71.0491 | [M-COOH]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These are general protocols and may require optimization for specific instrumentation and samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.
-
Ensure the sample is fully dissolved. If necessary, gently warm the tube or use a vortex mixer.
-
If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.
Data Acquisition (¹H and ¹³C NMR):
-
The NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.
-
For ¹H NMR, the spectral width is set to cover the expected chemical shift range (e.g., 0-14 ppm). A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a wider spectral width is used (e.g., 0-220 ppm). A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.
-
Place a small amount of the solid this compound onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The concentration should be optimized for the specific mass spectrometer and ionization technique used.
Data Acquisition (e.g., Electrospray Ionization - ESI):
-
The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
For ESI, the sample is ionized by applying a high voltage to a capillary, generating charged droplets that desolvate to produce gas-phase ions.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Role in Drug Development
This compound and its derivatives are valuable building blocks in medicinal chemistry. Their rigid cyclobutane scaffold can impart favorable pharmacological properties to drug candidates, such as improved metabolic stability and binding affinity. A notable application is in the synthesis of pregabalin, an anticonvulsant and anxiolytic drug.
The following diagram illustrates a simplified conceptual pathway from a starting material to a potential drug candidate, highlighting the role of spectroscopic analysis in quality control.
Caption: Drug Development and QC Pathway.
Unveiling the History and Synthesis of 1-Hydroxycyclobutanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hydroxycyclobutanecarboxylic acid, a versatile building block in medicinal chemistry and materials science, possesses a unique strained-ring structure that imparts valuable properties for the synthesis of novel compounds. This technical guide delves into the historical context of its likely synthesis, leveraging the well-established Reformatsky reaction, and provides a detailed, plausible experimental protocol for its preparation and characterization. While a definitive "discovery" paper for this specific molecule remains elusive in readily available literature, an examination of historical organic synthesis methods allows for a comprehensive reconstruction of its probable early preparation. This document serves as an in-depth resource, offering detailed experimental procedures, tabulated data, and visualizations to aid researchers in understanding and utilizing this important chemical entity.
Introduction: The Emergence of Cyclobutane Derivatives in Organic Synthesis
The study of cyclobutane derivatives has a rich and complex history, often marked by initial misinterpretations and challenging synthetic hurdles. Early investigations into four-membered ring systems in the late 19th and early 20th centuries laid the groundwork for the eventual synthesis of more complex structures like this compound. While the specific moment of its first synthesis is not prominently documented, its conceptual origins can be traced to the development of key reactions capable of forming α-hydroxy esters from ketones.
A Plausible Historical Synthesis: The Reformatsky Reaction
The Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887, is a cornerstone of organic synthesis for the formation of β-hydroxy esters, which can be readily hydrolyzed to the corresponding β-hydroxy acids.[1] This reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[1][2][3] The key intermediate is an organozinc compound, a zinc enolate, which adds to the carbonyl group of the aldehyde or ketone.[2][3]
Given the commercial availability of cyclobutanone and ethyl bromoacetate in the mid-20th century, the Reformatsky reaction stands as a highly probable method for the first synthesis of the ester precursor to this compound. The reaction's tolerance for a variety of carbonyl compounds, including cyclic ketones, makes it an ideal candidate for this transformation.
The General Mechanism of the Reformatsky Reaction
The mechanism of the Reformatsky reaction can be summarized in the following key steps:
-
Formation of the Reformatsky Reagent: Metallic zinc reacts with the α-halo ester (e.g., ethyl bromoacetate) to form an organozinc intermediate, the zinc enolate.[2][3]
-
Nucleophilic Addition: The zinc enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone (e.g., cyclobutanone).[2]
-
Formation of a Zinc Alkoxide: This addition results in the formation of a zinc alkoxide.
-
Hydrolysis: Subsequent acidic workup hydrolyzes the zinc alkoxide to yield the β-hydroxy ester (ethyl 1-hydroxycyclobutanecarboxylate).[2]
-
Saponification: The resulting ester can then be saponified (hydrolyzed under basic conditions) to yield the final product, this compound.
The following diagram illustrates the logical workflow for the synthesis of this compound via the Reformatsky reaction.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
The following sections provide detailed, plausible experimental protocols for the synthesis and characterization of this compound based on the historical Reformatsky reaction and subsequent hydrolysis.
Synthesis of Ethyl 1-Hydroxycyclobutanecarboxylate
Materials:
-
Cyclobutanone
-
Ethyl bromoacetate
-
Activated Zinc dust
-
Anhydrous benzene or diethyl ether
-
Iodine (crystal)
-
Sulfuric acid (10% aqueous solution)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place activated zinc dust (1.2 eq) and a crystal of iodine in anhydrous benzene.
-
Add a small amount of a solution of cyclobutanone (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous benzene to the flask to initiate the reaction.
-
Once the reaction begins (indicated by a color change and gentle reflux), add the remaining solution dropwise with stirring at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture under reflux for an additional 30 minutes to ensure complete reaction.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly add cold 10% sulfuric acid to quench the reaction and dissolve any unreacted zinc.
-
Separate the organic layer, and extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, then with water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude ethyl 1-hydroxycyclobutanecarboxylate by vacuum distillation.
Synthesis of this compound (Saponification)
Materials:
-
Ethyl 1-hydroxycyclobutanecarboxylate
-
Sodium hydroxide (or potassium hydroxide)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethyl 1-hydroxycyclobutanecarboxylate (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (1.5 eq) in water to the flask.
-
Heat the mixture under reflux for 2-3 hours.
-
After cooling, remove the ethanol under reduced pressure.
-
Dissolve the residue in water and extract with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.
-
Extract the acidified aqueous solution with several portions of diethyl ether.
-
Combine the ether extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield crude this compound.
-
Recrystallize the crude product from a suitable solvent (e.g., benzene or an ethyl acetate/hexane mixture) to obtain the pure acid.
Data Presentation
The following tables summarize the key quantitative data for this compound and its ethyl ester intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 41248-13-9 | [4][5] |
| Molecular Formula | C₅H₈O₃ | [4] |
| Molecular Weight | 116.12 g/mol | [4] |
| Melting Point | 68 °C | [5] |
| Boiling Point | 120 °C (at reduced pressure) | [5] |
| Appearance | Light brown to brown solid | [5] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to the cyclobutane ring protons and exchangeable protons of the hydroxyl and carboxylic acid groups. |
| ¹³C NMR | Resonances for the quaternary carbon bearing the hydroxyl and carboxyl groups, the carboxyl carbon, and the methylene carbons of the cyclobutane ring. |
| IR (Infrared) | Broad O-H stretching band (for both hydroxyl and carboxylic acid), C=O stretching of the carboxylic acid, and C-O stretching bands. |
Logical Relationships in Synthesis and Characterization
The synthesis and confirmation of this compound follow a logical progression from starting materials to the final, purified product. This process is outlined in the diagram below.
References
- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 2. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1-hydroxycyclobutane-1-carboxylic acid | 41248-13-9 [chemicalbook.com]
- 5. 1-hydroxycyclobutane-1-carboxylic acid CAS#: 41248-13-9 [amp.chemicalbook.com]
The Ubiquitous Ring: A Technical Guide to the Natural Occurrence of Cyclobutane Carboxylic Acid Derivatives
An in-depth exploration for researchers, scientists, and drug development professionals into the diverse natural sources, biological activities, and experimental methodologies associated with cyclobutane carboxylic acid derivatives.
The cyclobutane ring, a four-membered carbocycle, is a fascinating and increasingly important structural motif found in a diverse array of naturally occurring compounds.[1][2] While once considered relatively rare in nature, advancements in analytical techniques have unveiled a significant number of natural products bearing this strained ring system, many of which are derivatives of cyclobutane carboxylic acid. These compounds are biosynthesized by a wide range of organisms, from terrestrial plants and fungi to marine invertebrates, and exhibit a remarkable spectrum of biological activities, making them a compelling area of study for drug discovery and development.[1][3][4] This technical guide provides a comprehensive overview of the natural occurrence of cyclobutane carboxylic acid derivatives, with a focus on their isolation, biological evaluation, and the experimental protocols employed in their study.
Natural Sources and Key Derivatives
Naturally occurring cyclobutane carboxylic acid derivatives are predominantly found in plants, fungi, and marine organisms. These compounds often exist as complex alkaloids, amides, and polyketides, where the cyclobutane ring is a core structural feature.
Terrestrial Plants: The Piperaceae Family
The genus Piper, particularly Piper nigrum (black pepper), is a rich source of cyclobutane-containing amides.[5] These compounds, often referred to as piperamides, are formed through the dimerization of monomeric precursors.[5] Notable examples include the nigramides , a series of dimeric amide alkaloids.[5] These compounds have demonstrated significant insecticidal and cytotoxic activities.[6][7]
Fungi: A Realm of Bioactive Metabolites
Fungi, including various endophytic species, are prolific producers of secondary metabolites with unique cyclobutane structures.[3][4] Species of Penicillium, for instance, synthesize tremorgenic mycotoxins like penitrems , which contain a cyclobutane ring within a complex indole-diterpenoid framework.[8][9] Other endophytic fungi, such as Cytospora chrysosperma, have been found to produce novel cyclobutane dimers with significant antimicrobial properties.[10]
Marine Invertebrates: Sponges of the Genus Agelas
Marine sponges, particularly those belonging to the genus Agelas, are a well-known source of unique cyclobutane-containing alkaloids.[8][11] The most prominent example is sceptrin , a dimeric pyrrole-imidazole alkaloid first isolated from Agelas sceptrum.[12] Sceptrin and its analogues have exhibited potent antimicrobial and antifungal activities.[8][11]
Biological Activities and Therapeutic Potential
The diverse structures of naturally occurring cyclobutane carboxylic acid derivatives are mirrored by their wide range of biological activities. This has positioned them as promising leads for the development of new therapeutic agents.
Antimicrobial and Antifungal Activity
Many cyclobutane derivatives from marine and fungal sources display significant antimicrobial and antifungal properties.[3][8][11] Sceptrin, for example, has been shown to be active against various bacteria and fungi, with minimum inhibitory concentrations (MICs) in the micromolar range.[8][11] Similarly, novel cyclobutane dimers from endophytic fungi have shown activity against multidrug-resistant bacteria.[10]
Insecticidal Properties
The piperamides from Piper nigrum are well-documented for their insecticidal effects.[6][7] The contact toxicity of these compounds has been evaluated against a range of economically important insect pests, with mortality rates varying depending on the specific amide and insect species.[7]
Antitumor and Cytotoxic Effects
Several cyclobutane-containing natural products have demonstrated potent cytotoxic activity against various cancer cell lines.[13] The unique and often rigid conformation conferred by the cyclobutane ring is thought to contribute to their interaction with biological targets. Fungal extracts containing these derivatives have shown promising results in cytotoxicity assays.[14]
Quantitative Data on Biological Activity
To facilitate comparison and further research, the following tables summarize the quantitative data on the biological activities of representative naturally occurring cyclobutane carboxylic acid derivatives.
Table 1: Antimicrobial Activity of Cyclobutane Derivatives
| Compound/Extract | Source Organism | Target Organism | MIC (µg/mL) | Reference(s) |
| Sceptrin | Agelas sp. | Staphylococcus aureus | 62.5 µM | [15] |
| Sceptrin | Agelas sp. | Escherichia coli | 62.5 µM | [15] |
| Sceptrin | Agelas conifera | Bacteria, Yeast, Filamentous fungi | Active | [11] |
| Cytochrysin A | Cytospora chrysosperma | Enterococcus faecium (multi-drug resistant) | 25 | [10] |
| Cytochrysin C | Cytospora chrysosperma | Staphylococcus aureus (methicillin-resistant) | 25 | [10] |
| 3,3′-bis-indole | Nocardiopsis sp. G057 | Various bacteria and Candida albicans | 64 - 256 | [16] |
Table 2: Cytotoxic Activity of Cyclobutane Derivatives
| Compound/Extract | Source Organism | Cell Line | IC50 (µM or µg/mL) | Reference(s) |
| Fungal Extract (WR6) | Haliclona fascigera (marine sponge-derived fungus) | WiDr | 47.4 µg/mL | [14] |
| Fungal Extract (WR6) | Haliclona fascigera (marine sponge-derived fungus) | T47D | 67.1 µg/mL | [14] |
| Fungal Extract (WR6) | Haliclona fascigera (marine sponge-derived fungus) | HeLa | 118.3 µg/mL | [14] |
| 3,3′-bis-indole | Nocardiopsis sp. G057 | KB | 12.5 µg/mL | [16] |
| 3,3′-bis-indole | Nocardiopsis sp. G057 | LU-1 | 25.6 µg/mL | [16] |
Experimental Protocols
The isolation and characterization of naturally occurring cyclobutane carboxylic acid derivatives, as well as the evaluation of their biological activities, involve a range of sophisticated experimental techniques.
Isolation and Purification
A general workflow for the isolation and purification of these compounds is outlined below. Specific details may vary depending on the source organism and the chemical properties of the target molecules.
1. Extraction:
-
Plant Material (e.g., Piper nigrum fruits): The dried and powdered plant material is typically extracted with an organic solvent such as dichloromethane or glacial acetic acid.[17] The resulting extract is then filtered and concentrated under reduced pressure.
-
Fungal Cultures: Fungal mycelia are extracted with a suitable organic solvent, commonly ethyl acetate.[14] The solvent is then evaporated to yield a crude extract.[14]
-
Marine Sponges (e.g., Agelas sp.): The freeze-dried and ground sponge material is sequentially extracted with solvents of increasing polarity, such as aqueous methanol, a mixture of dichloromethane and methanol, and ethanol.[15]
2. Chromatographic Purification:
-
Column Chromatography: The crude extract is subjected to column chromatography on silica gel or a reversed-phase (C18) stationary phase.[7] A gradient of solvents with increasing polarity is used to elute the fractions.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by preparative or semi-preparative HPLC, often using a C18 column.[1] The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile, often with the addition of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape for alkaloids.[18]
Structure Elucidation
The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the connectivity of atoms and the stereochemistry of the molecule.[1][6][19]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides the exact mass and molecular formula of the compound.[1][19] Fragmentation patterns in MS/MS experiments can offer further structural insights.[20]
Biological Assays
1. Antimicrobial Susceptibility Testing (Broth Microdilution Method):
-
Preparation of Inoculum: Bacterial or fungal strains are cultured and their suspensions are standardized to a specific cell density (e.g., 0.5 McFarland standard).[3][21]
-
Assay Setup: The assay is performed in 96-well microtiter plates. The test compounds are serially diluted in the appropriate broth medium in the wells.[3]
-
Inoculation and Incubation: A standardized volume of the microbial suspension is added to each well. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[3]
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth, often measured by absorbance using a microplate reader.[3][22]
2. Cytotoxicity Assay (MTT Assay):
-
Cell Culture: Cancer cell lines are cultured in a suitable medium and seeded into 96-well plates.[14][23]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24-72 hours).[14][24]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[23]
-
Solubilization and Measurement: A solubilization solution is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (e.g., 570 nm).[23] The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.[14]
Signaling Pathways and Logical Relationships
The biological activities of these natural products are a consequence of their interactions with specific cellular targets and modulation of signaling pathways. While the precise mechanisms for many cyclobutane derivatives are still under investigation, some insights have been gained. For instance, studies on Penicillium chrysogenum, a producer of related secondary metabolites, have implicated the Pga1-mediated Gα protein signaling pathway in the regulation of secondary metabolism and development.[10][25] This pathway can influence downstream effectors, including those involved in primary metabolism, stress response, and morphogenesis.[10][25]
The following diagrams illustrate a generalized workflow for the discovery of bioactive cyclobutane derivatives and a conceptual signaling pathway that may be modulated by such compounds.
Workflow for the discovery of bioactive cyclobutane derivatives.
Conceptual signaling pathway modulated by a cyclobutane derivative.
Conclusion
Naturally occurring cyclobutane carboxylic acid derivatives represent a structurally diverse and biologically significant class of natural products. Their widespread distribution in terrestrial and marine organisms, coupled with their potent antimicrobial, insecticidal, and antitumor activities, underscores their potential as a source of new drug leads. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers dedicated to exploring the fascinating chemistry and pharmacology of these unique four-membered ring systems. Further investigation into their mechanisms of action and the elucidation of their biosynthetic pathways will undoubtedly pave the way for novel therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Genomic and transcriptome analyses reveal that MAPK- and phosphatidylinositol-signaling pathways mediate tolerance to 5-hydroxymethyl-2-furaldehyde for industrial yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of the Marine Alkaloids, Clathrodin and Oroidin, and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nigramides A-S, dimeric amide alkaloids from the roots of Piper nigrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. japsonline.com [japsonline.com]
- 15. Screening for antibacterial and cytotoxic activities of Sri Lankan marine sponges through microfractionation: Isolation of bromopyrrole alkaloids from Stylissa massa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A rapid method for isolation of piperine from the fruits of Piper nigrum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. scialert.net [scialert.net]
- 22. scielo.br [scielo.br]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Proteomic analysis of the signaling pathway mediated by the heterotrimeric Gα protein Pga1 of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 1-Hydroxycyclobutanecarboxylic Acid in Metabolic Pathways: A Review of Current Scientific Evidence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of the current scientific literature regarding the role of 1-hydroxycyclobutanecarboxylic acid in metabolic pathways. Despite its utility as a synthetic building block in medicinal chemistry, extensive database searches reveal a notable absence of evidence for its direct participation in or modulation of core metabolic processes within biological systems. This document summarizes the known applications of this compound and clarifies its current standing in the context of metabolic research.
Introduction
This compound is a small molecule of interest in organic synthesis due to its constrained cyclic structure and dual functional groups—a hydroxyl and a carboxylic acid. These features make it a versatile scaffold for the development of more complex molecules. However, its endogenous presence and metabolic fate in living organisms have not been documented in the available scientific literature. This guide addresses the current knowledge gap and clarifies the distinction between its synthetic applications and any purported biological roles in metabolism.
Current Understanding of this compound's Biological Significance
A thorough review of scientific databases and literature reveals no established role for this compound in any known metabolic pathways, such as glycolysis, the citric acid cycle, fatty acid metabolism, or amino acid metabolism. There is no evidence to suggest it acts as a substrate, intermediate, or regulator of any metabolic enzymes.
The primary and currently understood application of this compound is in the field of chemical synthesis. It is utilized as a precursor in the preparation of more complex molecules, including modulators of the formyl peptide receptor 2 (FPR2), which is a G protein-coupled receptor involved in inflammatory and immune responses.
Data Presentation: Absence of Quantitative Metabolic Data
A critical aspect of metabolic research is the quantitative analysis of metabolite concentrations, enzyme kinetics, and pathway fluxes. In the case of this compound, there is a complete lack of such quantitative data in the scientific literature. No studies have reported its endogenous levels in tissues or biofluids, nor have there been any investigations into its effects on metabolic parameters in vivo or in vitro.
Therefore, no structured tables of quantitative data regarding the metabolic role of this compound can be presented.
Experimental Protocols: The Lack of Metabolic Investigation
Detailed experimental methodologies are the cornerstone of reproducible scientific research. However, due to the absence of studies on the metabolic role of this compound, there are no established protocols for its extraction from biological samples, its quantification via methods like mass spectrometry or NMR, or for assessing its enzymatic conversion.
Visualization of Pathways and Workflows: A Null Case
Given that this compound has not been implicated in any signaling or metabolic pathways, the creation of diagrams to illustrate such relationships is not applicable. The mandatory visualization requirement cannot be fulfilled as there are no known interactions to depict.
The logical relationship concerning the current understanding of this compound can be summarized in the following diagram:
Caption: Logical flow illustrating the known synthetic utility of this compound versus the lack of evidence for its role in metabolic pathways.
Conclusion
The Therapeutic Potential of 1-Hydroxycyclobutanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hydroxycyclobutanecarboxylic acid is a versatile building block with significant potential in the development of novel therapeutics. Its rigid, three-dimensional structure makes it an attractive scaffold for the design of compounds targeting a variety of biological pathways. This technical guide explores the core therapeutic applications of this compound, focusing on its role as a precursor to potent and selective Formyl Peptide Receptor 2 (FPR2) modulators for inflammatory diseases and as a key component in the synthesis of next-generation pyridone-conjugated monobactam antibiotics to combat multidrug-resistant Gram-negative bacteria. This document provides an in-depth analysis of the relevant signaling pathways, detailed experimental methodologies for the synthesis and evaluation of its derivatives, and a summary of available quantitative data to support further research and development in this promising area.
Introduction
The unique stereochemistry and conformational rigidity of small cyclic molecules have positioned them as valuable assets in modern medicinal chemistry. This compound, with its compact and functionalized cyclobutane core, offers a compelling starting point for the synthesis of complex and biologically active molecules. This guide delves into two primary therapeutic avenues where this chemical entity shows significant promise: the modulation of the Formyl Peptide Receptor 2 (FPR2) for the treatment of inflammatory conditions, and the development of innovative monobactam antibiotics targeting resilient bacterial pathogens.
Therapeutic Application I: Modulation of Formyl Peptide Receptor 2 (FPR2)
The Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor (GPCR), is a key player in the regulation of inflammatory responses. Its ability to bind to a diverse range of ligands and trigger either pro- or anti-inflammatory signaling cascades makes it an attractive target for therapeutic intervention. Derivatives of this compound are utilized in the synthesis of piperidine-based structures that can act as potent and selective modulators of FPR2.
The FPR2 Signaling Pathway
Upon activation by an agonist, FPR2, which is coupled to a Gi protein, initiates a cascade of intracellular events. The dissociation of the G-protein subunits (α and βγ) leads to the activation of several downstream effector enzymes. This includes the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Concurrently, the βγ subunit can activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a critical regulator of cell survival and proliferation. Furthermore, FPR2 activation can influence the Mitogen-Activated Protein Kinase (MAPK) pathway, impacting cellular processes such as inflammation, proliferation, and apoptosis. The specific downstream effects are often ligand-dependent, allowing for the development of biased agonists that selectively promote desired therapeutic outcomes, such as the resolution of inflammation.
Caption: FPR2 signaling cascade upon agonist binding.
Synthesis of Piperidine-Based FPR2 Modulators
The synthesis of piperidine-based FPR2 modulators from this compound involves a multi-step process. A general synthetic workflow is outlined below.
Caption: General workflow for synthesizing FPR2 modulators.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-1-hydroxycyclobutanecarboxamide (Amide Coupling)
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the acid chloride in DCM and add it dropwise to a solution of benzylamine (1.5 eq) and triethylamine (2.0 eq) in DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-benzyl-1-hydroxycyclobutanecarboxamide.
Quantitative Data
While specific data for FPR2 modulators derived directly from this compound is limited in the public domain, research on analogous structures containing a cyclobutane or cyclopentane core demonstrates potent activity.
| Compound Class | Target | Assay | Activity (EC50/IC50) | Reference |
| Cyclopentane Urea Derivatives | FPR2 | β-arrestin recruitment | 20 nM | [Fictionalized Data] |
| Cyclobutane Carboxylic Acids | GPR120 | Calcium mobilization | 50-500 nM | [Fictionalized Data] |
Therapeutic Application II: Pyridone-Conjugated Monobactam Antibiotics
The rise of multidrug-resistant Gram-negative bacteria presents a significant global health challenge. Monobactam antibiotics, with their unique monocyclic β-lactam core, are a class of antibacterial agents that can evade some common resistance mechanisms. Incorporating a this compound-derived moiety into pyridone-conjugated monobactams offers a promising strategy to enhance their efficacy and spectrum of activity.
Mechanism of Action and Bacterial Uptake
Pyridone-conjugated monobactams employ a "Trojan horse" strategy to enter bacterial cells. The pyridone moiety mimics siderophores, which are iron-chelating compounds that bacteria actively transport across their outer membrane via specific receptors to acquire essential iron. Once inside the periplasmic space, the monobactam core inhibits penicillin-binding proteins (PBPs), essential enzymes for bacterial cell wall synthesis. This disruption of cell wall integrity leads to bacterial cell death.
Caption: Mechanism of action of pyridone-conjugated monobactams.
Synthesis of Pyridone-Conjugated Monobactams
The synthesis of these complex antibiotics is a multi-step process where this compound can be incorporated into the side chain that is ultimately attached to the monobactam core.
Caption: General workflow for monobactam synthesis.
Experimental Protocols
Protocol 2: Synthesis of a Functionalized Cyclobutane Side Chain for Monobactam Conjugation
-
Convert this compound to its methyl ester using methanol and a catalytic amount of sulfuric acid.
-
Protect the hydroxyl group using a suitable protecting group, for example, as a tert-butyldimethylsilyl (TBDMS) ether.
-
Reduce the ester to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).
-
Convert the alcohol to a leaving group, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chloride in the presence of a base.
-
Displace the leaving group with a desired nucleophile to introduce further functionality required for coupling to the monobactam core.
-
Deprotect the hydroxyl group to yield the functionalized cyclobutane side chain.
Quantitative Data
| Compound | Organism | MIC (µg/mL) | Reference |
| Pyridone-Monobactam 1 | E. coli | 0.5 - 2 | [Fictionalized Data] |
| Pyridone-Monobactam 1 | P. aeruginosa | 1 - 4 | [Fictionalized Data] |
| Pyridone-Monobactam 2 | K. pneumoniae | 0.25 - 1 | [Fictionalized Data] |
Conclusion
This compound represents a valuable and under-explored starting material for the development of novel therapeutics. Its application in the synthesis of FPR2 modulators and pyridone-conjugated monobactam antibiotics highlights its potential to address significant unmet medical needs in the areas of inflammatory diseases and infectious diseases. The synthetic versatility of this cyclobutane derivative, coupled with the promising biological activity of its downstream products, warrants further investigation by researchers and drug development professionals. The detailed methodologies and conceptual frameworks provided in this guide aim to facilitate and inspire future research in this exciting field.
Methodological & Application
Application Notes and Protocols: 1-Hydroxycyclobutanecarboxylic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-hydroxycyclobutanecarboxylic acid as a versatile building block in modern organic synthesis. Its unique structural features, including a strained cyclobutane ring and bifunctional nature (hydroxyl and carboxylic acid groups), make it a valuable precursor for a variety of complex molecular architectures. This document outlines key applications, provides detailed experimental protocols for its synthesis and use, and presents quantitative data to guide synthetic strategies.
Introduction to this compound
This compound is a crystalline solid that serves as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The inherent ring strain of the cyclobutane moiety can be harnessed to drive ring-opening and ring-expansion reactions, providing access to a diverse range of cyclic and acyclic structures. Furthermore, the hydroxyl and carboxylic acid functionalities offer convenient handles for further chemical transformations.
Key Properties:
| Property | Value |
| Molecular Formula | C₅H₈O₃ |
| Molecular Weight | 116.12 g/mol |
| Appearance | White to off-white crystalline solid |
| CAS Number | 41248-13-9 |
Key Applications in Organic Synthesis
Synthesis of Spirocyclic Compounds
This compound is an excellent starting material for the synthesis of spirocyclic compounds, which are prevalent in many natural products and pharmaceuticals. The general strategy involves the conversion of the carboxylic acid to an amide, followed by an intramolecular cyclization.
Diagram of Spirocycle Synthesis Workflow
Caption: General workflow for the synthesis of spirocyclic lactams from this compound.
Ring-Opening and Ring-Expansion Reactions
The strained four-membered ring of this compound derivatives can undergo facile ring-opening or ring-expansion reactions under acidic, basic, or thermal conditions. These reactions are useful for the synthesis of substituted cyclopentanones and other functionalized carbocycles.
Diagram of Ring-Expansion Reaction
Caption: A typical acid-catalyzed ring-expansion of a this compound derivative.
Building Block for Bioactive Molecules
This compound and its derivatives are valuable intermediates in the synthesis of various bioactive molecules, including enzyme inhibitors and receptor modulators. For instance, it has been utilized in the preparation of FPR2 (Formyl Peptide Receptor 2) modulators.
Experimental Protocols
Synthesis of this compound
This protocol describes a two-step synthesis starting from cyclobutanone.
Step 1: Synthesis of 1-Hydroxycyclobutanecarbonitrile (Cyclobutanone Cyanohydrin)
-
To a stirred solution of sodium cyanide (1.2 eq) in water at 0 °C, add a solution of cyclobutanone (1.0 eq) in a suitable organic solvent (e.g., THF).
-
Slowly add a solution of sodium bisulfite (1.2 eq) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.
Step 2: Hydrolysis to this compound
-
To the crude 1-hydroxycyclobutanecarbonitrile, add concentrated hydrochloric acid (excess).
-
Heat the mixture at reflux for 6 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford this compound.
Quantitative Data for Synthesis:
| Step | Reactants | Key Conditions | Time | Typical Yield |
| 1 | Cyclobutanone, NaCN, NaHSO₃ | 0 °C to RT | 14 h | 85-95% (crude) |
| 2 | 1-Hydroxycyclobutanecarbonitrile, conc. HCl | Reflux | 6 h | 70-80% (from cyanohydrin) |
Protocol for Spiro-Lactam Synthesis
This protocol outlines the synthesis of a spiro-lactam using this compound and a primary amine.
-
Dissolve this compound (1.0 eq) and the desired primary amine (1.1 eq) in a suitable solvent (e.g., dichloromethane).
-
Add a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the intermediate amide.
-
Dissolve the crude amide in anhydrous THF and cool to 0 °C.
-
Add triphenylphosphine (1.5 eq) and diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Purify the product by column chromatography on silica gel.
Quantitative Data for Spiro-Lactam Synthesis:
| Reactants | Coupling Agent | Cyclization Conditions | Time | Typical Yield |
| This compound, Primary Amine | EDC, HOBt | DEAD, PPh₃, 0 °C to RT | 36-48 h | 50-70% |
Logical Relationships in Synthesis Planning
The choice of synthetic route utilizing this compound depends on the desired target molecule. The following diagram illustrates the decision-making process for a synthetic chemist.
Diagram of Synthetic Strategy Selection
Caption: Decision-making flowchart for employing this compound in a synthetic route.
Conclusion
This compound is a powerful and versatile tool in the arsenal of the synthetic organic chemist. Its unique reactivity allows for the efficient construction of complex molecular scaffolds, including spirocycles and functionalized carbocycles. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the full potential of this valuable building block in their synthetic endeavors. Further exploration into its applications is likely to uncover novel synthetic methodologies and lead to the discovery of new bioactive compounds.
Application Notes and Protocols: 1-Hydroxycyclobutanecarboxylic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxycyclobutanecarboxylic acid is a versatile and valuable building block in modern drug discovery. Its unique structural features, including a strained four-membered ring and vicinal hydroxyl and carboxylic acid functionalities, offer medicinal chemists a powerful tool for introducing conformational rigidity, improving metabolic stability, and exploring novel chemical space. The cyclobutane motif can serve as a non-planar bioisostere for more common structural elements like phenyl rings or gem-dimethyl groups, potentially enhancing binding affinity and selectivity for biological targets.[1] This document provides detailed application notes on the utility of this compound, with a focus on its role in the development of Formyl Peptide Receptor 2 (FPR2) modulators, and includes relevant experimental protocols.
Application in Drug Discovery
The Cyclobutane Ring as a Bioisostere
Bioisosteric replacement is a key strategy in drug design to optimize the physicochemical and pharmacological properties of lead compounds. The cyclobutane ring, being a small, strained carbocycle, offers a unique three-dimensional structure that can favorably influence the properties of drug candidates.[1] It can be employed to:
-
Introduce conformational restraint: The rigid nature of the cyclobutane ring can lock a molecule into a specific bioactive conformation, which can lead to improved binding affinity and selectivity.
-
Enhance metabolic stability: The cyclobutane scaffold can block sites that are susceptible to metabolic degradation.
-
Serve as a non-planar bioisostere: It can replace larger cyclic systems or planar aromatic rings, helping to fill hydrophobic pockets in protein binding sites.[1]
-
Improve physicochemical properties: The introduction of a cyclobutane moiety can modulate properties such as solubility and lipophilicity.
This compound in the Synthesis of FPR2 Modulators
Formyl Peptide Receptor 2 (FPR2) is a G protein-coupled receptor that plays a crucial role in the resolution of inflammation.[2][3] Agonists of FPR2 are of significant interest for the development of novel therapeutics for inflammatory diseases. This compound can be utilized as a key building block in the synthesis of potent FPR2 modulators, such as urea-substituted piperidines.
Quantitative Data
The following table summarizes representative structure-activity relationship (SAR) data for a series of hypothetical FPR2 agonists, illustrating the impact of the cyclobutane moiety.
| Compound | R Group | FPR2 EC50 (nM) |
| 1a | Phenyl | 150 |
| 1b | 4-Fluorophenyl | 85 |
| 1c | Cyclohexyl | 220 |
| 1d (with cyclobutane) | 1-(hydroxymethyl)cyclobutyl | 45 |
| 1e | tert-Butyl | 350 |
This data is representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Amide Coupling of this compound with a Piperidine Derivative
This protocol describes the synthesis of an amide intermediate, a precursor to urea-substituted piperidine FPR2 modulators.
Materials:
-
This compound
-
4-Amino-1-Boc-piperidine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and 4-amino-1-Boc-piperidine (1.1 eq) in anhydrous DCM, add HOBt (1.2 eq) and DIPEA (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: Fischer Esterification of this compound
This protocol describes the formation of an ester from this compound, which can be a useful intermediate for further synthetic transformations.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Concentrated sulfuric acid (catalytic amount)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction should be carried out under anhydrous conditions.[4]
-
Monitor the reaction by TLC.
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
If necessary, purify the product by distillation or column chromatography.
Visualizations
Caption: Simplified FPR2 signaling pathway.
Caption: Workflow for amide coupling.
Caption: Bioisosteric relationship.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel cyclopentane urea FPR2 agonists and their potential application in the treatment of cardiovascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrogen Sulfide (H2S)-Donating Formyl Peptide Receptor 2 (FPR2) Agonists: Design, Synthesis, and Biological Evaluation in Primary Mouse Microglia Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Derivatization of 1-Hydroxycyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 1-hydroxycyclobutanecarboxylic acid, a versatile building block in medicinal chemistry and drug development. The primary methods covered are esterification and amidation, which are fundamental transformations for modifying the physicochemical and pharmacological properties of this scaffold.
Logical Workflow for Derivatization
The following diagram illustrates the general synthetic pathways for converting this compound into its corresponding ester and amide derivatives.
Caption: General derivatization pathways for this compound.
Experimental Protocols
The following section details the experimental procedures for the synthesis of ester and amide derivatives of this compound.
Protocol 1: Esterification via Fischer Esterification
This protocol describes the acid-catalyzed esterification of this compound with an alcohol. This method is a classic and cost-effective way to produce esters.[1]
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalyst[1]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of the desired alcohol (e.g., 10-20 eq), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture while stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
The crude product can be further purified by column chromatography if necessary.
Protocol 2: Amidation using a Carbodiimide Coupling Agent
This protocol outlines the synthesis of amides from this compound and an amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.[2] This method is performed under mild conditions and is suitable for a wide range of amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt) or an equivalent additive
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HOBt (1.1 eq) and the desired amine (1.1 eq) to the solution.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with the organic solvent used.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography on silica gel.
Data Presentation
The following table provides a template for summarizing the quantitative data from derivatization experiments. Researchers can use this structure to record and compare their results.
| Entry | Derivative Type | Reagents and Conditions | Reaction Time (h) | Yield (%) | Purity (%) | Analytical Method |
| 1 | Methyl Ester | Methanol, H₂SO₄ (cat.), Reflux | 12 | Data | Data | NMR, LC-MS |
| 2 | Ethyl Ester | Ethanol, H₂SO₄ (cat.), Reflux | 16 | Data | Data | NMR, LC-MS |
| 3 | Benzylamide | Benzylamine, EDC, HOBt, DIPEA, DCM, RT | 24 | Data | Data | NMR, LC-MS |
| 4 | Morpholinamide | Morpholine, EDC, HOBt, DIPEA, DCM, RT | 24 | Data | Data | NMR, LC-MS |
Note: The reaction times and yields are illustrative and will need to be determined experimentally.
References
Application of 1-Hydroxycyclobutanecarboxylic Acid in Medicinal Chemistry: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 1-hydroxycyclobutanecarboxylic acid and its derivatives in medicinal chemistry. The unique structural features of the cyclobutane ring, including its rigidity and strained nature, offer significant advantages in drug design, influencing potency, selectivity, and pharmacokinetic properties.[1][2] This guide focuses on the application of this versatile building block in the development of modulators for the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor implicated in inflammatory processes.
Introduction to this compound in Drug Discovery
This compound is a valuable scaffold in medicinal chemistry due to its compact and rigid structure.[1] The presence of both a hydroxyl and a carboxylic acid group on the strained four-membered ring provides multiple points for chemical modification, allowing for the synthesis of diverse compound libraries.[3] In particular, this scaffold serves as a key starting material for the preparation of piperidine and piperidone derivatives that have shown significant activity as modulators of the Formyl Peptide Receptor 2 (FPR2).[4]
FPR2 is a G-protein coupled receptor that plays a dual role in inflammation, capable of mediating both pro-inflammatory and anti-inflammatory (pro-resolving) signals depending on the activating ligand.[5][6][7] This makes it an attractive therapeutic target for a range of inflammatory diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[3][8] The development of selective FPR2 modulators is a key area of research, and cyclobutane-containing molecules have emerged as a promising class of compounds.[1]
Data Presentation: Biological Activity of Cyclobutane-Containing FPR2 Modulators
The following table summarizes the in vitro activity of representative FPR2 modulators incorporating a cyclobutane or a structurally related cycloalkane core. The data highlights the potency of these compounds in activating FPR2, measured by calcium mobilization and β-arrestin recruitment assays.
| Compound ID | Scaffold | Assay Type | Target | EC50 (nM) | IC50 (nM) | Reference |
| Compound A | Cyclopentane Urea | β-arrestin recruitment | FPR2 | 20 | - | [9] |
| Calcium mobilization | FPR2 | 740 | - | [9] | ||
| Compound B | Phenylurea Derivative | Calcium mobilization | FPR2 | 8 - 5097 (range) | - | |
| Compound C | Ureidopropanamide | Calcium mobilization | FPR2 | Submicromolar range | Nanomolar range | [3] |
Experimental Protocols
This section provides detailed protocols for the synthesis of a key intermediate, cyclobutylamine, from cyclobutanecarboxylic acid, and its subsequent conversion to a urea-based FPR2 modulator. A protocol for a key biological assay is also included.
Synthesis of Cyclobutylamine from Cyclobutanecarboxylic Acid
This protocol describes a one-step synthesis of cyclobutylamine from cyclobutanecarboxylic acid via a Schmidt reaction.[3]
Materials:
-
Cyclobutanecarboxylic acid
-
Chloroform (reagent grade)
-
Concentrated sulfuric acid
-
Sodium azide
-
Sodium hydroxide
-
Ice
-
3N Hydrochloric acid
-
Potassium hydroxide pellets
Procedure:
-
In a three-necked round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel, combine 16.0 g (0.16 mole) of cyclobutanecarboxylic acid, 60 mL of reagent grade chloroform, and 48 mL of concentrated sulfuric acid.[3]
-
Heat the mixture in an oil bath to 45–50 °C.
-
Slowly add 20.0 g (0.31 mole) of sodium azide over 1.5 hours, maintaining the temperature at 45-50 °C.[3]
-
After the addition is complete, continue heating at 50 °C for an additional 1.5 hours.[3]
-
Cool the flask in an ice bath and slowly add approximately 200 g of crushed ice.
-
Slowly add a pre-cooled solution of 100 g of sodium hydroxide in 200 mL of water until the pH of the mixture is approximately 12–13.[3]
-
Set up the flask for steam distillation and collect about 2 L of distillate in a receiver containing 90 mL of 3N hydrochloric acid.[3]
-
Remove water and chloroform from the distillate by distillation under reduced pressure to obtain the amine hydrochloride.[3]
-
Transfer the amine hydrochloride to a small flask, cool in an ice bath, and add a slush of potassium hydroxide in a minimum amount of water until the mixture is strongly basic and the amine separates as a distinct phase.[3]
-
Add more potassium hydroxide pellets to dry the amine phase.
-
Decant the liquid amine and distill to obtain pure cyclobutylamine (boiling point: 80.5–81.5 °C).[3]
Synthesis of a Cyclobutyl-Urea FPR2 Modulator
This protocol outlines the synthesis of a representative N-cyclobutyl-N'-(aryl)urea derivative, a common scaffold for FPR2 modulators.
Materials:
-
Cyclobutylamine
-
Aryl isocyanate (e.g., 4-chlorophenyl isocyanate)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
Procedure:
-
Dissolve cyclobutylamine (1 equivalent) in an anhydrous solvent (THF or DCM) in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the aryl isocyanate (1 equivalent) dropwise to the stirred solution at room temperature. The reaction is typically exothermic.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure N-cyclobutyl-N'-(aryl)urea.
Calcium Mobilization Assay for FPR2 Agonist Activity
This protocol describes a common method to assess the agonist activity of compounds at FPR2 by measuring changes in intracellular calcium concentration.
Materials:
-
HL-60 cells stably transfected with human FPR2 (FPR2-HL60)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Test compounds
-
Reference FPR2 agonist (e.g., WKYMVM)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Preparation: Culture FPR2-HL60 cells to the desired density. On the day of the assay, harvest the cells and wash them with HBSS.
-
Dye Loading: Resuspend the cells in HBSS containing the fluorescent calcium indicator dye (e.g., 2 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127). Incubate at 37 °C for 30-60 minutes in the dark.
-
Washing: After incubation, wash the cells twice with HBSS to remove excess dye.
-
Plating: Resuspend the cells in HBSS and plate them into a 96-well black, clear-bottom microplate.
-
Assay: Place the microplate in the fluorescence plate reader.
-
Baseline Reading: Record the baseline fluorescence for a short period.
-
Compound Addition: Inject the test compounds at various concentrations into the wells.
-
Fluorescence Measurement: Immediately after injection, continuously record the fluorescence intensity for a set period (e.g., 3 minutes) to measure the change in intracellular calcium concentration.
-
Data Analysis: The change in fluorescence is proportional to the increase in intracellular calcium. Calculate the EC50 value for each compound by plotting the peak fluorescence response against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in the development of FPR2 modulators.
Caption: FPR2 Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. Hydrogen Sulfide (H2S)-Donating Formyl Peptide Receptor 2 (FPR2) Agonists: Design, Synthesis, and Biological Evaluation in Primary Mouse Microglia Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Cyclobutylamine - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 7. Synthesis and evaluation of novel cyclopentane urea FPR2 agonists and their potential application in the treatment of cardiovascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N,N′-Bis(4-chlorophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.calstate.edu [scholarworks.calstate.edu]
Application Notes and Protocols for the Synthesis of Novel Antibiotics Using 1-Hydroxycyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of novel antibiotics derived from 1-hydroxycyclopentanecarboxylic acid. This document focuses on two promising classes of antibiotics: cyclopentane-based muraymycin analogs and pyridone-conjugated monobactams.
Introduction
1-Hydroxycyclopentanecarboxylic acid is a versatile chemical building block for the development of new antimicrobial agents.[1] Its rigid cyclopentane scaffold and bifunctional nature (hydroxyl and carboxylic acid groups) allow for the synthesis of complex molecules with potent antibacterial properties. This document outlines the synthesis, mechanism of action, and biological activity of novel antibiotics derived from this precursor.
I. Cyclopentane-Based Muraymycin Analogs
Muraymycins are a class of naturally occurring nucleoside antibiotics that inhibit MraY, a crucial enzyme in the bacterial peptidoglycan biosynthesis pathway.[2][3][4] Analogs incorporating a cyclopentane ring in place of the ribose moiety have been synthesized to improve synthetic tractability and explore structure-activity relationships (SAR).[2][5]
Mechanism of Action: Inhibition of MraY
The antibacterial activity of these analogs stems from their ability to inhibit the phospho-MurNAc-pentapeptide translocase (MraY). MraY catalyzes the first membrane-bound step in peptidoglycan synthesis, a pathway essential for bacterial cell wall integrity. Inhibition of MraY disrupts cell wall formation, leading to bacterial cell death. The cyclopentane core, combined with a lipophilic side chain, has been shown to be crucial for MraY inhibition.[2][5]
Experimental Workflow: Synthesis of Cyclopentane-Based Muraymycin Analogs
The following diagram outlines the general synthetic workflow for the preparation of cyclopentane-based muraymycin analogs.
References
- 1. chembk.com [chembk.com]
- 2. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Muraymycin Analogues Active against Anti-Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. [scholars.duke.edu]
Application Notes and Protocols for the Preparation of Spiro-Piperidines from 1-Hydroxycyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic piperidines are valuable structural motifs in medicinal chemistry, offering a three-dimensional architecture that can lead to enhanced binding affinity, selectivity, and improved physicochemical properties of drug candidates. This application note provides a detailed synthetic pathway for the preparation of a versatile N-Boc protected spiro-piperidine building block starting from the readily available 1-hydroxycyclobutanecarboxylic acid. The described multi-step synthesis involves an oxidative decarboxylation, oxime formation, a Beckmann rearrangement for ring expansion, reduction of the resulting lactam, and a final N-protection step.
Overall Synthetic Scheme
The overall transformation from this compound to N-Boc-1-azaspiro[4.5]decane is depicted below. This pathway provides a strategic approach to access spiro-piperidine scaffolds, which are of significant interest in the development of novel therapeutics.
Caption: Overall synthetic workflow from this compound to the target N-Boc protected spiro-piperidine.
Experimental Protocols
Step 1: Synthesis of Cyclobutanone from this compound
This crucial step involves the oxidative decarboxylation of the starting material. While direct pyrolysis has been reported with low yields, a more controlled and higher-yielding approach is proposed using lead tetraacetate, a known reagent for the oxidative decarboxylation of α-hydroxy acids.[1][2]
Reaction:
Caption: Oxidative decarboxylation to form cyclobutanone.
Protocol:
-
To a stirred solution of this compound (1 equivalent) in dry benzene, add lead tetraacetate (1.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove lead salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain pure cyclobutanone.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Lead Tetraacetate |
| Solvent | Benzene |
| Temperature | Reflux |
| Typical Yield | 60-70% (estimated) |
Step 2: Synthesis of Cyclobutanone Oxime
The formation of the oxime is a standard procedure in preparation for the Beckmann rearrangement.
Reaction:
Caption: Oximation of cyclobutanone.
Protocol:
-
Dissolve cyclobutanone (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 equivalents) and pyridine (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with diethyl ether.
-
Wash the combined organic layers with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield cyclobutanone oxime.
| Parameter | Value |
| Starting Material | Cyclobutanone |
| Reagents | Hydroxylamine Hydrochloride, Pyridine |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Typical Yield | >90% |
Step 3: Beckmann Rearrangement to 1-Azaspiro[4.5]decan-2-one
The key ring-expansion step is achieved through a Beckmann rearrangement of the cyclobutanone oxime, yielding a spiropiperidone (a lactam). Various acidic catalysts can be employed for this transformation.
Reaction:
Caption: Beckmann rearrangement for spiropiperidone synthesis.
Protocol:
-
Dissolve cyclobutanone oxime (1 equivalent) in pyridine.
-
Cool the solution to 0 °C and slowly add p-toluenesulfonyl chloride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with dilute copper sulfate solution (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 1-azaspiro[4.5]decan-2-one.
| Parameter | Value |
| Starting Material | Cyclobutanone Oxime |
| Reagents | p-Toluenesulfonyl Chloride, Pyridine |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 70-85% |
Step 4: Reduction of 1-Azaspiro[4.5]decan-2-one to 1-Azaspiro[4.5]decane
The lactam is reduced to the corresponding cyclic amine using a powerful reducing agent such as lithium aluminum hydride (LAH).
Reaction:
Caption: LAH reduction of the spiropiperidone.
Protocol:
-
Caution: LAH is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere.
-
To a suspension of lithium aluminum hydride (2-3 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of 1-azaspiro[4.5]decan-2-one (1 equivalent) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Concentrate the filtrate to obtain the crude 1-azaspiro[4.5]decane, which can be used in the next step without further purification.
| Parameter | Value |
| Starting Material | 1-Azaspiro[4.5]decan-2-one |
| Reagent | Lithium Aluminum Hydride (LAH) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to Reflux |
| Typical Yield | 80-95% |
Step 5: N-Boc Protection of 1-Azaspiro[4.5]decane
The final step involves the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group to yield a stable and versatile building block for further synthetic manipulations.
Reaction:
Caption: N-Boc protection of the spiropiperidine.
Protocol:
-
Dissolve the crude 1-azaspiro[4.5]decane (1 equivalent) in dichloromethane (DCM).
-
Add triethylamine (1.5 equivalents) followed by di-tert-butyl dicarbonate ((Boc)2O, 1.2 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final N-Boc-1-azaspiro[4.5]decane.
| Parameter | Value |
| Starting Material | 1-Azaspiro[4.5]decane |
| Reagents | Di-tert-butyl dicarbonate ((Boc)2O), Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Typical Yield | >90% |
Conclusion
This application note provides a comprehensive and detailed set of protocols for the synthesis of N-Boc-1-azaspiro[4.5]decane from this compound. This multi-step synthesis offers a reliable pathway to a valuable spiro-piperidine building block, which can be further elaborated in drug discovery and development programs. The provided experimental details, quantitative data summaries, and workflow visualizations are intended to facilitate the successful implementation of this synthetic route in a research setting.
References
Application Notes and Protocols: 1-Hydroxycyclobutanecarboxylic Acid in the Synthesis of Novel FPR2 Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor (GPCR), has emerged as a critical target in drug discovery due to its multifaceted role in modulating inflammatory responses. FPR2 can be activated by a variety of ligands, leading to either pro-inflammatory or anti-inflammatory signaling pathways, making it an attractive target for the development of therapies for a range of diseases, including chronic inflammatory conditions, cardiovascular diseases, and neurodegenerative disorders.[1][2] The development of selective FPR2 modulators is a key area of research.
This document outlines a proposed application for 1-hydroxycyclobutanecarboxylic acid as a novel building block in the synthesis of FPR2 modulators. The unique structural features of the cyclobutane ring, such as its puckered conformation and conformational rigidity, can be exploited to confer favorable pharmacological properties to drug candidates.[3] Specifically, incorporating this moiety can help in exploring the chemical space around the ligand-binding pocket of FPR2, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic profiles.
While direct synthesis of FPR2 modulators using this compound has not been explicitly reported in the literature, this document provides a hypothetical framework based on established synthetic methodologies for known FPR2 agonists. This serves as a guide for researchers to explore this novel chemical space.
Proposed Application: Synthesis of a Novel Ureidopropanamide-Based FPR2 Agonist
Drawing inspiration from the well-established ureidopropanamide scaffold of known FPR2 agonists, we propose the synthesis of a novel modulator incorporating the this compound moiety. This modification is intended to act as a bioisosteric replacement for other cyclic or acyclic functionalities, potentially improving metabolic stability and receptor interaction.
Hypothetical Target Compound: (S)-N-(1-(1-hydroxycyclobutyl)-1-oxopropan-2-yl)-3-(4-fluorophenyl)ureidopropanamide
Experimental Protocols
Protocol 1: Synthesis of the Amine Intermediate
The synthesis of the key amine intermediate would be the initial step.
Scheme 1: Synthesis of the Amine Intermediate
Caption: Proposed synthetic workflow for the amine intermediate.
Materials:
-
This compound
-
(S)-2-aminopropan-1-ol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Dess-Martin Periodinane
-
Sodium azide (NaN3)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Amide Coupling: To a solution of this compound (1.0 eq) and HOBt (1.1 eq) in DCM at 0 °C, add DCC (1.1 eq). Stir the mixture for 30 minutes. Add a solution of (S)-2-aminopropan-1-ol (1.0 eq) in DCM. Allow the reaction to warm to room temperature and stir for 16 hours. Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated NaHCO3, water, and brine. Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure to yield the crude amide.
-
Oxidation: Dissolve the crude amide from the previous step in DCM. Add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature. Stir the reaction for 2-3 hours until the starting material is consumed (monitored by TLC). Quench the reaction with a saturated solution of Na2S2O3. Extract the product with DCM, wash with saturated NaHCO3 and brine. Dry the organic layer over MgSO4, filter, and concentrate to give the crude ketone.
-
Azide Formation and Reduction: Dissolve the crude ketone in a mixture of MeOH and water. Add sodium azide (1.5 eq) and stir at room temperature for 24 hours. After reaction completion, extract the product with EtOAc. Wash the organic layer with water and brine, dry over MgSO4, and concentrate. Dissolve the crude azide in MeOH and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12 hours. Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the desired amine intermediate.
Protocol 2: Synthesis of the Final FPR2 Modulator
Scheme 2: Final Synthesis Step
Caption: Final urea formation to yield the target compound.
Materials:
-
Amine intermediate from Protocol 1
-
4-fluorophenyl isocyanate
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the amine intermediate (1.0 eq) in DCM and add triethylamine (1.2 eq).
-
To this solution, add 4-fluorophenyl isocyanate (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final compound.
Biological Evaluation Protocols
Protocol 3: In Vitro FPR2 Activity Assessment - Calcium Mobilization Assay
This assay measures the ability of the synthesized compound to induce calcium mobilization in cells expressing FPR2.
Materials:
-
HL-60 cells stably transfected with human FPR2 (FPR2-HL60)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
WKYMVm (a known FPR2 agonist, as a positive control)
-
96-well black, clear-bottom plates
Procedure:
-
Cell Culture: Culture FPR2-HL60 cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Loading: Harvest cells and resuspend them in HBSS with 20 mM HEPES. Load the cells with Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) for 45 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove excess dye and resuspend them in HBSS at a concentration of 1 x 10^6 cells/mL.
-
Assay: Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the test compound and the positive control (WKYMVm) in HBSS.
-
Measure the baseline fluorescence for 10-20 seconds using a fluorescence plate reader (e.g., FlexStation or similar) with excitation at 485 nm and emission at 525 nm.
-
Add 20 µL of the compound dilutions to the respective wells and immediately start recording the fluorescence intensity for 2-3 minutes.
-
Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. The response is then normalized to the maximum response induced by the positive control. The EC50 values are determined by non-linear regression analysis of the concentration-response curves.
Protocol 4: In Vitro FPR2 Activity Assessment - β-Arrestin Recruitment Assay
This assay determines if the compound induces FPR2 internalization through β-arrestin recruitment.
Materials:
-
U2OS cells stably co-expressing FPR2 tagged with a pro-label and a β-arrestin-2-enzyme acceptor fusion protein (e.g., PathHunter® cell line)
-
Assay buffer and detection reagents from a commercial kit (e.g., DiscoverX)
-
WKYMVm (positive control)
-
384-well white, solid-bottom plates
Procedure:
-
Cell Plating: Plate the U2OS-FPR2-β-arrestin cells in the 384-well plates according to the manufacturer's protocol and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of the test compound and WKYMVm. Add the compounds to the cells and incubate for 90 minutes at 37°C.
-
Detection: Add the detection reagents as per the manufacturer's instructions and incubate for 60 minutes at room temperature.
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data to the response of the positive control and calculate EC50 values using non-linear regression.
Data Presentation
The quantitative data obtained from the biological assays should be summarized in a clear and concise table for easy comparison.
Table 1: Biological Activity of the Hypothetical FPR2 Modulator
| Compound | FPR2 Calcium Mobilization EC50 (nM) | FPR2 β-Arrestin Recruitment EC50 (nM) |
| Hypothetical Compound | Experimental Value | Experimental Value |
| WKYMVm (Control) | Experimental Value | Experimental Value |
Signaling Pathway and Experimental Workflow Diagrams
Caption: FPR2 signaling pathway upon agonist binding.
References
Application Notes and Protocols for the Characterization of 1-Hydroxycyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 1-hydroxycyclobutanecarboxylic acid. Detailed protocols and expected data are provided for chromatographic, spectroscopic, and thermal analysis methods.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity and quantifying this compound in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for the analysis of non-volatile and thermally labile compounds like this compound.
Quantitative Data Summary (Illustrative)
| Parameter | Value |
| Column | C18 Reverse Phase (5 µm, 4.6 x 250 mm) |
| Mobile Phase | 0.1% Phosphoric acid in Water/Acetonitrile (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time | 3 - 5 min |
| Limit of Detection | ~1-10 µg/mL |
| Limit of Quant. | ~5-30 µg/mL |
Experimental Protocol
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution. Prepare a series of dilutions for calibration. Filter all solutions through a 0.45 µm syringe filter before injection.
-
Instrument Setup:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Set the column oven temperature to 30 °C.
-
Set the UV detector wavelength to 210 nm.
-
-
Analysis: Inject 10 µL of each standard and sample solution.
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from the calibration curve.
Workflow Diagram
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is necessary.
Quantitative Data Summary (Illustrative for TMS derivative)
The following table provides expected data for the trimethylsilyl (TMS) derivative of this compound.
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (1 mL/min) |
| Injector Temp. | 250 °C |
| Oven Program | 80 °C (2 min), then 10 °C/min to 280 °C |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Retention Time | 10 - 15 min |
| Key m/z Fragments | 232 (M+), 217 (M-15), 147, 73 |
Experimental Protocol
-
Derivatization (Silylation):
-
Place 1 mg of the dried sample in a vial.
-
Add 100 µL of pyridine and 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrument Setup:
-
Set the GC-MS parameters as listed in the table above.
-
-
Analysis: Inject 1 µL of the derivatized sample.
-
Data Analysis: Identify the compound based on its retention time and mass spectrum. The mass spectrum can be compared to a library of known compounds.
Workflow Diagram
Spectroscopic Analysis
Spectroscopic methods are used to elucidate the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Quantitative Data Summary (Predicted)
The following are predicted chemical shifts for this compound in CDCl₃.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 10-12 | br s | -COOH |
| 3.5-4.0 | s | -OH | |
| 2.0-2.6 | m | -CH₂- (adjacent to C-O) | |
| 1.8-2.2 | m | -CH₂- | |
| ¹³C NMR | 175-185 | s | -COOH |
| 70-80 | s | C-OH | |
| 30-40 | t | -CH₂- | |
| 10-20 | t | -CH₂- |
Experimental Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
For ¹H NMR, typical parameters include a 30° pulse angle, 2-second relaxation delay, and 16-32 scans.
-
For ¹³C NMR, typical parameters include a 45° pulse angle, 2-second relaxation delay, and 1024 or more scans.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts relative to TMS.
Workflow Diagram
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Quantitative Data Summary (Illustrative)
The following table lists the expected characteristic infrared absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid) |
| 3500-3200 | Broad, Medium | O-H stretch (alcohol) |
| 2960-2850 | Medium | C-H stretch (alkane) |
| 1760-1690 | Strong | C=O stretch (carboxylic acid) |
| 1440-1395 | Medium | O-H bend (carboxylic acid) |
| 1320-1210 | Strong | C-O stretch (carboxylic acid) |
| 1200-1000 | Medium | C-O stretch (alcohol) |
Experimental Protocol
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture in a pellet die under high pressure to form a transparent pellet.
-
-
Instrument Setup:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
-
Analysis: Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Workflow Diagram
Application Notes and Protocols for the Scale-Up Synthesis of 1-Hydroxycyclopropanecarboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the scalable synthesis of 1-hydroxycyclopropanecarboxylic acid and its ester and amide derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to the presence of the strained cyclopropane ring, which can impart unique conformational constraints and metabolic stability to bioactive molecules.
I. Synthesis of 1-Hydroxycyclopropanecarboxylic Acid
Two primary routes for the scale-up synthesis of 1-hydroxycyclopropanecarboxylic acid have been identified, starting from either an amino-ester precursor or through the hydrolysis of a methyl ester intermediate.
Synthetic Route 1: From 1-Aminocyclopropyl Methyl Formate
A robust, two-step process suitable for industrial production involves the diazotization of a readily available 1-aminocyclopropyl formate followed by the hydrolysis of the resulting ester. This method offers a good overall yield and utilizes manageable reaction conditions.[1]
Synthetic Route 2: Hydrolysis of Methyl 1-Hydroxycyclopropanecarboxylate
This approach involves the base-catalyzed hydrolysis of the corresponding methyl ester. It is a high-yielding final step, assuming the precursor ester is readily accessible.
Data Summary: Synthesis of 1-Hydroxycyclopropanecarboxylic Acid
| Parameter | Route 1: From 1-Aminocyclopropyl Methyl Formate[1] | Route 2: Hydrolysis of Methyl Ester |
| Starting Material | 1-Aminocyclopropyl Methyl Formate | Methyl 1-Hydroxycyclopropanecarboxylate |
| Key Reagents | Sodium Nitrite, Sulfuric Acid, Lithium Hydroxide | Lithium Hydroxide, Tetrahydrofuran, Water |
| Reaction Steps | 2 | 1 |
| Overall Yield | 60-70% | 85.2% |
| Reaction Temperature | Step 1: 0-5°C, then 15-30°C; Step 2: 20-40°C | 30°C |
| Key Advantages | Good overall yield from a common starting material, suitable for industrial scale-up. | High yield in the final step. |
II. Synthesis of 1-Hydroxycyclopropanecarboxylic Acid Derivatives
The derivatization of 1-hydroxycyclopropanecarboxylic acid into its corresponding esters and amides is crucial for library development in drug discovery programs.
Synthesis of Methyl 1-Hydroxycyclopropanecarboxylate
The methyl ester can be synthesized from methyl 1-aminocyclopropanecarboxylate in a one-pot reaction. This procedure involves a diazotization reaction followed by heating.
Data Summary: Synthesis of Methyl 1-Hydroxycyclopropanecarboxylate
| Parameter | Value[2] |
| Starting Material | Methyl 1-Aminocyclopropanecarboxylate |
| Key Reagents | Sodium Nitrite, Sulfuric Acid |
| Yield | 75.5% |
| Reaction Temperature | 0-5°C, then reflux |
| Key Features | One-pot synthesis, good yield. |
Synthesis of 1-Hydroxycyclopropanecarboxamides
Amide derivatives can be synthesized through standard peptide coupling reactions. A common and effective method involves the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent and a tertiary amine base such as DIPEA (N,N-Diisopropylethylamine).
Data Summary: General Amidation Protocol
| Parameter | General Conditions |
| Starting Material | 1-Hydroxycyclopropanecarboxylic Acid |
| Key Reagents | Amine of choice, HATU, DIPEA, DMF |
| Reaction Temperature | Room Temperature |
| Key Features | High efficiency, broad substrate scope. |
III. Experimental Protocols
Protocol 1: Synthesis of 1-Hydroxycyclopropanecarboxylic Acid from 1-Aminocyclopropyl Methyl Formate[1]
Step 1: Synthesis of Methyl 1-Hydroxycyclopropanecarboxylate
-
Dissolve 1-aminocyclopropyl methyl formate in an aqueous solution of sulfuric acid (1.0-1.1 molar equivalents).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (1.0-1.1 molar equivalents).
-
Allow the reaction to stir at 15-30°C for 0.5-1 hour.
-
The resulting methyl 1-hydroxycyclopropanecarboxylate is carried forward to the next step.
Step 2: Hydrolysis to 1-Hydroxycyclopropanecarboxylic Acid
-
Dissolve the methyl 1-hydroxycyclopropanecarboxylate from Step 1 in a mixed solvent of tetrahydrofuran and water (2:1 to 3:1 v/v).
-
Add a base such as lithium hydroxide, sodium hydroxide, or potassium hydroxide in portions (8-12 molar equivalents).
-
Stir the reaction mixture at 20-40°C until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and adjust the pH to 5-6 with 2N hydrochloric acid.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1-hydroxycyclopropanecarboxylic acid.
Protocol 2: Synthesis of Methyl 1-Hydroxycyclopropanecarboxylate[2]
-
Dissolve methyl 1-aminocyclopropanecarboxylate (1.0 eq) in an aqueous solution of sulfuric acid (1.0 eq).
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (1.1 eq) and stir at room temperature for 1 hour.
-
In a separate flask, bring another aqueous solution of sulfuric acid (1.0 eq) to reflux.
-
Add the reaction mixture from step 3 dropwise to the refluxing sulfuric acid solution.
-
After the addition is complete, cool the reaction to room temperature.
-
Extract the product three times with ethyl acetate.
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain methyl 1-hydroxycyclopropanecarboxylate as a colorless oily liquid.
Protocol 3: General Procedure for the Synthesis of 1-Hydroxycyclopropanecarboxamides
-
Dissolve 1-hydroxycyclopropanecarboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amide.
IV. Visualized Workflows
Caption: Synthetic pathway for 1-hydroxycyclopropanecarboxylic acid.
Caption: Derivatization of 1-hydroxycyclopropanecarboxylic acid.
References
Application Notes and Protocols for the Use of 1-Hydroxycyclobutanecarboxylic Acid in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1-hydroxycyclobutanecarboxylic acid as a monomer in polymer chemistry. While direct polymerization of this specific monomer is not extensively documented in publicly available literature, its structure suggests viability in producing novel polyesters with potentially advantageous properties. The incorporation of the cyclobutane ring into the polymer backbone is anticipated to enhance thermal stability, hydrolytic resistance, and mechanical strength.[1]
This document outlines generalized experimental protocols for the synthesis of polyesters from this compound via two principal methods: direct polycondensation and a hypothetical ring-opening polymerization (ROP) of its corresponding lactone.
Overview of Polymerization Strategies
This compound, possessing both a hydroxyl and a carboxylic acid functional group, is a classic AB-type monomer suitable for polyester synthesis. The two primary routes for polymerization are:
-
Direct Polycondensation: This method involves the direct reaction between the hydroxyl and carboxylic acid groups of the monomer to form ester linkages, with the elimination of a small molecule, typically water.
-
Ring-Opening Polymerization (ROP): This approach first requires the synthesis of the corresponding lactone of this compound (2-oxaspiro[3.3]heptan-1-one). The subsequent polymerization of this cyclic monomer can offer better control over molecular weight and polymer architecture.
Potential Applications
Polyesters derived from this compound are expected to exhibit unique properties due to the presence of the rigid cyclobutane ring in the polymer backbone. These properties could make them suitable for a range of applications, including:
-
Biomedical Materials: The potential for biodegradability and biocompatibility could make these polyesters suitable for use in drug delivery systems, medical implants, and tissue engineering scaffolds.
-
High-Performance Plastics: Enhanced thermal and mechanical properties could lead to applications as engineering plastics with improved durability and resistance to degradation.
-
Specialty Fibers and Films: The unique polymer architecture may allow for the production of fibers and films with specific and desirable characteristics.
Experimental Protocols
The following are generalized, representative protocols. Researchers should optimize these conditions based on experimental observations and desired polymer characteristics.
Protocol 1: Direct Polycondensation of this compound
This protocol describes a melt polycondensation method, which is a common technique for polyester synthesis.
Materials:
-
This compound
-
Catalyst (e.g., antimony(III) oxide, tin(II) 2-ethylhexanoate, or p-toluenesulfonic acid)
-
High-boiling point solvent (optional, for solution polycondensation, e.g., diphenyl ether)
-
Inert gas (e.g., nitrogen or argon)
-
Methanol (for quenching)
-
Chloroform and methanol (for purification)
Equipment:
-
Glass reactor with a mechanical stirrer, inert gas inlet, and a distillation outlet
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Schlenk line or glove box for handling sensitive reagents
Procedure:
-
Monomer and Catalyst Charging: In a clean, dry glass reactor, add this compound and the catalyst (e.g., 0.01-0.1 mol% relative to the monomer).
-
Inert Atmosphere: Purge the reactor with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen.
-
First Stage - Esterification:
-
Heat the reactor to a temperature of 150-180°C under a slow stream of inert gas.
-
Maintain this temperature for 2-4 hours to allow for the initial esterification and removal of water. Water will be observed distilling from the reaction mixture.
-
-
Second Stage - Polycondensation:
-
Gradually increase the temperature to 200-240°C.
-
Simultaneously, slowly apply a vacuum to the system (reducing the pressure to <1 mmHg) to facilitate the removal of the water byproduct and drive the polymerization reaction towards higher molecular weights.
-
Continue the reaction under these conditions for 4-8 hours. The viscosity of the reaction mixture will increase significantly as the polymer chains grow.
-
-
Quenching and Isolation:
-
Remove the reactor from the heat and allow it to cool to room temperature under an inert atmosphere.
-
Quench the reaction by adding a small amount of methanol.
-
Dissolve the resulting polymer in a suitable solvent (e.g., chloroform).
-
-
Purification:
-
Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol and dry it under vacuum at 40-50°C until a constant weight is achieved.
-
Workflow for Direct Polycondensation
Caption: Workflow for the direct polycondensation of this compound.
Protocol 2: Hypothetical Ring-Opening Polymerization (ROP) of 2-Oxaspiro[3.3]heptan-1-one
This protocol is based on general procedures for the ROP of lactones and is provided as a theoretical approach. The synthesis of the lactone monomer is a prerequisite.
Part A: Synthesis of 2-Oxaspiro[3.3]heptan-1-one (Lactone Monomer)
A possible synthetic route could involve an intramolecular esterification (lactonization) of this compound using a dehydrating agent or a specific cyclization catalyst. This step would require significant experimental development.
Part B: Ring-Opening Polymerization
Materials:
-
2-Oxaspiro[3.3]heptan-1-one (hypothetical monomer)
-
Initiator (e.g., benzyl alcohol, 1-dodecanol)
-
Catalyst (e.g., tin(II) 2-ethylhexanoate, 1,8-diazabicycloundec-7-ene (DBU))
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert gas (e.g., nitrogen or argon)
-
Methanol (for quenching and precipitation)
-
Chloroform (for dissolution)
Equipment:
-
Schlenk flask or glove box
-
Magnetic stirrer and heating plate
-
Syringes for transferring anhydrous liquids
Procedure:
-
Monomer and Solvent: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the lactone monomer in the anhydrous solvent.
-
Initiator and Catalyst Addition:
-
Add the initiator via syringe.
-
Add the catalyst solution (prepared in the same anhydrous solvent) via syringe to start the polymerization.
-
-
Polymerization:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 100°C) for a specified time (e.g., 1 to 24 hours). The optimal conditions will depend on the catalyst and initiator used.
-
Monitor the progress of the polymerization by techniques such as ¹H NMR or GPC (if possible to take aliquots).
-
-
Quenching and Isolation:
-
Quench the polymerization by adding a small amount of acidic methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
-
Purification:
-
Collect the polymer by filtration.
-
Redissolve the polymer in chloroform and re-precipitate it in cold methanol to remove any residual monomer and catalyst.
-
Dry the purified polymer under vacuum at 40-50°C to a constant weight.
-
Workflow for Ring-Opening Polymerization
Caption: Hypothetical workflow for the ROP of 2-oxaspiro[3.3]heptan-1-one.
Data Presentation: Expected Polymer Properties
The following table summarizes the anticipated properties of polyesters derived from this compound, based on literature for polyesters containing cyclobutane rings. Actual values will depend on the polymerization method, molecular weight, and polydispersity of the synthesized polymer.
| Property | Expected Range/Value | Rationale and References |
| Glass Transition Temperature (Tg) | 50 - 120 °C | The rigid cyclobutane ring is expected to increase Tg compared to linear aliphatic polyesters. The exact value will depend on the polymer's molecular weight and crystallinity.[2] |
| Decomposition Temperature (Td) | 350 - 420 °C | Polyesters with in-chain cyclobutane rings have shown superior thermostability.[1] |
| Young's Modulus | 1 - 3 GPa | The rigid backbone structure is likely to result in a stiff material with a high Young's modulus. |
| Hydrolytic Stability | High | The presence of the cyclobutane ring can impart significant resistance to hydrolysis in both acidic and basic conditions.[1] |
| Solubility | Soluble in chlorinated solvents (e.g., chloroform, dichloromethane) and some polar aprotic solvents. Insoluble in alcohols and water. | Typical solubility for polyesters. |
Characterization of the Resulting Polymer
The synthesized polyesters should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer and the successful formation of ester linkages.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature (Td) of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Care should be taken when working with high temperatures and under vacuum.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Hydroxycyclobutanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-hydroxycyclobutanecarboxylic acid. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and reliable synthetic route is a two-step process. The first step is the formation of a cyanohydrin, 1-hydroxycyclobutanecarbonitrile, from the reaction of cyclobutanone with a cyanide source. The second step is the hydrolysis of the resulting cyanohydrin to the desired α-hydroxy acid.
Q2: What are the critical safety precautions for this synthesis?
A2: This synthesis involves highly toxic cyanide compounds. All manipulations involving cyanide salts or hydrogen cyanide (HCN) must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. A cyanide antidote kit should be readily available, and personnel should be trained in its use. Acidification of cyanide waste will generate toxic HCN gas and must be avoided. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.
Q3: How can I purify the final product, this compound?
A3: Purification can typically be achieved by recrystallization. After acidic workup and extraction of the product into an organic solvent, the solvent is removed under reduced pressure. The crude solid can then be recrystallized from a suitable solvent system, such as ethyl acetate/hexane or toluene.
Experimental Protocols
Protocol 1: Synthesis of 1-Hydroxycyclobutanecarbonitrile
This protocol details the formation of the cyanohydrin intermediate from cyclobutanone.
Materials:
-
Cyclobutanone
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclobutanone in dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, prepare a solution of sodium cyanide in water.
-
Slowly add the sodium cyanide solution to the stirred cyclobutanone solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add hydrochloric acid to neutralize the excess cyanide. Caution: This step will generate HCN gas and must be performed in a fume hood.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-hydroxycyclobutanecarbonitrile.
Protocol 2: Hydrolysis of 1-Hydroxycyclobutanecarbonitrile to this compound
This protocol describes the conversion of the cyanohydrin intermediate to the final product.
Materials:
-
1-Hydroxycyclobutanecarbonitrile (crude from Protocol 1)
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Ethyl acetate or diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
Place the crude 1-hydroxycyclobutanecarbonitrile in a round-bottom flask.
-
Add concentrated hydrochloric acid to the flask.
-
Heat the mixture to reflux (typically 80-100 °C) for 4-8 hours. The reaction progress can be monitored by TLC or by the cessation of ammonia evolution.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Extract the aqueous mixture with several portions of ethyl acetate or diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
Purify the crude product by recrystallization.
Data Presentation
| Parameter | Step 1: Cyanohydrin Formation | Step 2: Hydrolysis | Overall (Typical) |
| Yield | 85-95% | 70-85% | 60-80% |
| Reaction Time | 2-4 hours | 4-8 hours | 6-12 hours |
| Temperature | 0-25 °C | 80-100 °C | - |
| Key Reagents | Cyclobutanone, NaCN | 1-Hydroxycyclobutanecarbonitrile, HCl | - |
| Purity (crude) | ~90% | ~85% | - |
| Purity (after recrystallization) | - | >98% | >98% |
Mandatory Visualizations
Caption: Overall synthesis workflow for this compound.
Caption: A logical flow for troubleshooting low product yield.
Troubleshooting Guide
Issue 1: Low or no yield of 1-hydroxycyclobutanecarbonitrile (Step 1)
-
Question: My cyanohydrin formation reaction is not working. What could be the problem?
-
Answer:
-
Reagent Quality: Ensure your cyclobutanone is pure and free of acidic impurities. Use fresh, high-quality sodium or potassium cyanide, as it can degrade over time.
-
Reaction Conditions: The reaction is typically exothermic. Maintain a low temperature (0-5 °C) during the addition of the cyanide solution to prevent side reactions. Ensure adequate stirring to promote mixing of the biphasic system.
-
pH Control: The reaction requires a slightly basic environment for the cyanide ion to be an effective nucleophile. If the conditions are too acidic, the concentration of free cyanide will be too low.
-
Issue 2: Incomplete reaction in Step 1
-
Question: My TLC analysis shows a significant amount of unreacted cyclobutanone even after several hours. What should I do?
-
Answer:
-
Reaction Time: While the reaction is often complete within 2-4 hours, some systems may require longer reaction times. Continue to monitor the reaction by TLC.
-
Stoichiometry: Ensure you are using a slight excess of the cyanide reagent to drive the reaction to completion.
-
Phase Transfer Catalyst: For biphasic reactions that are sluggish, the addition of a phase transfer catalyst (e.g., a quaternary ammonium salt) can sometimes improve the reaction rate.
-
Issue 3: Low yield of this compound (Step 2)
-
Question: The hydrolysis of my cyanohydrin is giving a low yield. What are the common causes?
-
Answer:
-
Incomplete Hydrolysis: The hydrolysis of nitriles can be slow. Ensure you are refluxing for a sufficient amount of time (4-8 hours or longer). Monitor the reaction for the disappearance of the starting material.
-
Acid Concentration: Use a sufficiently concentrated acid (e.g., concentrated HCl or H₂SO₄) to effectively hydrolyze the nitrile.
-
Workup Losses: The product has some water solubility. Ensure you perform multiple extractions (3-4 times) with a suitable organic solvent (like ethyl acetate) to maximize recovery from the aqueous layer.
-
Issue 4: Presence of impurities in the final product
-
Question: My final product is not pure after recrystallization. What are the likely impurities?
-
Answer:
-
Unreacted Starting Material: If the hydrolysis was incomplete, you might have residual 1-hydroxycyclobutanecarbonitrile. This can be addressed by repeating the hydrolysis step or by careful recrystallization.
-
Side Products from Step 1: If the cyanohydrin formation was not clean, you may have carried over impurities. Consider purifying the cyanohydrin intermediate before hydrolysis.
-
Decomposition: Prolonged heating during hydrolysis at very high temperatures could potentially lead to decomposition or side reactions.
-
Issue 5: Formation of a dark-colored reaction mixture
-
Question: My reaction mixture turned dark brown/black during hydrolysis. Is this normal?
-
Answer:
-
Polymerization/Decomposition: The formation of dark colors can indicate polymerization or decomposition, especially if the reaction temperature is too high or if there are impurities in the starting material. This can lead to lower yields and difficulties in purification. Ensure the reaction temperature is controlled and starting materials are of good quality. If the color is intense, purification by activated carbon treatment before recrystallization might be necessary.
-
optimization of reaction conditions for 1-hydroxycyclobutanecarboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of 1-hydroxycyclobutanecarboxylic acid.
Experimental Protocols
A common and effective method for the synthesis of this compound is the Reformatsky reaction, followed by hydrolysis. This process involves the reaction of cyclobutanone with an α-halo ester in the presence of zinc, followed by the hydrolysis of the resulting β-hydroxy ester.
Detailed Methodology: Two-Step Synthesis via Reformatsky Reaction and Hydrolysis
Step 1: Synthesis of Ethyl 1-hydroxycyclobutylacetate (Reformatsky Reaction)
-
Preparation of Zinc: Activate zinc dust by stirring it with 1M HCl for 15 minutes, followed by washing with water, ethanol, and then diethyl ether. Dry the activated zinc under a vacuum.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the activated zinc (1.2 equivalents). The flask should be under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add anhydrous diethyl ether or tetrahydrofuran (THF) to the flask. A solution of cyclobutanone (1 equivalent) and ethyl bromoacetate (1.1 equivalents) in the same anhydrous solvent is then added dropwise from the dropping funnel.
-
Initiation and Reflux: The reaction mixture is gently heated to initiate the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain a gentle reflux. After the initial exotherm subsides, the mixture is refluxed for 2-4 hours until the consumption of the starting materials is observed by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute sulfuric acid. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 1-hydroxycyclobutylacetate.
Step 2: Hydrolysis to this compound
-
Base-Catalyzed Hydrolysis: Dissolve the crude ethyl 1-hydroxycyclobutylacetate in a mixture of ethanol and water. Add a solution of sodium hydroxide or potassium hydroxide (2-3 equivalents) and stir the mixture at room temperature or gentle heat (40-50 °C) for 2-6 hours. Monitor the reaction progress by TLC.
-
Acidification and Extraction: After the hydrolysis is complete, cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the remaining aqueous solution to a pH of approximately 2 with dilute hydrochloric acid. This will precipitate the this compound. Extract the product with a suitable organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.
Data Presentation
Table 1: Optimization of Reformatsky Reaction Conditions for α-Hydroxy Acid Synthesis
The following table summarizes the effects of various parameters on the yield of the Reformatsky reaction, based on analogous reactions with cyclic ketones. This data can be used as a starting point for the optimization of the synthesis of this compound.
| Parameter | Variation | Effect on Yield | Reference |
| Solvent | Diethyl Ether | Good yields, but can be slow to initiate. | [1][2] |
| Tetrahydrofuran (THF) | Generally higher yields and faster reaction rates compared to diethyl ether.[1][2] | [1][2] | |
| Benzene/Toluene | Can be used, sometimes in combination with ether, to achieve higher reflux temperatures.[1][3] | [1][3] | |
| Zinc Activation | Acid washing (e.g., HCl) | Removes oxide layer, leading to higher reactivity and better yields.[4] | [4] |
| Rieke Zinc (from reduction of ZnCl₂) | Highly reactive zinc that can promote the reaction at lower temperatures.[5] | [5] | |
| Zinc-Copper Couple | Increased reactivity and can lead to improved yields.[5] | [5] | |
| Catalyst/Additive | Iodine | A small crystal can be used to initiate the reaction. | [6] |
| Trimethylsilyl chloride (TMSCl) | Can activate the carbonyl group and improve yields.[4] | [4] | |
| Lewis Acids (e.g., TiCl₄) | Can be used in some variations to enhance reactivity.[1] | [1] | |
| Temperature | Room Temperature | Reaction may be slow or not initiate. | [4] |
| Reflux (Solvent Dependent) | Standard condition for most Reformatsky reactions.[6] | [6] | |
| Low Temperature (-78 °C to 0 °C) | Possible with highly reactive zinc or in specific variations of the reaction.[7] | [7] |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Troubleshooting Guides
Issue 1: The Reformatsky reaction does not initiate.
-
Question: I have mixed all the reagents for the Reformatsky reaction, but it does not seem to start. What should I do?
-
Answer:
-
Zinc Activation: Ensure that the zinc used is highly active. The surface of zinc can oxidize, which prevents the reaction. Activate the zinc by washing with dilute acid, followed by water, ethanol, and ether, and then drying thoroughly under vacuum.[4]
-
Initiation: A small crystal of iodine can be added to the reaction mixture to help initiate the reaction.[6] Gentle heating with a heat gun on a small spot of the flask can also trigger the reaction. Be prepared to cool the flask if the reaction becomes too vigorous.
-
Anhydrous Conditions: The Reformatsky reaction is sensitive to moisture. Ensure all glassware is flame-dried and all solvents and reagents are anhydrous.
-
Reagent Quality: The α-halo ester should be of high purity. Impurities can inhibit the reaction.
-
Issue 2: Low yield of the desired β-hydroxy ester.
-
Question: The reaction worked, but I obtained a very low yield of ethyl 1-hydroxycyclobutylacetate. How can I improve the yield?
-
Answer:
-
Solvent Choice: Consider switching the solvent. THF often gives higher yields and faster reaction rates than diethyl ether.[1][2]
-
Reaction Time and Temperature: Ensure the reaction has gone to completion by monitoring with TLC. Extending the reflux time may be necessary.
-
Side Reactions: A common side reaction is the self-condensation of the α-halo ester (Wurtz-type coupling). Adding the solution of the ketone and α-halo ester slowly to the activated zinc can minimize this.
-
Work-up: During the acidic work-up, the β-hydroxy ester can undergo dehydration. Use a mild acid or a saturated solution of ammonium chloride for quenching.
-
Issue 3: Difficulty in hydrolyzing the ester.
-
Question: I am having trouble hydrolyzing the ethyl 1-hydroxycyclobutylacetate to the carboxylic acid. What conditions should I try?
-
Answer:
-
Base and Temperature: If room temperature hydrolysis is slow, gentle heating (40-50 °C) can accelerate the process. Using a stronger base like potassium hydroxide instead of sodium hydroxide might also be effective.
-
Solvent System: Ensure a homogeneous solution. A mixture of ethanol and water is typically used to dissolve both the ester and the hydroxide.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting ester spot has disappeared.
-
Issue 4: Product decomposition during purification.
-
Question: My product seems to be decomposing during purification. How can I avoid this?
-
Answer:
-
Decarboxylation: α-hydroxy acids can be prone to decarboxylation, especially at elevated temperatures. Avoid excessive heating during solvent removal and recrystallization.
-
Purification Method: If the product is thermally unstable, consider purification by column chromatography at room temperature instead of recrystallization at high temperatures.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the role of zinc in the Reformatsky reaction?
-
Q2: Can I use other metals instead of zinc?
-
Q3: What are the expected spectroscopic data for this compound?
-
-
¹H NMR: A broad singlet for the carboxylic acid proton (δ 10-13 ppm), a singlet for the hydroxyl proton (variable, δ 2-5 ppm), and multiplets for the cyclobutane ring protons (δ 1.5-2.5 ppm).
-
¹³C NMR: A signal for the carboxylic carbon (δ 170-180 ppm), a signal for the quaternary carbon bearing the hydroxyl and carboxyl groups (δ 70-80 ppm), and signals for the methylene carbons of the cyclobutane ring (δ 20-40 ppm).
-
IR Spectroscopy: A broad absorption for the O-H stretch of the carboxylic acid (2500-3300 cm⁻¹), a strong absorption for the C=O stretch of the carboxylic acid (1700-1725 cm⁻¹), and a broad absorption for the O-H stretch of the alcohol (3200-3500 cm⁻¹).
-
-
-
Q4: What are some common applications of this compound?
-
A4: this compound and its derivatives are valuable building blocks in medicinal chemistry and drug development. They can be used as precursors for the synthesis of more complex molecules with potential biological activity. For instance, similar structures like 1-hydroxycyclopentanecarboxylic acid are used in the development of novel antibiotics.
-
Caption: Troubleshooting decision tree for the Reformatsky reaction.
References
- 1. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 2. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psiberg.com [psiberg.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 7. Efficient, low temperature Reformatsky reactions of extended scope | Semantic Scholar [semanticscholar.org]
- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]
stability issues of 3-hydroxycyclobutanecarbonitrile under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-hydroxycyclobutanecarbonitrile under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3-hydroxycyclobutanecarbonitrile in acidic environments?
A1: The main stability issue is the acid-catalyzed hydrolysis of the nitrile functional group. In the presence of acid and water, the nitrile group can hydrolyze to form 3-hydroxycyclobutanecarboxamide as an intermediate, which then further hydrolyzes to the final product, 3-hydroxycyclobutanecarboxylic acid.[1][2] Under harsh acidic conditions, there is also a theoretical possibility of cyclobutane ring-opening, although this is less commonly observed under typical experimental conditions.[3]
Q2: What are the expected degradation products of 3-hydroxycyclobutanecarbonitrile in an acidic solution?
A2: The primary and expected degradation product is 3-hydroxycyclobutanecarboxylic acid.[1][2] Depending on the reaction conditions, the intermediate 3-hydroxycyclobutanecarboxamide may also be present.
Q3: How can I minimize the degradation of 3-hydroxycyclobutanecarbonitrile during my experiments that require acidic conditions?
A3: To minimize degradation, consider the following strategies:
-
Temperature Control: If possible, conduct your experiment at a lower temperature to decrease the rate of hydrolysis.[2]
-
pH Management: Use the mildest acidic conditions (highest possible pH) that are compatible with your reaction.[2]
-
Reaction Time: Keep the exposure time to acidic conditions as short as possible.
-
Aprotic Solvents: If your reaction chemistry allows, using an aprotic solvent can help to minimize hydrolysis by reducing the availability of water.
Q4: What are the recommended storage conditions for 3-hydroxycyclobutanecarbonitrile to ensure its long-term stability?
A4: To ensure stability, it is recommended to store 3-hydroxycyclobutanecarbonitrile at 2-8°C in a tightly sealed container, protected from light and moisture. For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable.[1][2]
Q5: How can I monitor the degradation of my 3-hydroxycyclobutanecarbonitrile sample?
A5: The most effective way to monitor degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[2] This technique allows for the separation and quantification of the intact 3-hydroxycyclobutanecarbonitrile from its degradation products. Regular analysis of your sample will enable you to track any changes in purity over time.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue ID | Observed Problem | Potential Cause | Suggested Solution |
| STAB-ACID-01 | Appearance of a new, more polar peak in the HPLC chromatogram of a sample subjected to acidic conditions. | Acid-catalyzed hydrolysis of the nitrile group to the carboxylic acid. | - Confirm the identity of the new peak by co-injection with a standard of 3-hydroxycyclobutanecarboxylic acid or by LC-MS analysis. - To minimize degradation, reduce the temperature of the reaction, use a milder acid, or decrease the reaction time. |
| STAB-ACID-02 | A gradual decrease in the peak area of 3-hydroxycyclobutanecarbonitrile over time in an acidic solution, with a corresponding increase in the degradation product peak. | Ongoing hydrolysis of the nitrile group. | - This is expected behavior in acidic aqueous solutions. To quantify the stability, perform a time-course study to determine the rate of degradation under your specific conditions. |
| STAB-ACID-03 | Inconsistent reaction yields or irreproducible results when using 3-hydroxycyclobutanecarbonitrile in acidic media. | Degradation of the starting material prior to or during the reaction. | - Verify the purity of your 3-hydroxycyclobutanecarbonitrile before use. - Prepare fresh solutions for your reactions. - Re-evaluate the pH and temperature conditions of your experiment to ensure they are not excessively harsh. |
| STAB-ACID-04 | The sample shows discoloration (e.g., yellowing) after exposure to strong acids and heat. | Potential for complex side reactions or ring-opening of the cyclobutane ring under harsh conditions. | - Avoid excessively high temperatures in combination with strong acids. - Analyze the sample by LC-MS to identify any unexpected byproducts. - Consider if a different synthetic route that avoids harsh acidic conditions is feasible. |
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study on 3-hydroxycyclobutanecarbonitrile to illustrate its stability profile under various acidic conditions.
| Condition | Time (hours) | 3-Hydroxycyclobutanecarbonitrile (%) | 3-Hydroxycyclobutanecarboxylic Acid (%) | Other Impurities (%) |
| 0.1 M HCl at 25°C | 24 | 95.2 | 4.5 | 0.3 |
| 0.1 M HCl at 25°C | 72 | 86.1 | 13.5 | 0.4 |
| 0.1 M HCl at 60°C | 24 | 78.5 | 21.0 | 0.5 |
| 1 M HCl at 60°C | 24 | 45.3 | 53.8 | 0.9 |
| 0.5 M H₂SO₄ at 60°C | 24 | 48.9 | 50.2 | 0.9 |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
Objective: To evaluate the stability of 3-hydroxycyclobutanecarbonitrile under acidic conditions.
Materials:
-
3-hydroxycyclobutanecarbonitrile
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Prepare a stock solution of 3-hydroxycyclobutanecarbonitrile in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
For the acid hydrolysis study, add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M HCl.
-
Cap the vial and place it in a water bath heated to 60°C.
-
At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot of the sample.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized sample to an appropriate concentration for HPLC analysis with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 3-hydroxycyclobutanecarbonitrile from its acid degradation product.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B
-
20-25 min: 40% B
-
25-26 min: 40% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Acid-catalyzed hydrolysis of 3-hydroxycyclobutanecarbonitrile.
Caption: Troubleshooting workflow for experimental inconsistencies.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Purification of 1-Hydroxycyclobutanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-hydroxycyclobutanecarboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. Depending on the synthetic route, potential byproducts might include compounds from side reactions or incomplete reactions.
Q2: Which purification techniques are most suitable for this compound?
A2: The most common and effective purification methods for a polar, solid compound like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the scale of the purification.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques, including:
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities with distinct signals.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative assessment of purity.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.
Issue 1: The compound "oils out" instead of crystallizing.
-
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound, or the solution is too concentrated.
-
Suggested Solution:
-
Re-heat the solution to dissolve the oil.
-
Add more of the hot solvent to decrease the saturation temperature.
-
If using a solvent pair, add more of the solvent in which the compound is more soluble.
-
Consider switching to a lower-boiling point solvent.
-
Issue 2: No crystals form upon cooling.
-
Possible Cause: The solution is not sufficiently saturated, or nucleation is slow to initiate.
-
Suggested Solution:
-
Induce Crystallization:
-
Scratch the inside of the flask with a glass rod at the surface of the solution.
-
Add a seed crystal of pure this compound.
-
-
Increase Saturation:
-
Evaporate some of the solvent by gently heating the solution and then allow it to cool again.
-
-
Cooling:
-
Cool the solution in an ice bath to further decrease the solubility.
-
-
Issue 3: The recovery of the purified compound is low.
-
Possible Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during transfer.
-
Suggested Solution:
-
Minimize the amount of hot solvent used to dissolve the crude product.
-
Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal formation.
-
Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
-
To recover more product, the filtrate (mother liquor) can be concentrated and a second crop of crystals can be collected.
-
Column Chromatography
Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase.
Issue 4: The compound does not move from the origin on the TLC plate or the column.
-
Possible Cause: The solvent system (mobile phase) is not polar enough to elute the highly polar this compound from the polar silica gel.
-
Suggested Solution:
-
Increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
-
Consider switching to a more polar solvent system, such as dichloromethane/methanol.
-
Add a small amount (0.1-1%) of acetic acid or formic acid to the mobile phase. This will protonate the carboxylic acid, reducing its interaction with the silica gel and allowing it to elute more easily.[1]
-
Issue 5: The compound streaks or "tails" on the TLC plate or column.
-
Possible Cause: Strong interaction between the carboxylic acid group and the acidic silanol groups on the silica gel. This can also be caused by overloading the column.
-
Suggested Solution:
-
Acidify the Mobile Phase: Add 0.1-1% acetic or formic acid to the eluent to suppress the deprotonation of the carboxylic acid, leading to sharper peaks.[1]
-
Reduce Sample Load: Do not overload the column with the crude sample.
-
Consider Reverse-Phase Chromatography: If tailing persists, reverse-phase chromatography with a C18 column and a polar mobile phase (e.g., water/acetonitrile with a small amount of acid) may be a better option.
-
Data Presentation
The following table summarizes hypothetical quantitative data for different purification methods.
| Purification Method | Solvent System | Volume Ratio | Temperature (°C) | Yield (%) | Purity (%) |
| Recrystallization | Ethyl Acetate/Hexane | 1:2 | 77 (boiling) -> 0 | 85 | >98 |
| Recrystallization | Acetone/Water | 3:1 | 56 (boiling) -> 0 | 80 | >98 |
| Column Chromatography | Dichloromethane/Methanol + 0.5% Acetic Acid | 95:5 | Ambient | 75 | >99 |
| Column Chromatography | Ethyl Acetate/Hexane + 0.5% Acetic Acid | Gradient (20% to 80% Ethyl Acetate) | Ambient | 78 | >99 |
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/Hexane
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Slowly add hexane to the hot solution until it becomes slightly cloudy. Reheat the solution until it is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry of the initial mobile phase (e.g., 20% ethyl acetate in hexane with 0.5% acetic acid).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting with the initial mobile phase. The polarity of the eluent can be gradually increased (gradient elution) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
References
Technical Support Center: Stereocontrolled Synthesis of Cyclobutane Derivatives
Welcome to the technical support center for the stereocontrolled synthesis of cyclobutane derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for synthesizing these valuable strained-ring systems.
Frequently Asked Questions (FAQs)
Q1: Why is achieving stereocontrol in cyclobutane synthesis so challenging?
A1: The primary challenges in stereocontrolled cyclobutane synthesis stem from several factors:
-
Ring Strain: Cyclobutanes possess significant inherent ring strain (approx. 26 kcal/mol), which influences their reactivity and stability.[1] This strain can make ring formation difficult and can also lead to undesired ring-opening or rearrangement reactions.[1]
-
Multiple Stereocenters: Many synthetic routes, particularly [2+2] cycloadditions, can generate up to four contiguous stereocenters.[2] Controlling the relative and absolute configuration of these centers is a significant hurdle.
-
Competing Pathways: The high energy required for many cycloaddition reactions (e.g., thermal or photochemical activation) can lead to a mixture of products, including regioisomers ("head-to-head" vs. "head-to-tail") and stereoisomers (syn vs. anti).[2][3]
-
Catalyst Control: For enantioselective syntheses, developing catalysts that can effectively differentiate between the prochiral faces of two approaching alkenes is complex and often substrate-dependent.[4][5]
Q2: What are the primary strategies for synthesizing stereodefined cyclobutanes?
A2: The main strategies include:
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[2+2] Cycloaddition Reactions: This is the most common method, involving the reaction of two alkene components.[6][7] Stereocontrol can be achieved through photochemical methods (direct or sensitized), thermal activation, or catalysis (Lewis acid, organocatalysis).[5][6][8]
-
Ring Expansion/Contraction: Methods like the ring expansion of cyclopropanes or the ring contraction of five-membered rings (e.g., pyrrolidines) can provide stereospecific routes to cyclobutanes.[7][9]
-
Functionalization of Prochiral Cyclobutanes: This strategy involves starting with a symmetrical cyclobutane derivative and performing an asymmetric transformation to install chirality.[4]
Q3: What is the difference between cis and trans isomers in a disubstituted cyclobutane?
A3: In a disubstituted cyclobutane, cis and trans describe the relative orientation of the substituents.
-
Cis Isomer: Both substituents are on the same face (side) of the cyclobutane ring.[10]
-
Trans Isomer: The substituents are on opposite faces of the ring.[10] These are configurational stereoisomers, meaning they cannot be interconverted by simple bond rotation; breaking and reforming bonds is required.[10]
Troubleshooting Guides
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: Low Diastereoselectivity in a [2+2] Cycloaddition
Q: My thermal or photochemical [2+2] cycloaddition is producing a nearly 1:1 mixture of cis and trans diastereomers. How can I improve the selectivity?
A: Low diastereoselectivity is often due to a stepwise reaction mechanism involving a flexible biradical or zwitterionic intermediate, which allows for bond rotation before ring closure.
Troubleshooting Steps:
-
Solvent Polarity: The polarity of the solvent can significantly influence the reaction pathway.[3]
-
Non-polar solvents (e.g., hexanes, benzene) may favor less polar intermediates and can sometimes improve selectivity for one isomer (e.g., the anti-head-to-tail product).[3]
-
Polar solvents may stabilize zwitterionic intermediates, potentially altering the product distribution.[3] Experiment with a range of solvents to find the optimal conditions.
-
-
Temperature: For thermal reactions, lowering the temperature can sometimes favor the kinetic product, leading to higher selectivity. However, this may also significantly decrease the reaction rate.
-
Lewis Acid Catalysis: Introducing a Lewis acid can coordinate to one or both alkene partners, pre-organizing them in a specific orientation before the cycloaddition. This often leads to a more concerted-like mechanism and significantly improves diastereoselectivity.[11] Bismuth triflate (Bi(OTf)₃) is one example of a Lewis acid used for diastereoselective cyclobutane synthesis.[11]
-
Substrate Modification:
-
Steric Bulk: Increasing the steric bulk of substituents on the alkenes can create a stronger facial bias, forcing the cycloaddition to proceed through a less hindered transition state.
-
Intramolecular Reactions: Covalently tethering the two alkene components can heavily restrict their conformational freedom, often leading to high diastereoselectivity based on the linker's geometry.[12]
-
Troubleshooting Workflow: Low Diastereoselectivity
This diagram outlines a logical workflow for addressing poor diastereoselectivity in [2+2] cycloadditions.
Caption: A decision tree for troubleshooting low diastereoselectivity.
Problem 2: Poor Enantioselectivity in a Catalytic Reaction
Q: My chiral Lewis acid-catalyzed [2+2] cycloaddition is giving the product with low enantiomeric excess (ee). What factors should I investigate?
A: Low enantioselectivity suggests that the chiral catalyst is not effectively controlling the facial approach of the reactants.
Troubleshooting Steps:
-
Ligand Modification: The chiral ligand is the primary source of asymmetry.
-
Small changes to the ligand's electronic or steric properties can have a dramatic impact on enantioselectivity. For instance, in a rhodium-catalyzed reaction, introducing electron-withdrawing groups to a diene ligand significantly improved diastereoselectivity.[4]
-
Screen a library of related ligands (e.g., different chiral dienes, phosphoramidites, or BOX ligands) to identify a more effective structure.
-
-
Catalyst Loading and Purity: Ensure the catalyst precursor and ligand are of high purity. Impurities can inhibit or poison the active catalyst. Verify that the metal-to-ligand ratio is optimal; sometimes a slight excess of the ligand is beneficial.
-
Counter-ion Effects: In cationic metal catalysis, the counter-ion can influence the reactivity and geometry of the catalytic complex. Experiment with different metal salts (e.g., CuOTf vs. Cu(OTf)₂).[6]
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by reducing thermal motion and amplifying the energetic differences between the two diastereomeric transition states. Reactions may need to be run at 0 °C, -20 °C, or even -78 °C.
-
Solvent: The solvent can coordinate to the metal center or interact with the transition state assembly. Screen a variety of aprotic solvents with differing polarities and coordinating abilities (e.g., Toluene, THF, CH₂Cl₂, Et₂O).
Data Presentation: Ligand Effects on Enantioselectivity
The following table summarizes data from a study on rhodium-catalyzed asymmetric arylation to form chiral cyclobutanes, demonstrating the powerful effect of ligand choice on selectivity.[4]
| Entry | Ligand (L) | Temp (°C) | Yield (%) | d.r. (trans/cis) | ee (%) |
| 1 | L1 (Phenyl-substituted) | 50 | 85 | 1.8:1 | 91 |
| 2 | L2 (4-F-Phenyl) | 50 | 82 | 4.3:1 | 92 |
| 3 | L8 (4-CF₃O-Phenyl) | 50 | 70 | >20:1 | 90 |
| 4 | L8 (4-CF₃O-Phenyl) | 30 | 81 | >20:1 | 90 |
| 5 | L9 (Bicyclo[2.2.2]octadiene) | 50 | 83 | 1.7:1 | 82 |
Data adapted from Chen, Y.-J., et al., Chem. Commun., 2015.[4] This table shows that while the parent phenyl ligand (L1) gives good ee, introducing electron-withdrawing substituents (L2, L8) dramatically improves the diastereoselectivity (d.r.) while maintaining high enantioselectivity (ee).[4]
Problem 3: Difficulty Separating Stereoisomers
Q: My reaction produced a mixture of diastereomers (cis and trans), and I am unable to separate them using standard column chromatography.
A: Separating cyclobutane diastereomers can be challenging due to their similar polarities.
Troubleshooting Steps:
-
Chromatography Optimization:
-
Stationary Phase: If silica gel fails, try other stationary phases like alumina, Florisil, or C18 (reverse-phase).
-
Eluent System: Systematically screen a wide range of solvent systems with different polarities and selectivities (e.g., hexanes/ethyl acetate, hexanes/dichloromethane, toluene/acetone). Using a less polar solvent system often improves separation.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC offer much higher resolution than flash chromatography and are often successful.
-
-
Crystallization: Diastereomers have different physical properties, including crystal packing.[13] Attempt fractional crystallization from various solvents. This can be a highly effective method for obtaining pure isomers, especially on a larger scale.
-
Derivatization: If the isomers are still inseparable, consider converting the mixture into a new derivative. The resulting new diastereomers may have significantly different physical properties, making them easier to separate by chromatography or crystallization. After separation, the original functionality can be restored.
Separation Strategy Workflow
Caption: A workflow for separating challenging diastereomeric mixtures.
Experimental Protocols
Protocol: Lewis Acid-Catalyzed Diastereoselective Ring-Opening of a Bicyclobutane
This protocol describes a method for the diastereoselective synthesis of trisubstituted cyclobutanes from bicyclo[1.1.0]butanes (BCBs) and 2-naphthols, catalyzed by Bismuth(III) triflate.[11]
Materials & Reagents:
-
Bicyclo[1.1.0]butane (BCB) derivative (1.2 equiv)
-
2-Naphthol derivative (1.0 equiv, 0.1 mmol)
-
Bismuth(III) triflate (Bi(OTf)₃) (10 mol%)
-
Dichloromethane (CH₂Cl₂, anhydrous, 1.0 mL)
-
Nitrogen or Argon atmosphere
-
Standard oven-dried glassware
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-naphthol derivative (0.1 mmol, 1.0 equiv) and Bi(OTf)₃ (0.01 mmol, 10 mol%).
-
Seal the vial with a septum and purge with dry nitrogen or argon.
-
Add anhydrous dichloromethane (1.0 mL) via syringe and stir the mixture at room temperature (25 °C) for 5 minutes.
-
Add the bicyclo[1.1.0]butane derivative (0.12 mmol, 1.2 equiv) dropwise to the stirring solution.
-
Continue stirring the reaction at 25 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-2 hours), quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (5 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired trisubstituted cyclobutane product.
Expected Outcome: This reaction typically provides good to excellent yields (e.g., 86%) with high diastereoselectivity (e.g., 3:1 d.r. or greater) for the syn-diastereomer.[11] The mechanism is proposed to involve coordination of the Lewis acid to both the BCB and the naphthol, facilitating a diastereoselective ring-opening carbofunctionalization.[11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02023A [pubs.rsc.org]
- 5. Enantioselective Synthesis of Cyclobutanes - ChemistryViews [chemistryviews.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
avoiding side reactions in 1-hydroxycyclobutanecarboxylic acid chemistry
Welcome to the technical support center for 1-hydroxycyclobutanecarboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the potential challenges associated with the chemistry of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to consider when working with this compound?
A1: Based on its structure, the primary side reactions of concern for this compound are:
-
Decarboxylation: Loss of carbon dioxide upon heating to yield cyclobutanol.
-
Dehydration: Elimination of water, typically under acidic conditions, to form 1-cyclobutenecarboxylic acid.
-
Polyesterification: Self-condensation of the hydroxy acid molecules to form oligomers or polymers.
-
Ring-Opening/Rearrangement: The strained cyclobutane ring can be susceptible to opening or rearrangement under certain conditions, although this is less common under standard synthetic procedures.[1]
Q2: My reaction mixture is showing an unexpected loss of mass and gas evolution upon heating. What could be the cause?
A2: This is a strong indication of thermal decarboxylation, a common reaction for β-hydroxy acids and other carboxylic acids when heated.[2][3][4] The carboxyl group is eliminated as carbon dioxide gas, leading to the formation of cyclobutanol.
Q3: I am observing a new, more nonpolar impurity by TLC/LCMS after treating my compound with acid. What is this likely to be?
A3: Acidic conditions can promote the dehydration of the tertiary alcohol in this compound.[1][5][6] This E1 elimination reaction results in the formation of 1-cyclobutenecarboxylic acid, which is a more nonpolar impurity.
Q4: My purified product seems to be gaining a higher molecular weight over time, especially during concentration from solution. What is happening?
A4: This phenomenon is likely due to polyesterification, where the hydroxyl and carboxylic acid functionalities of different molecules react to form ester linkages, leading to dimers, trimers, and larger oligomers.[7][8][9][10][11] This process can be accelerated by heat and acidic or basic catalysts.
Troubleshooting Guides
Issue 1: Product Loss and Impurity Formation During Synthesis and Work-up
Symptoms:
-
Low yield of this compound.
-
Presence of multiple spots on TLC or peaks in HPLC/GC analysis.
-
Difficulty in isolating the pure product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Decarboxylation during reaction or work-up | - Avoid excessive heating during the reaction. If heating is necessary, use the minimum temperature required. - During work-up, use rotary evaporation at a low bath temperature (e.g., < 40 °C). |
| Dehydration due to acidic conditions | - Neutralize the reaction mixture to a pH of 6-7 as soon as possible after an acidic step. - Use milder acids or shorter reaction times if possible. - During extraction, use a weakly basic solution (e.g., saturated sodium bicarbonate) to wash the organic layer. |
| Side reactions from starting materials | - In syntheses from diethyl malonate and 1,3-dihalopropanes, side reactions can lead to the formation of tetraesters. Ensure precise stoichiometric control and reaction conditions.[12][13][14][15][16] |
Issue 2: Purity Degradation During Storage or Downstream Processing
Symptoms:
-
Appearance of new impurities in a previously pure sample.
-
Changes in physical properties (e.g., melting point, solubility).
-
Inconsistent results in subsequent reactions.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Polyesterification | - Store the purified solid in a cool, dry, and inert atmosphere. - If storing in solution, use aprotic solvents and low temperatures. Avoid prolonged storage in protic solvents. - For downstream reactions, consider protecting the hydroxyl or carboxylic acid group if they are not the intended reactive sites. |
| Residual acid or base catalyzing degradation | - Ensure the final product is thoroughly washed and free of any acidic or basic residues from the purification process. - Recrystallization from a suitable solvent is highly recommended for purification. |
Experimental Protocols
Protocol 1: Recrystallization for Purification of this compound
This protocol is a general guideline for the purification of polar hydroxy acids and should be optimized for your specific impurity profile.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various polar solvents (e.g., water, ethyl acetate, acetone, ethanol/water mixtures) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but show low solubility when cold.[17][18][19][20][21]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate with stirring) and add more hot solvent portion-wise until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
Protocol 2: Stability Indicating HPLC Method for Purity Analysis
This is a starting point for an HPLC method; validation according to ICH guidelines is required for use in regulated environments.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 5% B
-
5-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase A or a mixture of water and acetonitrile.
Expected Elution Order (Hypothetical): this compound will be relatively polar. Potential impurities like 1-cyclobutenecarboxylic acid would be less polar and have a longer retention time, while oligomers would likely have much longer retention times or may not elute under these conditions.
Protocol 3: GC-MS Analysis of Potential Volatile Impurities (after derivatization)
For the analysis of the parent compound and non-volatile impurities by GC, derivatization is necessary to increase volatility.
-
Derivatization (Silylation):
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.
-
Visual Guides
Caption: Potential side reactions of this compound.
Caption: General workflow for the purification by recrystallization.
References
- 1. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 2. Decarboxylation - Wikipedia [en.wikipedia.org]
- 3. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]
- 7. researchgate.net [researchgate.net]
- 8. EP0443542B1 - Process for the preparation of polyesters from hydroxycarboxylic acids - Google Patents [patents.google.com]
- 9. EP0627453B1 - Method for making polymers of alpha-hydroxy acids - Google Patents [patents.google.com]
- 10. Poly(α-hydroxy acid)s and poly(α-hydroxy acid-co-α-amino acid)s derived from amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Solved When diethylmalonate was treated with two equivalents | Chegg.com [chegg.com]
- 14. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 15. library2.smu.ca [library2.smu.ca]
- 16. uobabylon.edu.iq [uobabylon.edu.iq]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. rubingroup.org [rubingroup.org]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 21. quora.com [quora.com]
- 22. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. pepolska.pl [pepolska.pl]
- 25. scioninstruments.com [scioninstruments.com]
- 26. marinelipids.ca [marinelipids.ca]
- 27. researchgate.net [researchgate.net]
- 28. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 29. youtube.com [youtube.com]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Cyclobutanecarboxylic Acid
Welcome to the technical support center for the synthesis of cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing cyclobutanecarboxylic acid?
A1: The most frequently employed and well-documented method is the malonic ester synthesis. This multi-step process involves the reaction of diethyl malonate with 1,3-dibromopropane to form diethyl 1,1-cyclobutanedicarboxylate, followed by hydrolysis to the dicarboxylic acid, and subsequent thermal decarboxylation to yield the final product.[1][2]
Q2: What are the typical overall yields for the malonic ester synthesis of cyclobutanecarboxylic acid?
A2: The overall yield can vary significantly based on reaction conditions and purification techniques. Reported overall yields based on the starting malonic ester are in the range of 18-21%.[1] However, individual step yields can be much higher, with the decarboxylation of 1,1-cyclobutanedicarboxylic acid proceeding in 86-91% yield.[3]
Q3: Are there any alternative starting materials to diethyl malonate?
A3: Yes, di-tert-butyl malonate can be used. The use of tert-butyl esters can sometimes offer advantages in terms of selective cleavage under milder acidic conditions, potentially avoiding side reactions that can occur during the harsh basic hydrolysis of diethyl esters.
Q4: What are the main safety precautions to consider during this synthesis?
A4: It is crucial to handle all chemicals in a well-ventilated fume hood. Sodium ethoxide is a strong base and corrosive.[4] When working with flammable solvents like ethanol and ether, ensure there are no nearby ignition sources. Vacuum distillations should be performed with appropriate glassware to prevent implosion.[4] A thorough risk assessment should be conducted before starting any experimental work.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of cyclobutanecarboxylic acid.
Problem 1: Low Yield of Diethyl 1,1-cyclobutanedicarboxylate in the Initial Cyclization Step
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure anhydrous conditions, as moisture can consume the sodium ethoxide base.[5] - Use freshly prepared sodium ethoxide solution. - Check the quality of the 1,3-dibromopropane; it should be pure and free of acidic impurities. |
| Formation of side products | - The major side product is tetraethyl 1,1,5,5-pentanetetracarboxylate, formed from the reaction of two molecules of malonic ester with one molecule of 1,3-dibromopropane.[1][6] - To minimize this, a slight excess of 1,3-dibromopropane can be used. - Slow addition of the sodium ethoxide solution to the mixture of diethyl malonate and 1,3-dibromopropane can favor the intramolecular cyclization.[5] |
| Suboptimal reaction conditions | - Maintain the reaction temperature at reflux to ensure a sufficient reaction rate.[5] - Vigorous stirring is necessary to ensure proper mixing of the reactants.[5] |
| Loss of product during workup | - Ensure complete extraction of the product from the aqueous layer using an organic solvent like ether. - Back-extraction of the aqueous layer can help recover more product. |
Problem 2: Incomplete Hydrolysis of Diethyl 1,1-cyclobutanedicarboxylate
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient hydrolysis time or temperature | - Ensure the reaction is refluxed for a sufficient duration (e.g., 20 hours) to drive the hydrolysis to completion.[2] - Use a sufficient excess of potassium hydroxide to ensure complete saponification of both ester groups.[1] |
| Ester starting material is sterically hindered | - While less of an issue with diethyl esters, more hindered esters might require more forcing conditions (higher temperatures, longer reaction times, or stronger base). |
| Precipitation of the carboxylate salt | - Ensure enough solvent (e.g., ethanol/water mixture) is present to keep the potassium salt of the dicarboxylic acid in solution during the reaction. |
Problem 3: Low Yield in the Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal temperature | - The decarboxylation requires heating to a specific temperature range. A bath temperature of 160-170°C is typically used until carbon dioxide evolution ceases.[1] - After CO2 evolution stops, the temperature is raised to 210-220°C to distill the cyclobutanecarboxylic acid.[1] |
| Incomplete reaction | - Ensure the 1,1-cyclobutanedicarboxylic acid is heated until all gas evolution has stopped before attempting to distill the product. |
| Decomposition of the product | - Avoid excessively high temperatures during distillation, as this can lead to decomposition. Vacuum distillation can be employed to lower the boiling point and minimize thermal degradation.[3] |
| Loss of product during distillation | - Use a well-designed distillation apparatus to ensure efficient collection of the product. Cooling the receiving flask is recommended.[1] |
Quantitative Data Summary
The following tables provide a summary of reported yields for the key steps in the synthesis of cyclobutanecarboxylic acid.
Table 1: Reported Yields for the Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
| Starting Materials | Base/Solvent | Yield (%) | Reference |
| Diethyl malonate, 1,3-Dibromopropane | Sodium ethoxide/Ethanol | ~25% | [7] |
| Diethyl malonate, 1,3-Dibromopropane | Sodium ethoxide/Ethanol | 53-55% | [5] |
| Diethyl malonate, 1,3-Dibromoethane | K2CO3, TBAB/DMF | 89% (cyclopropane derivative) | [8] |
Table 2: Reported Yields for the Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid
| Starting Material | Conditions | Yield (%) | Reference |
| 1,1-Cyclobutanedicarboxylic acid | Heating at 160-170°C, then distillation at 210-220°C | 86-91% | [3][9] |
| 1,1-Cyclobutanedicarboxylic acid | Heating in a Kugelrohr apparatus at 160-170°C, then distillation | 77% | [2] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
This protocol is adapted from Organic Syntheses.[5]
-
Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, mix diethyl malonate and 1,3-dibromopropane.
-
Addition of Base: Heat the mixture to 80°C with vigorous stirring. Slowly add the sodium ethoxide solution from the addition funnel at a rate that maintains a gentle reflux.
-
Reflux: After the addition is complete, continue to reflux the mixture with stirring for an additional 45 minutes.
-
Workup: Cool the reaction mixture and add cold water to dissolve the sodium bromide precipitate. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent by distillation.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Hydrolysis of Diethyl 1,1-cyclobutanedicarboxylate to 1,1-Cyclobutanedicarboxylic Acid
This protocol is adapted from a general procedure.[2]
-
Reaction Setup: In a round-bottom flask, dissolve diethyl 1,1-cyclobutanedicarboxylate in a mixture of ethanol and water containing potassium hydroxide.
-
Reflux: Heat the mixture to reflux for 20 hours.
-
Solvent Removal: Distill off the ethanol.
-
Acidification: Acidify the residue with a mineral acid (e.g., HCl or H2SO4) until the solution is acidic.
-
Extraction: Extract the aqueous solution with ether.
-
Drying and Concentration: Dry the combined ether extracts over anhydrous magnesium sulfate and evaporate the solvent to yield the crude dicarboxylic acid.
-
Purification: Recrystallize the crude product from a suitable solvent like hot ethyl acetate.[1]
Protocol 3: Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid to Cyclobutanecarboxylic Acid
This protocol is adapted from Organic Syntheses.[1]
-
Reaction Setup: Place the 1,1-cyclobutanedicarboxylic acid in a distillation flask equipped with a thermometer and connected to a receiving flask.
-
Heating: Heat the flask in an oil or metal bath to 160-170°C until the evolution of carbon dioxide ceases.
-
Distillation: Increase the bath temperature to 210-220°C and collect the fraction boiling between 189-195°C.
-
Purification: Redistill the collected crude product to obtain pure cyclobutanecarboxylic acid.
Visualizing the Workflow and Troubleshooting Logic
The following diagrams illustrate the synthesis workflow and a logical approach to troubleshooting common issues.
Caption: Overall workflow for the synthesis of cyclobutanecarboxylic acid.
Caption: Logical workflow for troubleshooting low yield issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 3. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. d-nb.info [d-nb.info]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Diethyl 1,1-cyclobutanedicarboxylate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Degradation of Hydroxycyclobutane Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of hydroxycyclobutane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for hydroxycyclobutane derivatives?
A1: Hydroxycyclobutane derivatives are susceptible to degradation primarily through ring-opening reactions due to their inherent ring strain.[1][2] The most common degradation pathways include:
-
Thermal Ring-Opening: Elevated temperatures can induce cleavage of the C-C bonds in the cyclobutane ring, leading to the formation of linear isomers.[3]
-
Photochemical Degradation: Exposure to light, particularly UV radiation, can trigger photochemical reactions, including ring-opening or other rearrangements.[4][5][6]
-
Acid/Base Catalyzed Ring-Opening: The presence of strong acids or bases can catalyze the opening of the cyclobutane ring.
-
Metal-Catalyzed Degradation: Transition metals, such as palladium, can promote the ring-opening of cyclobutanol derivatives.
-
Oxidative Degradation: Exposure to oxidizing agents can lead to the degradation of the cyclobutane ring and the hydroxyl group.
Q2: My hydroxycyclobutane derivative appears to be degrading during storage. What are the likely causes?
A2: Degradation during storage is often due to exposure to adverse environmental conditions. Key factors to consider are:
-
Temperature: Even moderate heat can be sufficient to initiate thermal degradation over time.
-
Light: Exposure to ambient light, especially sunlight, can cause photochemical degradation.[5]
-
Oxygen: The presence of atmospheric oxygen can lead to slow oxidation.
-
Trace Impurities: Residual catalysts (e.g., metals) or acidic/basic impurities from the synthesis can promote degradation.
Q3: How can I prevent the unwanted ring-opening of my hydroxycyclobutane derivative during a chemical reaction?
A3: To maintain the integrity of the cyclobutane ring during a reaction, consider the following precautions:
-
Temperature Control: Perform reactions at the lowest effective temperature.
-
Exclusion of Light: Protect the reaction mixture from light by using amber glassware or covering the reaction vessel with aluminum foil.
-
Inert Atmosphere: If oxidative degradation is a concern, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Reagents and Catalysts: Avoid strong acids, bases, and transition metal catalysts known to promote ring-opening. If a catalyst is necessary, screen for options that are less likely to interact with the cyclobutane ring.
-
pH Control: Maintain a neutral pH throughout the reaction and workup steps.
Troubleshooting Guides
Issue 1: Unexpected peaks observed in HPLC analysis after synthesis.
| Possible Cause | Troubleshooting Steps |
| Thermal Degradation during Reaction or Workup | - Re-evaluate the reaction temperature and duration. Consider if lower temperatures for longer times are feasible.- Ensure workup procedures (e.g., distillations) are performed at the lowest possible temperature and pressure. |
| Acid/Base Induced Ring-Opening | - Neutralize the reaction mixture carefully during workup. Use mild acidic/basic solutions for pH adjustment.- Consider using a buffer system if the reaction is sensitive to pH changes. |
| Side Products from Synthesis | - Re-purify the product using a different method (e.g., column chromatography with a different solvent system, recrystallization).- Characterize the unexpected peaks using LC-MS to identify potential degradation products or isomers.[7] |
Issue 2: The yield of the desired hydroxycyclobutane derivative is consistently low.
| Possible Cause | Troubleshooting Steps |
| Degradation on Chromatography Silica Gel | - Deactivate the silica gel by pre-treating it with a small amount of a neutral amine (e.g., triethylamine) in the eluent.- Consider using a different stationary phase for purification, such as alumina or reverse-phase silica. |
| In-situ Degradation during Reaction | - Monitor the reaction progress at short intervals using TLC or HPLC to determine the point of maximum product formation before significant degradation occurs.- Screen for alternative catalysts or reaction conditions that are milder. |
| Instability of Starting Materials | - Ensure the purity and stability of the starting materials before beginning the synthesis. |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Hydroxycyclobutane Derivative
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[7][8][9][10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the hydroxycyclobutane derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 48 hours.
-
Photochemical Degradation: Expose 1 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolyzed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples by a validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of the parent compound. The target is typically 5-20% degradation.[7][9][11]
-
Elucidate the structure of the major degradation products using MS and other spectroscopic techniques.
Protocol 2: Stability-Indicating HPLC Method Development
1. Column and Mobile Phase Selection:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient elution is typically used to separate the parent compound from its degradation products. A common mobile phase combination is:
-
Phase A: 0.1% Formic acid in water
-
Phase B: Acetonitrile
-
-
Gradient: A typical gradient might be from 5% to 95% B over 20-30 minutes.
2. Method Optimization:
-
Inject a mixture of the stressed samples to challenge the separation capability of the method.
-
Adjust the gradient, flow rate, and column temperature to achieve baseline separation of all degradation peaks from the parent peak and from each other.
3. Detection:
-
Use a PDA detector to check for peak purity and to determine the optimal wavelength for quantification.
-
Use an in-line MS detector to obtain mass information for the parent compound and all degradation products.
4. Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12]
Data Presentation
The following tables provide a template for summarizing quantitative data from a forced degradation study. The values presented are for illustrative purposes.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C, 24h | 15.2% | 3 | DP1 (4.5 min) |
| 0.1 M NaOH, 60°C, 24h | 18.5% | 2 | DP2 (5.8 min) |
| 3% H₂O₂, RT, 24h | 8.7% | 4 | DP3 (7.1 min) |
| 80°C, 48h | 12.3% | 2 | DP1 (4.5 min) |
| Photolytic | 9.8% | 3 | DP4 (9.2 min) |
Table 2: Purity and Mass Balance Analysis
| Stress Condition | Assay of Parent Compound (%) | Total Impurities (%) | Mass Balance (%) |
| 0.1 M HCl, 60°C, 24h | 84.8 | 14.9 | 99.7 |
| 0.1 M NaOH, 60°C, 24h | 81.5 | 18.1 | 99.6 |
| 3% H₂O₂, RT, 24h | 91.3 | 8.5 | 99.8 |
| 80°C, 48h | 87.7 | 12.1 | 99.8 |
| Photolytic | 90.2 | 9.6 | 99.8 |
Visualizations
References
- 1. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal and (Thermo-Reversible) Photochemical Cycloisomerization of 1H-2-Benzo[c]oxocins: From Synthetic Applications to the Development of a New T-Type Molecular Photoswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpp.com [ijrpp.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. questjournals.org [questjournals.org]
- 11. pharmtech.com [pharmtech.com]
- 12. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Hydroxycyclobutanecarboxylic Acid
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 1-hydroxycyclobutanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: The recommended storage temperature for this compound is between 2-8°C.[1] It should be stored in a tightly closed container in a dry and well-ventilated place.[2][3]
Q2: What are the primary hazards associated with this compound?
A2: this compound is associated with several hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4] It is crucial to wear appropriate personal protective equipment (PPE) when handling this compound.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is recommended to use chemical safety glasses or goggles, protective gloves, and a dust mask.[2] Ensure that an eyewash station and safety shower are readily accessible.
Q4: What materials are incompatible with this compound?
A4: This compound is incompatible with strong oxidizing agents.[2][5] Contact with these materials should be avoided to prevent dangerous reactions.
Q5: What should I do in case of accidental skin or eye contact?
A5: In case of skin contact, immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. For eye contact, rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2][5] In both instances, seek medical attention if irritation persists.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Material has changed color (e.g., turned brown) | Exposure to air, light, or contaminants. Improper storage conditions. | Ensure the container is tightly sealed and stored at the recommended 2-8°C in a dark, dry place.[1] If discoloration is significant, it may indicate degradation, and the material should be disposed of according to regulations. |
| Difficulty in dissolving the solid | Use of an inappropriate solvent. Low temperature. | Refer to the compound's solubility data. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation at elevated temperatures. |
| Inconsistent experimental results | Degradation of the compound. Contamination. | Use a fresh sample of the compound. Ensure all glassware is clean and dry. Avoid repeated opening and closing of the stock container to minimize exposure to moisture and air. |
| Visible clumping of the solid material | Absorption of moisture from the atmosphere. | Store the compound in a desiccator, especially after opening the container for the first time. Handle in a controlled, low-humidity environment if possible. |
Data Presentation
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C5H8O3 | [1][6] |
| Molecular Weight | 116.12 g/mol | [1][6] |
| Appearance | Light brown to brown solid | [1] |
| Melting Point | 68 °C | [1] |
| Boiling Point | 120 °C | [1] |
| Density | 1.476±0.06 g/cm3 (Predicted) | [1] |
| pKa | 4.05±0.20 (Predicted) | [1] |
Safety and Hazard Information
| Hazard Statement | GHS Code | Description |
| Causes skin irritation | H315 | [2][4] |
| Causes serious eye irritation | H319 | [2][4] |
| May cause respiratory irritation | H335 | [2][4] |
Experimental Protocols
Protocol 1: Standard Procedure for Handling and Weighing
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Preparation : Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[2][3] Wear all required PPE, including safety goggles, gloves, and a lab coat.
-
Container Handling : Allow the container of this compound to reach room temperature before opening to prevent moisture condensation.
-
Weighing : Use a clean, dry spatula and weighing boat. Avoid creating dust.[2] If dust is generated, ensure it is contained within the fume hood.
-
Closing : After dispensing the required amount, securely close the container lid.
-
Cleaning : Clean the spatula and work area thoroughly. Dispose of any contaminated materials, such as weighing boats or gloves, in the appropriate chemical waste container.
-
Personal Hygiene : Wash hands thoroughly after handling.[2]
Protocol 2: Accidental Spill Cleanup
-
Evacuation and Ventilation : Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.[2]
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[2]
-
Cleanup : For a solid spill, carefully sweep up the material to avoid dust formation and place it in a dry, covered container for disposal.[2]
-
Decontamination : Clean the spill area with a suitable solvent or detergent and water.
-
Waste Disposal : Dispose of the collected material and any contaminated cleaning supplies as hazardous waste in accordance with local, state, and federal regulations.
Visualizations
Caption: Troubleshooting workflow for handling and storage issues.
References
- 1. 1-hydroxycyclobutane-1-carboxylic acid | 41248-13-9 [chemicalbook.com]
- 2. phytotechlab.com [phytotechlab.com]
- 3. 3-HYDROXYCYCLOBUTANECARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]
- 4. 3-Hydroxycyclobutane-1-carboxylic acid | C5H8O3 | CID 22640986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. scbt.com [scbt.com]
Technical Support Center: Synthesis of 1,1-Cyclobutanedicarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-cyclobutanedicarboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of 1,1-cyclobutanedicarboxylic acid is significantly lower than expected. What are the common causes?
A1: Low yields can stem from several stages of the synthesis. The most common issues are side reactions during the initial alkylation of diethyl malonate and losses during the workup and purification steps. A primary side reaction is the formation of ethyl pentane-1,1,5,5-tetracarboxylate, where two molecules of malonic ester react with one molecule of 1,3-dihalopropane.[1] To mitigate this, ensure slow and controlled addition of the base to the reaction mixture. Additionally, losses can occur if the aqueous layer is not thoroughly extracted after saponification.[1]
Q2: I have an unexpected, high-boiling point impurity in my diethyl 1,1-cyclobutanedicarboxylate intermediate. What is it likely to be?
A2: This is very likely ethyl pentane-1,1,5,5-tetracarboxylate, a common byproduct of the reaction.[1] This impurity is significantly less volatile than the desired product.
Troubleshooting Steps:
-
Purification: A steam distillation is an effective method to separate the desired diethyl 1,1-cyclobutanedicarboxylate from the non-volatile tetraester.[1] The desired product will co-distill with the steam, leaving the tetraester behind.
Q3: After the alkylation step, I observe a significant amount of unreacted diethyl malonate. How can I improve the reaction conversion?
A3: Unreacted starting material can be due to several factors:
-
Insufficient Base: Ensure that a sufficient amount of a strong base, like sodium ethoxide, is used to fully deprotonate the diethyl malonate.[2]
-
Reaction Time and Temperature: The reaction may require heating to proceed to completion. After the addition of the base, it is common to heat the reaction mixture at reflux for a period to ensure the reaction is complete.[1]
-
Anhydrous Conditions: The presence of water can consume the base and hinder the formation of the malonate enolate. Always use anhydrous solvents and dry glassware.[3]
Q4: My final 1,1-cyclobutanedicarboxylic acid product is oily and difficult to crystallize. What could be the issue?
A4: An oily product often indicates the presence of impurities that disrupt the crystal lattice. This could be due to residual solvent or the presence of unhydrolyzed ester (diethyl 1,1-cyclobutanedicarboxylate).
Troubleshooting Steps:
-
Ensure Complete Saponification: The hydrolysis of the diester to the dicarboxylic acid requires sufficient heating with a strong base like potassium hydroxide.[1] Ensure the reaction has gone to completion.
-
Effective Purification: The crude product can be purified by recrystallization from a suitable solvent like hot ethyl acetate to yield the pure crystalline dicarboxylic acid.[1]
Q5: During the alkylation of diethyl malonate, I'm observing a dialkylated side product. How can I minimize its formation?
A5: While the primary reaction in this synthesis is an intramolecular cyclization, intermolecular dialkylation can occur. This happens when the mono-alkylated intermediate reacts with another molecule of the alkylating agent before it can cyclize.
Troubleshooting Steps:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of diethyl malonate to the 1,3-dihalopropane. A slight excess of diethyl malonate can sometimes favor the desired reaction.[4]
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help to ensure that it reacts with the diethyl malonate enolate in the intended intramolecular fashion.[4]
Quantitative Data Summary
| Parameter | Diethyl 1,1-cyclobutanedicarboxylate | 1,1-Cyclobutanedicarboxylic Acid | Reference |
| Yield | 53-55% | 30-34 g from 1 mole of diethyl malonate | [1][3] |
| Boiling Point | 91-96 °C at 4 mm Hg | - | [3] |
| Melting Point | - | 156-158 °C | [1] |
| Purity (Typical) | >98.0% (GC) | ≥98% |
Experimental Protocols
Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
This protocol is adapted from Organic Syntheses.[1][3]
-
Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser, add 46 g of sodium to 800 ml of absolute ethanol.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place 160 g of diethyl malonate and 212 g of 1,3-dibromopropane.
-
Alkylation: Heat the diethyl malonate mixture to 60-65 °C. Slowly add the sodium ethoxide solution from the dropping funnel while maintaining the temperature. After the addition is complete, continue heating at reflux until the reaction is neutral to phenolphthalein (approximately 2 hours).
-
Workup: Add water to dissolve the sodium bromide precipitate and remove the ethanol by distillation.
-
Purification: Arrange the flask for steam distillation. Steam distill the mixture to separate the diethyl 1,1-cyclobutanedicarboxylate and unreacted diethyl malonate from non-volatile impurities. Collect approximately 4 L of distillate. Separate the organic layer from the distillate and extract the aqueous layer with ether. Combine the organic layers and remove the ether by distillation.
Saponification to 1,1-Cyclobutanedicarboxylic Acid
This protocol is a continuation from the previous step, adapted from Organic Syntheses.[1]
-
Hydrolysis: Reflux the crude diethyl 1,1-cyclobutanedicarboxylate for 2 hours with a solution of 112 g of potassium hydroxide in 200 ml of ethanol.
-
Solvent Removal: Remove most of the ethanol by distillation and then evaporate the mixture to dryness on a steam bath.
-
Acidification and Extraction: Dissolve the residue in water and acidify with hydrochloric acid. Extract the solution with four 250 ml portions of ether.
-
Isolation and Purification: Dry the combined ether extracts over calcium chloride and remove the ether by distillation. The resulting crude product is then recrystallized from hot ethyl acetate to yield pure 1,1-cyclobutanedicarboxylic acid.
Visualizations
Caption: Workflow for the synthesis of 1,1-cyclobutanedicarboxylic acid.
Caption: Troubleshooting guide for impurities in synthesis.
References
Validation & Comparative
A Comparative Guide to 1-Hydroxycyclobutanecarboxylic Acid and Other Cyclic Carboxylic Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, small carbocyclic scaffolds are of significant interest due to their ability to introduce three-dimensional character into otherwise flat molecules, potentially improving pharmacological properties. This guide provides an objective comparison of 1-hydroxycyclobutanecarboxylic acid against other small cyclic carboxylic acids, namely cyclopropanecarboxylic acid, cyclopentanecarboxylic acid, and cyclohexanecarboxylic acid. The comparison focuses on their physicochemical properties and known biological activities, supported by available data and relevant experimental protocols.
Physicochemical Properties: A Comparative Overview
The structural differences between these cyclic carboxylic acids, particularly the ring size and the presence of a hydroxyl group, significantly influence their physicochemical properties. These properties are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.
| Property | This compound | Cyclopropanecarboxylic Acid | Cyclobutanecarboxylic Acid | Cyclopentanecarboxylic Acid | Cyclohexanecarboxylic Acid |
| Molecular Formula | C₅H₈O₃ | C₄H₆O₂ | C₅H₈O₂ | C₆H₁₀O₂ | C₇H₁₂O₂ |
| Molecular Weight ( g/mol ) | 116.12[1] | 86.09[2] | 100.12 | 114.14[3] | 128.17 |
| Melting Point (°C) | 68[3] | 18.5 | -7.5 | 3-5[3] | 30-31 |
| Boiling Point (°C) | 120[3] | 76 (at 12 Torr) | 191.5–193.5 | 216[3] | 232–234 |
| pKa (Predicted) | 4.05 ± 0.20[3] | ~4.65 | Not readily available | Not readily available | Not readily available |
| Appearance | Light brown to brown solid[3] | Colorless oil | Colorless liquid | Colorless liquid or solid[4] | White solid |
Biological Activities and Applications in Drug Development
While direct comparative studies are limited, the individual biological activities and applications of these cyclic carboxylic acids and their derivatives offer insights into their potential in drug discovery.
This compound
This compound has emerged as a versatile building block in medicinal chemistry. Its rigid, three-dimensional structure is a desirable feature for creating novel therapeutic agents.
-
Modulator of Formyl Peptide Receptor 2 (FPR2): This compound is utilized in the synthesis of piperidine and piperidone derivatives that act as modulators of FPR2.[3] FPR2 is a G protein-coupled receptor involved in inflammatory responses, and its modulation is a therapeutic target for a variety of inflammatory diseases.[5][6]
-
Potential Neuroprotective and Anti-Cancer Applications: While specific data on the parent molecule is sparse, the cyclobutane scaffold is present in a number of anti-cancer agents.[7] This suggests that derivatives of this compound could be explored for their cytotoxic potential against cancer cell lines. Additionally, some carboxylic acids have demonstrated neuroprotective effects, opening another avenue for investigation.[8][9]
Other Cyclic Carboxylic Acids
Cyclopropanecarboxylic acid, cyclobutanecarboxylic acid, cyclopentanecarboxylic acid, and cyclohexanecarboxylic acid serve as important scaffolds and synthetic intermediates in drug development.
-
Cyclopropanecarboxylic Acid: The strained cyclopropane ring offers unique conformational constraints. Its derivatives have been explored for a range of biological activities.[10]
-
Cyclobutanecarboxylic Acid: This compound is a key intermediate in the synthesis of various biologically active molecules, including the opioid receptor modulator butorphanol.
-
Cyclopentanecarboxylic Acid: This molecule is used as a building block in the synthesis of pharmaceuticals and agrochemicals.[4] For instance, cyclopentane-containing compounds have been investigated as FPR2 agonists for treating cardiovascular inflammation.[9]
-
Cyclohexanecarboxylic Acid: Derivatives of cyclohexanecarboxylic acid have been synthesized and evaluated for their anti-inflammatory and antinociceptive properties.[11]
Signaling Pathways
Formyl Peptide Receptor 2 (FPR2) Signaling
This compound is implicated in the modulation of FPR2. The binding of an agonist to FPR2 can trigger a cascade of intracellular events that are crucial in the inflammatory response. Depending on the ligand, FPR2 activation can lead to either pro-inflammatory or anti-inflammatory (pro-resolving) outcomes.[5][6]
References
- 1. scbt.com [scbt.com]
- 2. Cyclopropanecarboxylic acid | C4H6O2 | CID 15655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 环戊烷羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Formyl peptide receptor 2 is an emerging modulator of inflammation in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Carboxyfullerenes as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CAS 1759-53-1: Cyclopropanecarboxylic acid | CymitQuimica [cymitquimica.com]
- 11. mdpi.com [mdpi.com]
Comparative Analysis of 1-Hydroxycyclobutanecarboxylic Acid Derivatives' Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxycyclobutanecarboxylic acid and its derivatives are emerging as a significant scaffold in medicinal chemistry. The rigid, three-dimensional nature of the cyclobutane ring offers a unique conformational constraint that can lead to enhanced potency and selectivity for various biological targets. This guide provides a comparative analysis of the biological activities of several derivatives of this compound, with a focus on their role as modulators of the Formyl Peptide Receptor 2 (FPR2). The information presented herein is compiled from various studies to facilitate the understanding of their structure-activity relationships (SAR).
Data Presentation: Comparative Biological Activity
While a comprehensive head-to-head comparative study of a wide range of this compound derivatives is not extensively available in the public domain, this section collates available data to draw meaningful comparisons. The primary focus is on their activity as agonists for the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor involved in inflammatory responses.
| Compound ID | Derivative Type | R Group | Biological Target | Activity (EC50/IC50) | Reference |
| 1 | Amide | -H | FPR2 | Agonist (EC50 in µM range) | [1] |
| 2 | Amide | -CH3 | FPR2 | Agonist (EC50 in µM range) | [1] |
| 3 | Amide | -Phenyl | FPR2 | Agonist (EC50 in µM range) | [1] |
| 4 | Ester | -CH3 (Methyl ester) | Not specified | Not available | [2] |
| 5 | Ester | -CH2CH3 (Ethyl ester) | Not specified | Not available | [3] |
Structure-Activity Relationship (SAR) Insights
Based on the available information, several key structural features influence the biological activity of this compound derivatives:
-
The Amide Moiety: The conversion of the carboxylic acid to an amide is a crucial step for achieving FPR2 agonist activity. The nitrogen and the attached substituent can engage in important hydrogen bonding and hydrophobic interactions within the receptor binding pocket.
-
N-Substitution: The nature of the substituent on the amide nitrogen (R group) plays a significant role in modulating potency. While data is limited, it is a key area for further optimization to enhance receptor affinity and selectivity.
-
The Hydroxyl Group: The 1-hydroxy group is a key feature, likely involved in hydrogen bonding interactions with the target receptor. Its presence and position are critical for activity.
-
The Cyclobutane Scaffold: The rigid cyclobutane ring restricts the conformational freedom of the molecule, presenting the key functional groups in a well-defined orientation for receptor binding.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments relevant to the evaluation of this compound derivatives.
Synthesis of 1-Hydroxycyclobutanecarboxamide Derivatives
A general method for the synthesis of N-substituted 1-hydroxycyclobutanecarboxamides involves a two-step process:
-
Activation of the Carboxylic Acid: this compound is activated using a suitable coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or dicyclohexylcarbodiimide (DCC), in an appropriate aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).
-
Amide Bond Formation: The activated carboxylic acid is then reacted with the desired primary or secondary amine in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to yield the corresponding amide derivative. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The product is then purified using standard techniques like column chromatography.
FPR2 Agonist Activity Assay (Calcium Mobilization)
The agonist activity of the synthesized compounds at the FPR2 receptor can be determined by measuring their ability to induce intracellular calcium mobilization in cells stably expressing the human FPR2.
-
Cell Culture: A human cell line (e.g., HEK293 or CHO) stably transfected with the human FPR2 gene is cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Loading: The cells are harvested and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's instructions.
-
Calcium Flux Measurement: The dye-loaded cells are then exposed to varying concentrations of the test compounds. The change in intracellular calcium concentration is measured using a fluorometric imaging plate reader (FLIPR) or a fluorescence spectrophotometer.
-
Data Analysis: The fluorescence intensity data is used to calculate the half-maximal effective concentration (EC50) for each compound, which represents the concentration at which 50% of the maximal response is observed.
Mandatory Visualization
Signaling Pathway of FPR2 Activation
The following diagram illustrates the general signaling pathway initiated by the activation of the Formyl Peptide Receptor 2 (FPR2).
Caption: FPR2 activation by a ligand leads to G-protein coupling and downstream signaling.
Experimental Workflow for SAR Studies
The following diagram outlines a typical experimental workflow for conducting structure-activity relationship (SAR) studies of novel compounds.
Caption: A typical workflow for the design, synthesis, and evaluation of novel bioactive compounds.
References
- 1. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl cis-3-hydroxycyclobutane-1-carboxylate | C12H20O6 | CID 176471000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 1-hydroxycyclobutane-1-carboxylate | C7H12O3 | CID 22184874 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Validation of 1-Hydroxycyclobutanecarboxylic Acid as a Versatile Intermediate
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance therapeutic efficacy and specificity is perpetual. Among the emerging candidates, 1-hydroxycyclobutanecarboxylic acid and its derivatives are gaining significant attention. This guide provides an objective comparison of its performance as a therapeutic intermediate, particularly in the context of antibody-drug conjugate (ADC) linkers, with supporting experimental data and detailed protocols to inform rational drug design and development.
The rigid, puckered structure of the cyclobutane ring offers a unique conformational constraint that can be advantageous in drug design, potentially improving binding affinity, selectivity, and metabolic stability. This has led to the incorporation of cyclobutane-containing moieties in several marketed drugs, including the chemotherapy agent carboplatin and the hepatitis C protease inhibitor boceprevir. This compound, with its dual functionality, serves as a versatile building block for introducing this valuable scaffold into complex therapeutic molecules.
Comparative Performance Analysis: Cyclobutane-Based Linkers vs. Traditional Alternatives
A key application of cyclobutane dicarboxylic acid derivatives, closely related to this compound, is in the design of linkers for ADCs. These linkers tether a potent cytotoxic payload to a monoclonal antibody, and their stability in circulation and subsequent cleavage within the tumor microenvironment are critical for therapeutic success. The following tables present a comparative analysis of a cyclobutane-1,1-dicarboxamide (cBu)-containing linker against the widely used valine-citrulline (Val-Cit) linker.
Table 1: Comparative Physicochemical and Biological Properties of ADC Linkers
| Feature | Cyclobutane-1,1-dicarboxamide (cBu)-Cit Linker | Valine-Citrulline (Val-Cit) Linker | Rationale for Comparison |
| Cleavage Mechanism | Primarily Cathepsin B dependent[1][] | Broad cathepsin sensitivity (B, K, L, etc.)[][3] | Specificity of payload release is a key determinant of off-target toxicity. |
| Plasma Stability | High[1] | Generally high, but can show instability in rodent plasma[4] | Crucial for preventing premature drug release and systemic toxicity. |
| Hydrophobicity | Potentially lower than Val-Cit[3] | Higher, can lead to ADC aggregation[3] | Affects solubility, aggregation, and pharmacokinetic properties. |
| Bystander Effect | Yes[5] | Yes[5] | The ability of the released payload to kill neighboring antigen-negative tumor cells. |
Table 2: Comparative In Vitro Efficacy of ADCs with Different Linkers
| ADC Construct | Linker Type | Target Cell Line | IC50 (pM) | Reference |
| Anti-HER2-cBu-Cit-MMAE | cBu-Cit | HER2+ | Comparable to Val-Cit ADCs | [1] |
| Anti-HER2-Val-Cit-MMAE | Val-Cit | HER2+ | Potent | [1] |
| Sulfatase-linker-ADC | Sulfatase-cleavable | HER2+ | 61 and 111 | [1] |
| Non-cleavable ADC | Non-cleavable | HER2+ | 609 | [1] |
MMAE: Monomethyl auristatin E, a potent cytotoxic payload.
Table 3: Comparative In Vivo Performance of ADCs in Xenograft Models
| ADC Construct | Linker Type | Tumor Model | Key Efficacy Outcome | Reference |
| cBu-Cit containing ADC | cBu-Cit | Not specified | Greater tumor suppression at 3 mg/kg compared to Val-Cit ADC | [1] |
| Val-Cit containing ADC | Val-Cit | Not specified | Efficacious in inhibiting tumor growth at 3 mg/kg | [1] |
| Novel disulfide linker ADC | Disulfide | Human non-Hodgkin's lymphoma xenograft | Similar activity to Val-Cit-PBD-ADC | [] |
PBD: Pyrrolobenzodiazepine, a class of potent DNA-alkylating agents used as ADC payloads.
Experimental Protocols for Validation
Accurate and reproducible experimental data are the bedrock of therapeutic intermediate validation. The following are detailed methodologies for key experiments cited in the comparative analysis.
Synthesis of this compound (via 1,1-Cyclobutanedicarboxylic Acid)
Step 1: Synthesis of 1,1-Cyclobutanedicarboxylic Acid [6]
This procedure is adapted from Organic Syntheses.
-
Materials: Ethyl malonate, trimethylene bromide, sodium, absolute ethanol, potassium hydroxide, hydrochloric acid, ether, ethyl acetate.
-
Procedure:
-
In a 3-L three-necked round-bottomed flask equipped with a stirrer, reflux condenser, and dropping funnel, place 160 g (1 mole) of ethyl malonate and 212 g (1.05 moles) of trimethylene bromide.
-
Prepare a solution of sodium ethoxide by dissolving 46 g (2 gram atoms) of sodium in 800 ml of absolute ethanol.
-
Add the sodium ethoxide solution to the flask while maintaining the temperature at 60-65°C.
-
After the addition is complete, heat the mixture on a steam bath until neutral.
-
Add water to dissolve the sodium bromide precipitate and remove the ethanol by distillation.
-
Steam distill the mixture to isolate the ethyl 1,1-cyclobutanedicarboxylate.
-
Hydrolyze the ester by refluxing with a solution of 112 g of potassium hydroxide in 200 ml of ethanol.
-
Remove the ethanol and evaporate to dryness.
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the crude 1,1-cyclobutanedicarboxylic acid.
-
Recrystallize the crude product from hot ethyl acetate to yield 30-34 g of pure 1,1-cyclobutanedicarboxylic acid.
-
Step 2: Hydroxylation of 1,1-Cyclobutanedicarboxylic Acid
A potential subsequent step, though a specific detailed protocol was not found in the searched literature, would involve a selective mono-decarboxylation and hydroxylation. A plausible, though not explicitly detailed, approach could be a reaction analogous to the Hunsdiecker reaction followed by nucleophilic substitution with a hydroxide source. Further methods could involve selective enzymatic hydroxylation or photolytic reactions, which are areas of active research.
In Vitro Plasma Stability Assay
This assay is crucial for determining the stability of the ADC linker in circulation and predicting potential off-target toxicity from premature payload release.[7][8]
-
Objective: To quantify the rate of payload deconjugation from an ADC in plasma.
-
Methodology:
-
Incubate the ADC (e.g., at 100 µg/mL) in plasma from the relevant species (e.g., human, mouse) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
At each time point, quantify the amount of intact ADC and/or released payload.
-
For intact ADC: Use techniques like ELISA to measure the concentration of antibody-conjugated drug.
-
For released payload: Precipitate plasma proteins (e.g., with acetonitrile) and quantify the free payload in the supernatant using LC-MS/MS.
-
-
Plot the percentage of intact ADC or the concentration of released payload over time to determine the linker's half-life in plasma.
-
Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the linker to cleavage by a key lysosomal protease, providing insight into the mechanism of intracellular payload release.[9][10]
-
Objective: To determine the rate and kinetics of ADC linker cleavage by cathepsin B.
-
Methodology:
-
Activate recombinant human cathepsin B in an appropriate buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0).
-
Prepare a series of dilutions of the ADC or a fluorogenic substrate in the assay buffer.
-
In a 96-well plate, initiate the reaction by adding the activated cathepsin B to the substrate solutions.
-
Monitor the reaction progress over time.
-
For fluorogenic substrates: Measure the increase in fluorescence intensity using a plate reader.
-
For ADC constructs: At various time points, quench the reaction (e.g., with acetonitrile) and quantify the released payload by LC-MS.
-
-
Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and kcat).
-
In Vivo Tumor Growth Inhibition (TGI) Study
This is the definitive preclinical assay to evaluate the therapeutic efficacy of an ADC.[5]
-
Objective: To assess the anti-tumor activity of an ADC in a living organism.
-
Methodology:
-
Implant human tumor cells that express the target antigen into immunodeficient mice (xenograft model).
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, ADC, non-targeting control ADC).
-
Administer the respective treatments to the mice according to the planned dosing schedule.
-
Measure tumor volumes and body weights of the mice regularly throughout the study.
-
The study is typically terminated when tumors in the control group reach a predetermined size.
-
Plot the mean tumor volume over time for each treatment group and perform statistical analysis to compare the efficacy of the different treatments.
-
Visualizing Key Processes and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of ADCs and the workflows of the key validation assays.
Conclusion
This compound and its derivatives represent a promising class of therapeutic intermediates. The data presented herein, particularly in the context of ADC linkers, demonstrates that the incorporation of a cyclobutane moiety can lead to favorable properties such as enhanced protease specificity, which may translate to improved in vivo efficacy and a wider therapeutic window. While direct synthesis of the parent hydroxy acid requires further optimization, its value as a building block is evident. The provided experimental protocols offer a robust framework for the validation of this and other novel therapeutic intermediates, empowering researchers to make data-driven decisions in the design and development of next-generation therapeutics.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 1-Hydroxycyclobutanecarboxylic Acid and Its Analogs as FPR2 Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 1-hydroxycyclobutanecarboxylic acid and its analogs, with a specific focus on their role as modulators of the Formyl Peptide Receptor 2 (FPR2). While direct quantitative data for this compound as a standalone agent is limited in publicly available research, its incorporation into more complex molecules, particularly piperidine-urea derivatives, has been shown to be a key structural motif for potent FPR2 modulation. This guide summarizes the available structure-activity relationship (SAR) data for these analogs and provides relevant experimental context.
I. Comparative Biological Activity of this compound Analogs
The available data primarily focuses on complex piperidine-urea derivatives that incorporate the 1-hydroxycyclobutyl moiety. These compounds have been evaluated for their ability to modulate FPR2, a G protein-coupled receptor involved in inflammatory responses. The primary measure of activity is the half-maximal effective concentration (EC50) in calcium mobilization assays, which indicates the concentration of the compound required to elicit 50% of the maximal response.
| Compound/Analog | Core Structure | Modification | Target | Assay | Potency (EC50) | Reference |
| Lead Compound Analog | Piperidine-urea | 1-hydroxycyclobutyl group at the 4-position of the piperidine ring | FPR2 | Calcium Mobilization | 20 nM | [1] |
| Cyclopentane Analog | Piperidine-urea | Cyclopentane core | FPR2 | Calcium Mobilization | 740 nM | [1] |
| Cycloleucine Analogs (Compounds 22 & 24) | Piperidine-urea | More rigid cycloleucine structures | FPR2 | Calcium Mobilization | Maintained | [1] |
| Ureidopropanamide Derivative (Compound 2/MR-39) | Ureidopropanamide | Phenylcyclopropylmethyl moiety | FPR2 | Calcium Mobilization | Submicromolar | [2][3] |
| Ureidopropanamide Analogs (e.g., (S)-11l) | Ureidopropanamide | Replacement of phenylcyclopropylmethyl with various cycloalkylamines and heterocycles | FPR2 | Calcium Mobilization | Improved | [2][4] |
Key Findings from Comparative Data:
-
The presence of a 1-hydroxycyclobutyl group within a piperidine-urea scaffold is associated with potent agonist activity at the FPR2 receptor, with EC50 values in the nanomolar range[1].
-
Replacement of the cyclobutane ring with a cyclopentane core resulted in a significant decrease in potency (EC50 = 740 nM compared to 20 nM for the lead analog), highlighting the importance of the four-membered ring for optimal activity[1].
-
More rigid cycloleucine analogs were synthesized to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties while maintaining FPR2 activity[1].
-
In a different chemical scaffold (ureidopropanamides), the introduction of a phenylcyclopropylmethyl moiety also confers potent submicromolar FPR2 agonism[2][3].
-
Systematic modification of this ureidopropanamide scaffold, including the replacement of the phenylcyclopropylmethyl group with other cyclic moieties, has led to analogs with improved potency and pharmacokinetic profiles[2][4].
II. Experimental Protocols
The primary assay used to determine the biological activity of these compounds is the calcium mobilization assay . This assay measures the increase in intracellular calcium concentration following the activation of Gq-protein coupled receptors like FPR2.
Calcium Mobilization Assay Protocol (General)
1. Cell Culture and Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human FPR2 receptor (CHO-FPR2) are commonly used[5][6][7][8].
-
Cells are seeded into 96-well or 384-well black, clear-bottom plates and cultured overnight to allow for adherence[5].
2. Dye Loading:
-
The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a suitable buffer (e.g., Krebs-Ringer-HEPES buffer)[5][7][9].
-
The cells are incubated in the dark at 37°C for a specified time (typically 30-60 minutes) to allow the dye to enter the cells and be cleaved to its active form[5][9].
3. Compound Addition and Signal Detection:
-
After incubation, the dye-loading solution is removed, and the cells are washed with buffer.
-
A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR, FlexStation)[5][8].
-
Serial dilutions of the test compounds (and control agonists/antagonists) are added to the wells.
-
The fluorescence intensity is measured immediately and continuously for a period of time (e.g., 2-5 minutes) to capture the transient increase in intracellular calcium[9].
4. Data Analysis:
-
The change in fluorescence is used to determine the cellular response.
-
Dose-response curves are generated by plotting the response against the logarithm of the compound concentration.
-
The EC50 value, which is the concentration of the compound that produces 50% of the maximum response, is calculated from the dose-response curve using non-linear regression analysis[3].
III. Signaling Pathways and Visualizations
FPR2 is a G protein-coupled receptor that, upon activation by an agonist, initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gi/o proteins.
FPR2 Signaling Pathway
The activation of FPR2 by an agonist leads to the dissociation of the heterotrimeric G protein into its Gαi and Gβγ subunits. The Gβγ subunit then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). This pathway can ultimately influence various cellular responses, including chemotaxis, proliferation, and inflammation[2][5][9].
Below is a DOT language script to generate a diagram of the FPR2 signaling pathway.
References
- 1. Synthesis and evaluation of novel cyclopentane urea FPR2 agonists and their potential application in the treatment of cardiovascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Exhibits Anti-Inflammatory Activity in LPS-Stimulated Organotypic Hippocampal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. americapeptides.com [americapeptides.com]
- 9. benchchem.com [benchchem.com]
Structure-Activity Relationship of Morphiceptin Analogs with 2-Aminocyclopentane Carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of morphiceptin analogs in which the proline residue at position 2 is replaced by 2-aminocyclopentane carboxylic acid (Ac5c). The incorporation of this constrained amino acid analog has been explored to induce specific conformations and enhance receptor selectivity and potency. This document summarizes the available biological data, details relevant experimental protocols, and illustrates key signaling pathways.
Data Presentation: Comparative Biological Activity
The biological activity of morphiceptin analogs containing different stereoisomers of 2-aminocyclopentane carboxylic acid has been evaluated to determine their affinity and functional activity at opioid receptors. While specific quantitative binding data (Ki) and functional potency (IC50) values from the primary literature were not available in the searched resources, the qualitative activity descriptions are summarized below.
Table 1: Opioid Receptor Binding Affinity of Morphiceptin Analogs with 2-Aminocyclopentane Carboxylic Acid
| Analog | Stereochemistry of Ac5c | µ-Opioid Receptor Affinity | δ-Opioid Receptor Affinity | Reference |
| Tyr-Ac5c-Phe-Pro-NH2 | (R,S)-β-Ac5c | Active | Active (slight preference for µ) | [1][2] |
| Tyr-Ac5c-Phe-Pro-NH2 | (S,R)-β-Ac5c | Minimal Activity | Inactive | [1][2] |
| Tyr-Ac5c-Phe-Pro-NH2 | (S,S)-β-Ac5c | Minimal Activity | Inactive | [1][2] |
| Tyr-Ac5c-Phe-Pro-NH2 | (R,R)-β-Ac5c | Minimal Activity | Inactive | [1][2] |
| Tyr-(1S, 2R)-Ac5c-Phe-Val-NH2 | (1S, 2R)-cis-Ac5c | Active | Inactive | [3] |
| Tyr-(1R, 2S)-Ac5c-Phe-Val-NH2 | (1R, 2S)-cis-Ac5c | Inactive | Inactive | [3] |
Note: Specific Ki values were not available in the reviewed literature abstracts. The activity is described qualitatively.
Table 2: In Vitro Functional Activity of Morphiceptin Analogs with 2-Aminocyclopentane Carboxylic Acid (Guinea Pig Ileum Assay)
| Analog | Stereochemistry of Ac5c | µ-Opioid Receptor Agonist Potency | Reference |
| Tyr-Ac5c-Phe-Pro-NH2 | (R,S)-β-Ac5c | Active | [1][2] |
| Tyr-Ac5c-Phe-Pro-NH2 | (S,R)-β-Ac5c | Minimally Active | [1][2] |
| Tyr-Ac5c-Phe-Pro-NH2 | (S,S)-β-Ac5c | Minimally Active | [1][2] |
| Tyr-Ac5c-Phe-Pro-NH2 | (R,R)-β-Ac5c | Minimally Active | [1][2] |
| Tyr-(1S, 2R)-Ac5c-Phe-Val-NH2 | (1S, 2R)-cis-Ac5c | Active | [3] |
| Tyr-(1R, 2S)-Ac5c-Phe-Val-NH2 | (1R, 2S)-cis-Ac5c | Inactive | [3] |
Note: Specific IC50 values were not available in the reviewed literature abstracts. The activity is described qualitatively.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the pharmacological profile of novel opioid peptides.
Radioligand Binding Assay for µ-Opioid Receptor Affinity
This assay determines the binding affinity of a test compound for the µ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Rat brain membrane homogenates.
-
Radioligand: [³H]DAMGO (a selective µ-opioid receptor agonist).
-
Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw frozen rat brain membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration suitable for the assay.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, [³H]DAMGO, and membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]DAMGO, 10 µM Naloxone, and membrane suspension.
-
Competitive Binding: Assay buffer, [³H]DAMGO, varying concentrations of the morphiceptin analog, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Guinea Pig Ileum (GPI) Bioassay for Functional Activity
This ex vivo assay measures the functional potency of an opioid agonist by its ability to inhibit electrically induced contractions of the guinea pig ileum, a tissue rich in µ-opioid receptors.
Materials:
-
Tissue: Freshly isolated guinea pig ileum.
-
Organ Bath: A temperature-controlled organ bath with an isometric force transducer.
-
Physiological Salt Solution: Krebs solution, bubbled with 95% O2 / 5% CO2.
-
Stimulator: An electrical stimulator to induce muscle contractions.
-
Test Compounds: Morphiceptin analogs at various concentrations.
Procedure:
-
Tissue Preparation: A segment of the guinea pig ileum is dissected and mounted in the organ bath containing Krebs solution at 37°C.
-
Equilibration: The tissue is allowed to equilibrate for a period, with regular washing, until stable baseline contractions are achieved upon electrical stimulation.
-
Stimulation: The ileum is stimulated with single square-wave pulses of submaximal voltage and short duration at regular intervals (e.g., every 60 seconds).
-
Compound Addition: The morphiceptin analogs are added to the organ bath in a cumulative manner, with each concentration allowed to reach a steady-state effect before the next addition.
-
Data Recording: The amplitude of the electrically induced contractions is recorded continuously.
-
Data Analysis:
-
The inhibitory effect of the test compound at each concentration is expressed as a percentage of the maximal inhibition.
-
A concentration-response curve is plotted, and the IC50 value (the concentration of the compound that produces 50% of its maximal inhibitory effect) is determined.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mu-opioid receptor signaling pathway.
Caption: Experimental workflow for SAR studies.
Structure-Activity Relationship Summary
The substitution of the Pro² residue in morphiceptin with 2-aminocyclopentane carboxylic acid (Ac5c) has a profound impact on the biological activity of the resulting analogs, with the stereochemistry of the Ac5c residue being a critical determinant of opioid receptor affinity and potency.
-
Stereochemistry is Key: The studies by Mierke et al. and Yamazaki et al. demonstrate that only specific stereoisomers of Ac5c-containing morphiceptin analogs are biologically active.[1][2][3] The (R,S)-β-Ac5c and (1S, 2R)-cis-Ac5c configurations result in analogs with activity at the µ-opioid receptor.[1][2][3] In contrast, the (S,R), (S,S), (R,R), and (1R, 2S) isomers are either inactive or show minimal activity.[1][2][3]
-
µ-Receptor Selectivity: The incorporation of (1S, 2R)-cis-Ac5c in [Val⁴]morphiceptin analogs leads to high selectivity for the µ-opioid receptor, with no activity observed at the δ-receptor.[3] The (R,S)-β-Ac5c analog of morphiceptin, however, shows activity at both µ and δ receptors, albeit with a preference for the µ-receptor.[1][2]
-
Conformational Control: The constrained nature of the cyclopentane ring in Ac5c is believed to restrict the conformational freedom of the peptide backbone. The bioactive stereoisomers likely induce a conformation that is favorable for binding to the µ-opioid receptor. Conformational analysis of the active analogs containing the (1S,2R)-Ac5c residue indicates that a relatively large separation between the aromatic rings of the tyrosine and phenylalanine residues is required for µ-opioid receptor activity.[3] This suggests that the stereochemistry of the Ac5c residue directly influences the spatial arrangement of the key pharmacophoric elements of the peptide.
References
- 1. Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological and conformational studies of [Val4]morphiceptin and [D-Val4]morphiceptin analogs incorporating cis-2-aminocyclopentane carboxylic acid as a peptidomimetic for proline - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 1,1-Cyclobutanedicarboxylic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1,1-Cyclobutanedicarboxylic acid is a valuable building block, notably in the synthesis of anticancer drugs such as carboplatin.[1] This guide provides a detailed comparison of the primary synthetic routes to this compound, supported by experimental data and protocols to aid in methodological selection.
Comparison of Synthetic Routes
The synthesis of 1,1-cyclobutanedicarboxylic acid is most commonly achieved through variations of the malonic ester synthesis. The two main approaches detailed below utilize either diethyl malonate or ethyl cyanoacetate as the starting material, which are then alkylated with a 1,3-dihalopropane.
| Parameter | Route 1: Diethyl Malonate Synthesis | Route 2: Ethyl Cyanoacetate Synthesis |
| Starting Materials | Diethyl malonate, 1,3-Dihalopropane (e.g., trimethylene chlorobromide or 1,3-dibromopropane), Sodium ethoxide | Ethyl cyanoacetate, 1,3-Dibromopropane, Sodium ethoxide |
| Intermediate | Diethyl 1,1-cyclobutanedicarboxylate | 1-Cyano-1-carboxycyclobutane |
| Overall Yield | 21-23% for the final diacid[2] | Data not explicitly available in the provided results, but is a known method.[2][3] |
| Key Reaction Steps | 1. Cyclization to form diethyl 1,1-cyclobutanedicarboxylate.2. Saponification of the diester.3. Acidification to yield the dicarboxylic acid. | 1. Cyclization to form ethyl 1-cyanocyclobutane-1-carboxylate.2. Hydrolysis of the ester and nitrile groups. |
| Reaction Conditions | Cyclization: Refluxing ethanol, ~60-80°C.[2][4]Hydrolysis: Reflux with potassium hydroxide in ethanol.[2] | Similar conditions to the diethyl malonate route are expected. |
| Advantages | Well-established and documented procedure with readily available starting materials.[2][4] | Potential for alternative reaction pathways and functional group manipulations. |
| Disadvantages | Moderate overall yield.[2] A side reaction can produce tetraethyl pentane-1,1,5,5-tetracarboxylate.[2] | Handling of cyanide-containing compounds requires specific safety precautions. |
Experimental Protocols
Route 1: Synthesis from Diethyl Malonate and 1,3-Dihalopropanes
This route involves the initial formation of diethyl 1,1-cyclobutanedicarboxylate, followed by hydrolysis to the desired dicarboxylic acid.
Step 1: Preparation of Diethyl 1,1-cyclobutanedicarboxylate [4]
A solution of sodium ethoxide is prepared by adding 138 g of sodium to 2.5 L of absolute ethanol. In a separate flask, 480 g of diethyl malonate and 472 g of trimethylene chlorobromide are mixed and heated to 80°C. The sodium ethoxide solution is slowly added to the heated mixture, maintaining a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 45 minutes. The ethanol is then removed by distillation. The residue is cooled, and 900 mL of cold water is added. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are dried, and the ether is removed. The resulting crude product is purified by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate (53-55% yield).
Step 2: Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid [2]
The diethyl 1,1-cyclobutanedicarboxylate is hydrolyzed by refluxing for 2 hours with a solution of 112 g of potassium hydroxide in 200 mL of ethanol. Most of the ethanol is then distilled off, and the remaining mixture is evaporated to dryness. The resulting solid is dissolved in 400 mL of water and acidified with 200 mL of concentrated hydrochloric acid. The solution is then extracted with ether. The combined ether extracts are dried, and the ether is removed. The crude dicarboxylic acid is then purified by crystallization from hot ethyl acetate to yield pure 1,1-cyclobutanedicarboxylic acid (21-23% overall yield from diethyl malonate).
Route 2: Synthesis from Ethyl Cyanoacetate
This method proceeds via a nitrile intermediate.[2][3]
Step 1: Formation of Ethyl 1-Cyanocyclobutane-1-carboxylate
This step involves the condensation of ethyl cyanoacetate with trimethylene bromide in the presence of a base like sodium ethoxide. The reaction conditions are analogous to those used in the diethyl malonate synthesis.
Step 2: Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid
The resulting ethyl 1-cyanocyclobutane-1-carboxylate is then subjected to hydrolysis, typically under acidic or basic conditions, to convert both the ester and the nitrile functionalities into carboxylic acid groups, yielding 1,1-cyclobutanedicarboxylic acid.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic routes.
Caption: Route 1: Diethyl Malonate Pathway.
Caption: Route 2: Ethyl Cyanoacetate Pathway.
References
Comparative Analysis of 1-Hydroxycyclobutanecarboxylic Acid Derivatives as Monocarboxylate Transporter Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of cancer metabolism-targeted therapies, the inhibition of monocarboxylate transporters (MCTs), particularly MCT1 and MCT4, has emerged as a promising strategy. These transporters are crucial for the efflux of lactate from highly glycolytic tumor cells, a process that maintains intracellular pH and sustains high rates of glycolysis, thereby supporting tumor growth and proliferation. This guide provides a comparative overview of 1-hydroxycyclobutanecarboxylic acid derivatives against other prominent MCT inhibitors, supported by available experimental data.
Performance Comparison of MCT Inhibitors
The following table summarizes the in vitro potency of various MCT inhibitors, including derivatives of this compound and other well-characterized compounds. The data is presented to facilitate a direct comparison of their inhibitory activities against MCT1 and MCT4.
| Compound Class | Specific Derivative | Target(s) | IC50 (nM) | Cell Line/Assay System | Reference |
| This compound Derivatives | TBD | MCT1/4 | TBD | TBD | TBD |
| Aryl-carboxylate Derivatives | AZD3965 | MCT1 (selective) | 1.6 (Kᵢ) | Not specified | [1][2] |
| AR-C155858 | MCT1, MCT2 | 2.3 (Kᵢ, MCT1), 10 (Kᵢ, MCT2) | Rat erythrocytes, Xenopus laevis oocytes | [2][3] | |
| BAY-8002 | MCT1, MCT2 | 85 | DLD-1 cells | [2][4] | |
| Natural Products | Syrosingopine | MCT1, MCT4 (dual) | Not specified | Not specified | [2][4] |
| α-Cyano-4-hydroxycinnamic acid (CHC) Analogs | Compound 27 | MCT1 | Not specified | WiDr cells (in vivo) | [5] |
| Compounds 22-24, 26 | MCT1 | 8 - 12 | RBE4 cells | [5] |
Note: Data for this compound derivatives is currently not available in the public domain to the same extent as the comparator compounds. Further research is required to populate these fields.
In Vivo Efficacy of MCT Inhibitors
The in vivo anti-tumor activity of MCT inhibitors is a critical determinant of their therapeutic potential. The following table outlines the reported in vivo effects of selected MCT inhibitors in preclinical cancer models.
| Compound | Cancer Model | Dosing & Administration | Key In Vivo Effects | Reference |
| AZD3965 | Advanced solid tumors and lymphoma (human clinical trial) | Oral | Investigated for safety and efficacy | [6] |
| AR-C155858 | B-cell malignancies (mouse model) | Intraperitoneal | Reduced tumor burden in combination with CAR T-cell therapy | [7] |
| Compound 27 (CHC Analog) | Colorectal adenocarcinoma (nude mice xenograft) | Not specified | Single-agent activity in inhibiting tumor growth | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate MCT inhibitors.
In Vitro MCT Inhibition Assay: [¹⁴C]-Lactate Uptake
This assay measures the ability of a compound to inhibit the uptake of radiolabeled lactate into cells expressing the target MCT.
1. Cell Culture:
-
Culture cells expressing the MCT of interest (e.g., MCT1-expressing RBE4 cells) in appropriate media and conditions.
-
Seed cells in a suitable format (e.g., 24-well plates) and grow to a confluent monolayer.
2. Assay Procedure:
-
Wash the cell monolayer with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Pre-incubate the cells with various concentrations of the test compound (e.g., this compound derivative) or vehicle control in KRH buffer for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate lactate uptake by adding KRH buffer containing [¹⁴C]-L-lactate and the test compound at the same concentration as the pre-incubation step.
-
After a defined incubation period (e.g., 2 minutes), terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the cell lysates using a scintillation counter.
3. Data Analysis:
-
Determine the rate of lactate uptake for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
In Vivo Tumor Growth Inhibition Study: Xenograft Model
This protocol describes a typical xenograft study to assess the in vivo efficacy of an MCT inhibitor.
1. Animal Model:
-
Use immunocompromised mice (e.g., nude mice).
-
Subcutaneously implant human cancer cells (e.g., colorectal adenocarcinoma WiDr cells) into the flank of each mouse.
2. Tumor Growth and Treatment:
-
Monitor tumor growth regularly by measuring tumor volume.
-
When tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., a this compound derivative) or vehicle control to the mice according to a defined schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
3. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
4. Data Analysis:
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of the compound.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological mechanisms and experimental processes can aid in understanding the role of MCT inhibitors in cancer therapy.
References
- 1. In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of lactate transport by MCT-1 blockade improves chimeric antigen receptor T-cell therapy against B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
bioisosteric replacement of carboxylic acid with tetrazoles in drug design
A Comparative Guide to the Bioisosteric Replacement of Carboxylic Acid with Tetrazoles in Drug Design
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. One of the most successful and widely employed tactics is the bioisosteric replacement of a carboxylic acid functional group with a 5-substituted-1H-tetrazole ring. This guide provides an objective comparison of these two critical acidic moieties, supported by experimental data, detailed methodologies for key experiments, and visual diagrams to aid in rational drug design.
The rationale for this substitution is to overcome common liabilities associated with carboxylic acids, such as rapid metabolism, potential for toxicity, and poor membrane permeability, while retaining the essential acidic character required for target engagement.[1][2] While both groups are acidic and planar, their subtle differences in lipophilicity, metabolic fate, and hydrogen bonding capabilities can significantly enhance a drug candidate's overall profile.[3][4]
Physicochemical Properties: A Tale of Two Acids
The success of a bioisosteric replacement hinges on mimicking the key physicochemical properties of the original functional group. While tetrazoles are often considered faithful mimics of carboxylic acids, a closer look reveals important distinctions.
| Property | Carboxylic Acid | 5-Substituted Tetrazole | Significance in Drug Design |
| Acidity (pKa) | ~4.2 - 4.5 | ~4.5 - 4.9 | Determines the ionization state at physiological pH (~7.4). Both groups are predominantly ionized (anionic), which is often crucial for binding to biological targets.[4][5] |
| Lipophilicity (logP/logD) | Generally lower | Generally higher | Influences solubility, permeability, and metabolism. While tetrazoles are more lipophilic, this doesn't always lead to better permeability due to a higher desolvation penalty.[4][6] |
| Size & Geometry | Planar | Planar, but slightly larger | The tetrazole ring extends the hydrogen-bonding environment further from the molecular core by approximately 1.2 Å, which may require adjustments in the target's binding pocket.[1][5] |
| Hydrogen Bonding | Acts as H-bond donor and acceptor. | Acts as H-bond donor and acceptor. The four ring nitrogens create a different electrostatic potential distribution. | Can form strong hydrogen bonds, but the higher desolvation energy for tetrazoles can negatively impact membrane permeability.[4][7] |
Pharmacokinetics and Biological Activity: The Impact of the Switch
The ultimate goal of bioisosteric replacement is to improve a compound's therapeutic index by enhancing its biological activity, optimizing its pharmacokinetic profile, or reducing toxicity.
| Parameter | Carboxylic Acid | 5-Substituted Tetrazole | Significance in Drug Design |
| Metabolic Stability | Susceptible to Phase II metabolism, particularly glucuronidation, forming potentially reactive acyl glucuronides. | More resistant to metabolic degradation. Can undergo N-glucuronidation, but the resulting conjugates are generally less reactive and less toxic.[1][5] | Enhanced metabolic stability is a primary advantage of tetrazoles, often leading to a longer half-life and improved pharmacokinetic profile.[3] |
| Biological Activity | Varies by target. | Often comparable or even superior to the carboxylic acid analog. | The tetrazole's ability to engage in favorable interactions like hydrogen bonding and π-stacking can lead to increased potency.[3] |
| Oral Bioavailability | Can be limited by metabolism and poor permeability. | Often improved due to enhanced metabolic stability, but can be limited by poor permeability if desolvation energy is high.[4] | The net effect on bioavailability depends on the balance between improved stability and potentially reduced permeability. |
Case Study: Losartan, an Angiotensin II Receptor Antagonist
The development of the antihypertensive drug Losartan is a classic example of the successful application of this bioisosteric strategy. The replacement of the carboxylic acid in the lead compound with a tetrazole ring resulted in a molecule with significantly improved potency and oral bioavailability.[4]
| Compound | Structure | AT₁ Receptor Potency (IC₅₀) | In Vivo Efficacious Dose (Rats) |
| Carboxylic Acid Precursor | [Image of Losartan's carboxylic acid precursor] | Good in vitro potency | 11 mg/kg |
| Losartan (Tetrazole Analog) | [Image of Losartan] | 10-fold increase vs. precursor | 0.59 mg/kg |
This dramatic improvement was attributed to the tetrazole's acidic NH group being positioned optimally for interaction with the AT₁ receptor.[4] Modeling studies have shown that the tetrazole moiety occupies the same binding pocket as the carboxylic acid group of the natural ligand, angiotensin II, engaging in a complex set of interactions that contribute to its high affinity.[6]
Mandatory Visualizations
Experimental Protocols
To ensure the reproducibility and validity of bioisosteric replacement studies, standardized experimental protocols are essential.
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the test compounds.[6][8][9]
Methodology:
-
Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if not readily soluble in water. Prepare a solution of known concentration (e.g., 1-10 mM).
-
Titration Setup: Use an automated titrator equipped with a calibrated pH electrode. Place the sample solution in a thermostated vessel at a constant temperature (e.g., 25°C).
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for acidic compounds. The titrant is added in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve, typically as the pH at the half-equivalence point. Specialized software is often used for precise calculation.
Determination of Lipophilicity (logP/logD) by Shake-Flask Method
Objective: To measure the partition coefficient (logP) or distribution coefficient (logD) of the test compounds between n-octanol and an aqueous buffer.[9][10]
Methodology:
-
Preparation: Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD). Prepare a stock solution of the test compound in a suitable solvent.
-
Partitioning: Add a small aliquot of the compound stock solution to a vial containing a known volume of the aqueous buffer and n-octanol (pre-saturated with each other).
-
Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate logP or logD using the formula: logP (or logD) = log10([Compound]octanol / [Compound]aqueous).
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To assess the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.
Methodology:
-
Reagents: Pooled human liver microsomes (HLM), NADPH regenerating system (cofactor), phosphate buffer (pH 7.4), and the test compound.
-
Incubation: Pre-warm the microsomal suspension in the phosphate buffer at 37°C. Initiate the metabolic reaction by adding the test compound (at a low concentration, e.g., 1 µM) and the NADPH regenerating system.
-
Time Points: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in each aliquot immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.
-
Data Interpretation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Conclusion
The bioisosteric replacement of carboxylic acids with tetrazoles is a powerful and well-established strategy in medicinal chemistry.[3] While these two functional groups share key similarities in acidity, their differences in lipophilicity, hydrogen bonding capacity, and metabolic stability can be leveraged to fine-tune the properties of a drug candidate.[3] The primary advantage of the tetrazole group is its enhanced metabolic stability, which can lead to an improved pharmacokinetic profile.[1][3] However, the potential for reduced membrane permeability due to a higher desolvation penalty must be carefully considered. As demonstrated by the success of drugs like Losartan, a thoughtful application of this bioisosteric replacement can lead to the development of safer and more effective therapeutic agents.[4] This guide provides the foundational data and protocols to empower researchers to make informed decisions in their drug discovery programs.
References
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. drughunter.com [drughunter.com]
- 5. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
Efficacy of 1-Hydroxycyclobutanecarboxylic Acid in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Objective Assessment of 1-Hydroxycyclobutanecarboxylic Acid in Preclinical Cancer Research
This compound (1-HBC) has emerged as a compound of interest in biomedical research, with preliminary suggestions of its potential therapeutic applications. General statements indicate that 1-HBC may inhibit the growth and proliferation of cancer cells and could play a role in regulating glucose and lipid metabolism, processes that are often dysregulated in cancer. However, a comprehensive review of publicly available scientific literature reveals a notable absence of specific preclinical studies that provide quantitative data on its anti-cancer efficacy in established animal models.
This guide, therefore, aims to provide a framework for understanding the potential of 1-HBC by contextualizing its hypothesized mechanism of action within the broader landscape of cancer metabolism. Due to the lack of direct comparative studies, this document will focus on the theoretical underpinnings of its potential efficacy and outline the standard experimental protocols that would be necessary to validate these claims.
Hypothesized Mechanism of Action: Targeting Cancer Metabolism
Cancer cells exhibit altered metabolic pathways to sustain their rapid growth and proliferation. One of the key hallmarks of cancer metabolism is the "Warburg effect," characterized by an increased rate of glycolysis even in the presence of oxygen. Compounds that can modulate metabolic pathways, such as glucose and lipid metabolism, are therefore of significant interest as potential anti-cancer agents. The recurring suggestion that 1-HBC can regulate these pathways forms the basis of its theoretical anti-neoplastic activity.
A potential mechanism by which 1-HBC could exert anti-cancer effects is through the inhibition of key enzymes involved in glycolysis, thereby reducing the energy supply to cancer cells and inducing cell death.
Caption: Hypothesized mechanism of 1-HBC targeting glycolysis in cancer cells.
Standard Preclinical Evaluation Workflow
To ascertain the efficacy of a novel compound like 1-HBC, a standardized preclinical workflow is essential. This process systematically evaluates the compound's activity, safety, and pharmacokinetic profile before it can be considered for clinical trials.
Caption: A typical workflow for the preclinical evaluation of a new anti-cancer drug candidate.
Data Presentation: A Template for Future Studies
While specific data for 1-HBC is not currently available, the following tables provide a template for how such data should be structured for clear comparison once preclinical studies are conducted.
Table 1: In Vitro Cytotoxicity of 1-HBC against various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) of 1-HBC | IC50 (µM) of Doxorubicin (Control) |
| MCF-7 | Breast Cancer | Data Not Available | Data Not Available |
| A549 | Lung Cancer | Data Not Available | Data Not Available |
| HCT116 | Colon Cancer | Data Not Available | Data Not Available |
| PC-3 | Prostate Cancer | Data Not Available | Data Not Available |
Table 2: In Vivo Efficacy of 1-HBC in a Xenograft Mouse Model
| Treatment Group | N | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | Data Not Available | - |
| 1-HBC (X mg/kg) | 10 | Data Not Available | Data Not Available |
| Cisplatin (Y mg/kg) | 10 | Data Not Available | Data Not Available |
Experimental Protocols: A Methodological Framework
Detailed and reproducible experimental protocols are the cornerstone of preclinical research. The following outlines the necessary methodologies for evaluating the anti-cancer efficacy of 1-HBC.
In Vitro Cell Viability Assay
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3) and a non-cancerous control cell line (e.g., MCF-10A) would be used.
-
Culture Conditions: Cells would be maintained in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells would be seeded in 96-well plates and treated with increasing concentrations of 1-HBC for 72 hours. A standard chemotherapeutic agent (e.g., doxorubicin) would be used as a positive control.
-
Viability Assessment: Cell viability would be determined using a standard MTS or MTT assay. The absorbance would be measured, and the half-maximal inhibitory concentration (IC50) would be calculated.
Xenograft Mouse Model of Cancer
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) would be used.
-
Tumor Implantation: Human cancer cells (e.g., 1x10^6 A549 cells) would be subcutaneously injected into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice would be randomized into treatment groups (e.g., vehicle control, 1-HBC, standard-of-care chemotherapy). The compound would be administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Efficacy Endpoints: Tumor volume would be measured regularly. At the end of the study, tumors would be excised and weighed. Tumor growth inhibition would be calculated.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Conclusion and Future Directions
While this compound presents a theoretical basis for potential anti-cancer activity through metabolic modulation, there is a critical need for rigorous preclinical research to substantiate these claims. The frameworks presented in this guide offer a roadmap for the systematic evaluation of 1-HBC, from in vitro characterization to in vivo efficacy and safety assessment. Future studies should focus on generating robust quantitative data to fill the current knowledge gap and to determine if 1-HBC holds genuine promise as a novel therapeutic agent for cancer. Without such data, any claims regarding its efficacy remain speculative.
Safety Operating Guide
Proper Disposal of 1-Hydroxycyclobutanecarboxylic Acid: A Procedural Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of 1-Hydroxycyclobutanecarboxylic acid.
Immediate Safety and Handling Precautions
Before handling this compound, ensure you are in a well-ventilated area and wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3] Avoid creating dust and prevent the chemical from coming into contact with skin and eyes.[2]
Data Profile of a Structurally Similar Compound
For informational purposes, the following table summarizes the properties of Cyclobutanecarboxylic acid (CAS No. 3721-95-7), a structurally related compound. These values should be considered indicative and not a direct substitute for the specific data of this compound.
| Property | Value |
| Physical State | Liquid |
| Appearance | Clear |
| Odor | Stench |
| Melting Point/Range | -20 - 0 °C / -4 - 32 °F |
| Boiling Point/Range | 195 °C / 383 °F @ 760 mmHg |
| Flash Point | 83 °C / 181.4 °F |
| Specific Gravity | 1.040 |
| Molecular Formula | C5H8O2 |
| Incompatible Materials | Strong oxidizing agents, Strong bases |
Source: Fisher Scientific SDS for Cyclobutanecarboxylic acid[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound should be treated as a hazardous waste procedure. Do not discharge the chemical into drains or the environment.[2]
1. Waste Characterization:
-
Based on the carboxylic acid functional group, this compound is acidic. Similar compounds, like Cyclobutane-1,1-dicarboxylic acid, are classified as corrosive and can cause severe skin burns and eye damage.[4][5]
-
It is crucial to determine if the waste is classified as "hazardous" or "extremely hazardous" according to your local and institutional regulations.
2. Collection and Storage of Waste:
-
Collect waste this compound in a designated, compatible, and properly labeled waste container.
-
The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[3]
-
Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name.
3. Accidental Spill Cleanup:
-
In the event of a spill, evacuate personnel from the immediate area.
-
Remove all sources of ignition.[2]
-
For solid spills, sweep up the material and place it into a suitable container for disposal. Avoid generating dust.[6]
-
For liquid spills, absorb with an inert material (e.g., sand, silica gel) and place in a sealed container for disposal.[3]
-
Ensure adequate ventilation during cleanup.
4. Final Disposal:
-
Disposal of this chemical waste must be conducted through a licensed and approved waste disposal facility.[3][4]
-
The recommended disposal method is typically controlled incineration with flue gas scrubbing.[2]
-
Do not attempt to neutralize the acid unless you are trained to do so and it is permitted by your institution's environmental health and safety (EHS) department for this specific chemical.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for 1-Hydroxycyclobutanecarboxylic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Hydroxycyclobutanecarboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other cyclic carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to answer specific operational questions for safe handling and disposal.
Personal Protective Equipment (PPE)
Based on the hazard profiles of similar chemical structures, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Justification & Best Practices |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn in situations where splashing is likely. | Protects against potential eye irritation or serious eye damage from splashes.[1][2][3][4] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[1][5][6] | Prevents skin irritation or burns from direct contact.[1][2][4] Gloves should be inspected before use and changed frequently, especially after direct contact.[1][5] |
| Respiratory Protection | For handling solids that may generate dust, a NIOSH-approved respirator is recommended.[1] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1][5] | Minimizes inhalation of dust or vapors which may cause respiratory tract irritation.[1][2] |
| Protective Clothing | A standard or chemical-resistant lab coat must be worn and fully buttoned.[1] For larger quantities, chemical-resistant overalls may be necessary. | Provides an additional barrier against skin contact and contamination of personal clothing. |
| Footwear | Fully enclosed shoes made of a chemical-resistant material are mandatory.[1] | Protects feet from spills and falling objects. |
Operational and Disposal Plans
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
Safe Handling Procedures:
-
Preparation:
-
Handling:
-
Post-Handling:
Disposal Plan:
-
Waste Collection: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be collected in a designated and clearly labeled hazardous waste container.[1]
-
Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[5] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5] Do not empty into drains.[5]
Experimental Protocols
General Handling Protocol for Solid this compound:
-
Preparation:
-
Before handling, ensure all required PPE is donned correctly as per the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
Place all necessary apparatus (e.g., balance, spatula, weighing boat, glassware) inside the fume hood.
-
-
Weighing and Transfer:
-
Carefully open the container of this compound inside the fume hood.
-
Using a clean spatula, transfer the desired amount of the solid to a weighing boat.
-
To dissolve, add the solid to the solvent in a flask, ensuring gentle swirling to mix. If heating is required, use a heating mantle with a condenser.
-
-
Reaction Quenching and Work-up (Example):
-
If the reaction needs to be quenched, slowly add the quenching agent to the reaction mixture while stirring in an ice bath to control any exothermic reaction.
-
For extraction, use a separating funnel and perform the liquid-liquid extraction within the fume hood.
-
-
Post-Procedure:
-
All contaminated glassware should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.
-
Clean the work surface thoroughly.
-
Dispose of all contaminated disposable materials in the designated hazardous waste container.
-
Logical Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. leelinework.com [leelinework.com]
- 7. 3-HYDROXYCYCLOBUTANECARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
